Product packaging for Kafrp(Cat. No.:CAS No. 27509-67-7)

Kafrp

Cat. No.: B1236313
CAS No.: 27509-67-7
M. Wt: 564.5 g/mol
InChI Key: POYDZVHXYJSOOS-FTDJKWOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kafrp, also known as this compound, is a useful research compound. Its molecular formula is C26H28O14 and its molecular weight is 564.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1236313 Kafrp CAS No. 27509-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27509-67-7

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

7-[(2S,3R,4S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C26H28O14/c1-9(28)22-19(33)21(35)25(39-22)36-12-6-13(30)16-14(7-12)37-23(10-2-4-11(29)5-3-10)24(18(16)32)40-26-20(34)17(31)15(8-27)38-26/h2-7,9,15,17,19-22,25-31,33-35H,8H2,1H3/t9-,15-,17-,19-,20+,21+,22?,25+,26-/m0/s1

InChI Key

POYDZVHXYJSOOS-FTDJKWOKSA-N

SMILES

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O

Isomeric SMILES

C[C@@H](C1[C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(O4)CO)O)O)C5=CC=C(C=C5)O)O)O)O)O

Synonyms

kaempferol-3-O-arabinofuranoside-7-O-rhamnopyranoside
kempferol-3-O-arabinofuranoside-7-O-rhamnopyranoside

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of A-Kinase Anchoring Protein 1 (AKAP1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 or D-AKAP1, is a scaffold protein predominantly located on the outer mitochondrial membrane (OMM). It functions as a critical signaling hub, orchestrating a multitude of cellular processes by tethering key signaling molecules, most notably Protein Kinase A (PKA), to the mitochondrial surface. This targeted localization of signaling enzymes ensures the precise spatial and temporal regulation of mitochondrial functions, including energy metabolism, dynamics (fission and fusion), and apoptosis. Dysregulation of AKAP1 has been implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the core functions of AKAP1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its intricate signaling networks.

Core Functions of AKAP1: A Mitochondrial Signalosome

AKAP1's primary function is to act as a molecular scaffold, assembling a "signalosome" on the OMM. This strategic positioning allows for the efficient and localized phosphorylation of mitochondrial substrate proteins by PKA and other recruited enzymes, thereby fine-tuning mitochondrial activity in response to cellular cues.

Regulation of Mitochondrial Dynamics

Mitochondrial dynamics, the balance between fission (division) and fusion (merging) of mitochondria, are crucial for maintaining a healthy mitochondrial network. AKAP1 plays a pivotal role in this process by anchoring PKA, which in turn phosphorylates and inactivates Dynamin-related protein 1 (Drp1), a key GTPase required for mitochondrial fission.[1] By inhibiting Drp1, the AKAP1-PKA complex promotes mitochondrial fusion, leading to the formation of elongated, interconnected mitochondrial networks. This fused state is associated with enhanced cell survival and neuroprotection.[1]

Modulation of Mitochondrial Respiration and Metabolism

AKAP1 is integral to the regulation of cellular energy metabolism. It has been shown to be a direct target of the transcription factor PPARγ, a master regulator of lipid metabolism.[1] Studies on AKAP1 knockout mice have revealed significant alterations in metabolic homeostasis, particularly under conditions of high-fat diet-induced obesity. These mice exhibit resistance to obesity and improved insulin sensitivity, suggesting a role for AKAP1 in fatty acid oxidation and thermogenesis.[2]

Role in Cancer Progression

Emerging evidence has highlighted a complex and often contradictory role for AKAP1 in cancer. AKAP1 is a transcriptional target of the oncogene Myc, and its expression is frequently elevated in various human cancers.[3][4] High levels of AKAP1 have been shown to support tumor growth by activating the mTOR signaling pathway.[3][4] AKAP1 achieves this by interacting with and inhibiting Sestrin2, a negative regulator of mTORC1.[3] However, in some contexts, reduced AKAP1 expression has been associated with increased cancer cell invasiveness.

RNA Binding and Local Protein Synthesis

Beyond its role in anchoring signaling proteins, AKAP1 possesses RNA-binding domains (KH and Tudor domains) that are involved in localizing specific mRNAs to the mitochondrial surface.[1][5] This function is thought to facilitate the co-translational import of newly synthesized mitochondrial proteins, ensuring efficient mitochondrial biogenesis and function.

Quantitative Data on AKAP1 Interactions and Function

The following tables summarize key quantitative data related to AKAP1's interactions and its impact on cellular processes.

Interacting PartnerBinding Affinity (Kd)Experimental MethodReference
PKA RIIα~2 nMSurface Plasmon Resonance[6]
PKA RIα~185 nMSurface Plasmon Resonance[6]

Table 1: Binding Affinities of AKAP1 for PKA Regulatory Subunits.

ParameterWild-Type Mice (HFD)AKAP1 Knockout Mice (HFD)Experimental MethodReference
Body Weight GainHigherLowerIn vivo monitoring[2]
Plasma TriglyceridesHigherLowerBiochemical analysis[2]
Plasma CholesterolHigherLowerBiochemical analysis[2]
Blood GlucoseHigherLowerGlucose measurement[2]
Insulin SensitivityLowerHigherInsulin tolerance test[2]
Energy ExpenditureLowerHigherMetabolic cage analysis[2]
Oxygen Consumption Rate (BAT)LowerHigherSeahorse XF Analyzer[2]

Table 2: Metabolic Phenotype of AKAP1 Knockout Mice on a High-Fat Diet (HFD).

Cell LineConditionDrp1 Ser637 PhosphorylationExperimental MethodReference
Mouse ForebrainAKAP1 KnockoutDecreasedWestern Blot[7]
Retinal Ganglion CellsAKAP1 KnockoutDecreasedWestern Blot[8]
Hyperoxia-exposed mouse lungAKAP1 KnockoutDecreasedWestern Blot[9]

Table 3: Effect of AKAP1 on Drp1 Phosphorylation.

Signaling Pathways Involving AKAP1

AKAP1 is a central node in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

AKAP1-PKA-Drp1 Signaling Pathway

AKAP1_PKA_Drp1 cluster_OMM Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors Drp1 Drp1 (Active) PKA->Drp1 Phosphorylates (S637) Drp1_p Drp1-P(S637) (Inactive) Mitochondrial_Fission Mitochondrial Fission Drp1_p->Mitochondrial_Fission Inhibits cAMP cAMP cAMP->PKA Activates Drp1->Drp1_p Drp1->Mitochondrial_Fission Promotes Mitochondrial_Fusion Mitochondrial Fusion Mitochondrial_Fission->Mitochondrial_Fusion

Caption: AKAP1-PKA-Drp1 signaling pathway regulating mitochondrial fission.

AKAP1-mTOR Signaling Pathway in Cancer

AKAP1_mTOR cluster_Mitochondrion Mitochondrion Myc Myc AKAP1_gene AKAP1 Gene Myc->AKAP1_gene Activates Transcription AKAP1 AKAP1 AKAP1_gene->AKAP1 Sestrin2 Sestrin2 AKAP1->Sestrin2 Inhibits mTORC1 mTORC1 Sestrin2->mTORC1 Inhibits Tumor_Growth Tumor Growth mTORC1->Tumor_Growth Promotes

Caption: AKAP1's role in the mTOR signaling pathway in cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AKAP1 function.

Co-Immunoprecipitation of AKAP1 and PKA

Objective: To demonstrate the physical interaction between AKAP1 and the regulatory subunits of PKA in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-AKAP1 antibody (for immunoprecipitation).

  • Anti-PKA RIIα antibody (for western blot detection).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE gels and western blotting apparatus.

Protocol:

  • Culture cells to ~80-90% confluency.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the anti-AKAP1 antibody overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer for 5 minutes.

  • Analyze the eluate by SDS-PAGE and western blotting using the anti-PKA RIIα antibody.

Western Blot Analysis of Drp1 Phosphorylation

Objective: To quantify the levels of total and phosphorylated Drp1 at Serine 637 in response to altered AKAP1 expression.

Materials:

  • Cell or tissue lysates prepared as described above.

  • Primary antibodies: anti-Drp1, anti-phospho-Drp1 (Ser637).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Protocol:

  • Separate protein lysates (20-40 µg) on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-Drp1 or anti-phospho-Drp1 Ser637) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated Drp1 signal to the total Drp1 signal.

Chromatin Immunoprecipitation (ChIP) Assay for Myc Binding to the AKAP1 Promoter

Objective: To determine if the transcription factor Myc directly binds to the promoter region of the AKAP1 gene.

Materials:

  • Formaldehyde (for cross-linking).

  • Glycine (to quench cross-linking).

  • ChIP lysis buffer.

  • Sonicator.

  • Anti-Myc antibody.

  • Protein A/G magnetic beads.

  • ChIP wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol.

  • Primers specific for the AKAP1 promoter region containing the putative Myc binding site (E-box).

  • qPCR machine and reagents.

Protocol:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with 125 mM glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-Myc antibody overnight at 4°C. Use a non-specific IgG as a control.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

  • Quantify the enrichment of the AKAP1 promoter region in the immunoprecipitated DNA by qPCR using specific primers.

Conclusion

AKAP1 is a master regulator of mitochondrial function, acting as a critical signaling nexus on the outer mitochondrial membrane. Its ability to anchor PKA and other signaling molecules provides a sophisticated mechanism for the localized control of mitochondrial dynamics, metabolism, and cell fate decisions. The involvement of AKAP1 in a diverse range of diseases, including cancer and metabolic disorders, underscores its importance as a potential therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the complex biology of AKAP1 and explore its therapeutic potential. Further investigation into the quantitative aspects of the AKAP1 interactome and the downstream consequences of its signaling activities will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial dysfunction.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of A-Kinase Anchoring Protein 1 (AKAP1)

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1) is a crucial scaffolding protein that orchestrates cellular signaling by tethering Protein Kinase A (PKA) and other enzymes to the outer mitochondrial membrane. First identified in the mid-1990s, research has unveiled its multifaceted role as a central hub in regulating mitochondrial dynamics, metabolism, and cell survival. AKAP1 integrates cAMP-PKA signaling with other pathways to control mitochondrial fission and fusion, local protein synthesis, and cellular responses to stress. Its dysregulation is implicated in a range of pathologies, including cardiovascular disease, neurodegeneration, and cancer, making it a compelling target for therapeutic development. This document provides a comprehensive overview of the discovery, structure, function, and experimental investigation of AKAP1.

Discovery and History

The concept of subcellular compartmentalization of cAMP signaling emerged with the discovery of A-Kinase Anchoring Proteins (AKAPs) in the early 1990s by John Scott and his colleagues.[1] This family of structurally diverse proteins was found to localize PKA to specific cellular regions, thereby ensuring signaling specificity.

The protein now known as AKAP1 was first identified under several different names by various research groups, reflecting its discovery in different contexts:

  • 1995: Charles Rubin's group identified a PKA-anchoring protein in mammalian spermatozoa, naming it S-AKAP84 . They noted its N-terminal mitochondrial targeting domain and its co-localization with mitochondria during sperm development, a process requiring high energy levels.[1]

  • 1996: The human homolog was discovered and named AKAP149 , and its C-terminal mRNA-binding KH and Tudor domains were described.[1]

  • 1997: Rubin's team cloned the murine cDNA and identified a longer isoform they called AKAP121 .[1] In the same year, Susan Taylor's group characterized this protein as a dual-specificity AKAP (D-AKAP1) , owing to its ability to bind both type I (RI) and type II (RII) regulatory subunits of PKA, a novel finding at the time.[1][2]

These independent discoveries converged on a single gene product, AKAP1, revealing it as a key regulator of mitochondrial function through the precise positioning of signaling complexes.

AKAP1_Discovery_Timeline cluster_0 Timeline of AKAP1 Discovery cluster_1 Nomenclature and Key Findings 1995 1995 S_AKAP84 S-AKAP84 (Spermatozoa) - Mitochondrial Targeting Domain 1995->S_AKAP84 Rubin Group 1996 1996 AKAP149 AKAP149 (Human) - KH/Tudor RNA-binding domains 1996->AKAP149 Hanski et al. 1997a 1997 AKAP121 AKAP121 (Murine Isoform) 1997a->AKAP121 Rubin Group 1997b 1997 D_AKAP1 D-AKAP1 - Dual Specificity (binds PKA RI & RII) 1997b->D_AKAP1 Taylor Group AKAP1_Drp1_Pathway cluster_Mito Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors Drp1 Drp1 (Active) PKA->Drp1 Phosphorylates (Ser637) Drp1_p Drp1-P (Inactive) Fusion Mitochondrial Fusion / Elongation Drp1_p->Fusion Promotes cAMP ↑ cAMP cAMP->PKA Activates Drp1->Drp1_p Fission Mitochondrial Fission Drp1->Fission Promotes

References

A Technical Guide to A-Kinase Anchoring Protein 1 (AKAP1) Expression and Function

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 in humans and AKAP121 in rodents, is a crucial scaffolding protein primarily localized to the outer mitochondrial membrane (OMM).[1][2] It functions as a signaling hub, orchestrating multiple pathways that regulate mitochondrial form, function, and cellular metabolism.[3][4] AKAP1 tethers key signaling enzymes, most notably Protein Kinase A (PKA), to the mitochondrial surface, ensuring spatial and temporal specificity of downstream phosphorylation events.[5][6] Its expression varies across different tissues and is dynamically regulated in various pathological conditions, including cardiovascular diseases, neurodegeneration, and cancer, making it a subject of intense research and a potential therapeutic target.[3][4] This document provides a comprehensive overview of AKAP1 protein expression, its associated signaling networks, and standard methodologies for its detection and analysis.

AKAP1 Protein Expression in Human Tissues

AKAP1 exhibits broad but differential expression across various human tissues. Its primary role as a regulator of mitochondrial function means it is often enriched in tissues with high energy demands.[5][7] Expression levels can be significantly altered in disease states.

Expression in Normal Tissues

AKAP1 transcripts and protein are found in most tissues, with particularly high expression reported in the heart, skeletal muscle, brain, and steroidogenic tissues.[5][8] The Human Protein Atlas reports granular cytoplasmic (mitochondrial) expression in all tissues analyzed.[9]

TissueRelative Expression LevelKey Functions & ObservationsReference(s)
Heart HighCardioprotective role; regulates mitochondrial respiration, dynamics, and apoptosis in cardiomyocytes. Downregulated in heart failure.[8][10][11][12]
Skeletal Muscle HighInvolved in mitochondrial respiration during exercise.[3][4][5]
Brain / Neurons Medium to HighCrucial for neuronal development, survival, and synaptic plasticity. Modulates mitochondrial dynamics in response to ischemic stress.[2][5][13]
Kidney MediumBroadly expressed. Expression is elevated in podocytes in diabetic nephropathy, where it contributes to mitochondrial dysfunction.[5][14][15][16]
Liver MediumBroadly expressed; involved in metabolic regulation.[2][5][7]
Adipose Tissue MediumExpression is downregulated in obesity and regulated by the transcriptional coactivator PPARγ.[5]
Testis / Sperm HighA specific isoform, S-AKAP84, is found in sperm.[2][13]
Expression in Disease Tissues

AKAP1 expression is frequently dysregulated in pathological conditions, highlighting its role in cellular stress responses and disease progression.

DiseaseTissueExpression ChangePathophysiological RoleReference(s)
Cancer (General) Breast, Prostate, LungUpregulatedPromotes tumor growth and survival by supporting the mTOR signaling pathway. Correlates with poor patient survival in non-small cell lung cancer.[10][17][18]
Invasive Breast Cancer Breast (Metastatic)DownregulatedReduced levels are associated with a metabolic shift from oxidative phosphorylation to glycolysis during cancer progression.[3]
Acute Heart Failure HeartDownregulatedContributes to mitochondrial dysfunction, oxidative stress, and cardiomyocyte death.[8][12]
Diabetic Nephropathy KidneyUpregulatedExacerbates mitochondrial damage and impairs mtDNA replication in podocytes.[14][15]
Cerebral Ischemia BrainDownregulatedLoss of AKAP1 increases infarct volume and neuronal death due to excessive mitochondrial fission.[6][14]

Key Signaling Pathways Involving AKAP1

AKAP1 acts as a scaffold to assemble "signalosomes" on the mitochondrial surface, integrating inputs from various signaling cascades to modulate mitochondrial function.[5]

The AKAP1-PKA-Drp1 Axis in Mitochondrial Dynamics

The most well-characterized function of AKAP1 is its role in anchoring PKA to the OMM. This localization is critical for regulating mitochondrial fission, a process mediated by the GTPase Dynamin-related protein 1 (Drp1).

  • Anchoring: AKAP1 binds to the regulatory subunits of PKA, tethering the inactive holoenzyme to the OMM.[6]

  • Activation: An increase in intracellular cyclic AMP (cAMP) activates PKA, causing the release of its catalytic subunits.

  • Phosphorylation: The localized PKA catalytic subunits then phosphorylate Drp1 at an inhibitory site (Serine 637 in humans).[3][19]

  • Inhibition of Fission: Phosphorylated Drp1 is unable to effectively oligomerize and constrict mitochondria, thus inhibiting mitochondrial fission and promoting a more elongated, fused mitochondrial network.[5][13] This process is generally associated with increased cell survival and mitochondrial health.[3][14]

AKAP1_PKA_Drp1_Pathway cluster_OMM Outer Mitochondrial Membrane (OMM) cluster_Mito Mitochondrial Fission AKAP1 AKAP1 PKA PKA (inactive) AKAP1->PKA anchors PKA_active PKA (active) Drp1_p p-Drp1 (Ser637) (inactive) Fission Fission Drp1_p->Fission inhibits cAMP cAMP cAMP->PKA_active activates Drp1 Drp1 (active) Drp1->Drp1_p Drp1->Fission promotes PKA_active->Drp1_p phosphorylates AKAP1_mTOR_Pathway Myc Myc Oncogene AKAP1 AKAP1 Myc->AKAP1 upregulates transcription Sestrin2 Sestrin2 AKAP1->Sestrin2 interacts with & sequesters mTORC1 mTORC1 Sestrin2->mTORC1 inhibits Growth Tumor Growth & Proliferation mTORC1->Growth promotes Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Visualization Lysate Tissue/Cell Lysis Quantify Protein Quantification Lysate->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (anti-AKAP1) Block->PrimaryAb SecondaryAb Secondary Ab (HRP-linked) PrimaryAb->SecondaryAb ECL ECL Substrate SecondaryAb->ECL Imaging Imaging & Analysis ECL->Imaging

References

The Role of A-Kinase Anchoring Protein 1 (AKAP1) in Mitochondrial Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The intricate balance of these processes, collectively known as mitochondrial dynamics, is crucial for cellular functions ranging from energy production to apoptosis. A-Kinase Anchoring Protein 1 (AKAP1), a scaffold protein located on the outer mitochondrial membrane (OMM), has emerged as a critical regulator of mitochondrial dynamics. This technical guide provides an in-depth overview of the core functions of AKAP1 in modulating mitochondrial form and function, with a particular focus on its role as a signaling hub. We will delve into the key signaling pathways, present quantitative data from seminal studies, provide detailed experimental protocols for investigating AKAP1's function, and visualize these complex interactions through signaling and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate mechanisms governed by AKAP1.

Introduction: AKAP1 as a Mitochondrial Signaling Hub

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a scaffold protein that tethers various signaling molecules to the outer mitochondrial membrane.[1][2] This strategic localization allows AKAP1 to orchestrate a localized signaling environment, thereby precisely controlling mitochondrial function in response to cellular cues.[3] The most well-characterized function of AKAP1 is its ability to anchor Protein Kinase A (PKA), a key enzyme in cyclic AMP (cAMP) signaling.[1][2] By bringing PKA in close proximity to its mitochondrial substrates, AKAP1 plays a pivotal role in regulating a multitude of mitochondrial processes, including metabolism, quality control, and, most notably, dynamics.[1][4]

Mitochondrial dynamics, the continuous cycle of fission (division) and fusion (merging) of mitochondria, is essential for maintaining a healthy mitochondrial network. Fission is mediated by the dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the OMM to constrict and divide mitochondria.[5][6] Conversely, fusion is controlled by mitofusins (Mfn1 and Mfn2) on the OMM and optic atrophy 1 (OPA1) in the inner mitochondrial membrane. An imbalance in these processes is linked to various pathologies, including cardiovascular and neurodegenerative diseases.[1][2]

AKAP1 primarily influences mitochondrial dynamics by modulating the activity of Drp1 through the PKA signaling pathway.[1][3] This guide will explore this central mechanism in detail, along with other emerging roles of AKAP1 in mitochondrial health.

The AKAP1-PKA-Drp1 Signaling Axis

The canonical pathway through which AKAP1 regulates mitochondrial dynamics involves the PKA-mediated phosphorylation of Drp1. This signaling cascade acts as a brake on mitochondrial fission, promoting a more fused and elongated mitochondrial network.

Mechanism of Action

Under basal conditions, Drp1 is predominantly cytosolic. Upon cellular stress or other signals that trigger mitochondrial fission, Drp1 is recruited to the OMM. The AKAP1-PKA complex, anchored to the OMM, acts as a key regulator of this process. When intracellular cAMP levels rise, PKA is activated. The catalytic subunits of PKA, localized at the mitochondria by AKAP1, then phosphorylate Drp1 at a specific serine residue (Ser637 in humans).[1][4] This phosphorylation event inhibits the GTPase activity of Drp1, preventing its oligomerization and subsequent constriction of the mitochondrial membrane.[7] The net result is a decrease in mitochondrial fission, leading to an elongated and interconnected mitochondrial network.[5][6] Conversely, a decrease in AKAP1 levels or PKA activity leads to reduced Drp1 phosphorylation, allowing for increased fission and mitochondrial fragmentation.[4]

Signaling Pathway Diagram

AKAP1_Drp1_Signaling cluster_OMM Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors Drp1_mito Drp1 (on Mitochondria) PKA->Drp1_mito Phosphorylates Drp1_p p-Drp1 (Ser637) (Inactive) Drp1_mito->Drp1_p Fission Mitochondrial Fission Drp1_mito->Fission Promotes Drp1_p->Fission Inhibits Fusion Mitochondrial Fusion/Elongation Drp1_p->Fusion Promotes cAMP ↑ cAMP cAMP->PKA Activates Drp1_cyto Drp1 (Cytosol) Drp1_cyto->Drp1_mito Recruitment

Caption: AKAP1-PKA-Drp1 signaling pathway at the outer mitochondrial membrane.

Quantitative Data on AKAP1's Role in Mitochondrial Dynamics

The following tables summarize quantitative data from key studies, illustrating the impact of AKAP1 modulation on Drp1 phosphorylation and mitochondrial morphology.

Table 1: Effect of AKAP1 on Drp1 Phosphorylation at Ser637
Experimental ModelConditionChange in p-Drp1 (Ser637)Reference
AKAP1 knockout (-/-) mouse retinaBasalSignificant decrease[8][9][10]
AKAP1 knockout (-/-) mouse lungHyperoxiaSignificant decrease vs. WT hyperoxia[11]
COS cells overexpressing AKAP1Forskolin/rolipram stimulationDose-dependent increase[6]
Podocytes with AKAP1 knockdownHigh glucoseSuppressed HG-induced increase[12]
Table 2: Effect of AKAP1 on Mitochondrial Morphology
Cell Type / ModelManipulationOutcome on Mitochondrial MorphologyQuantitative MeasureReference
Hippocampal neuronsAKAP1 overexpressionElongationIncreased mitochondrial length and form factor[5][6]
Hippocampal neuronsAKAP1 knockdown (shRNA)FragmentationDecreased mitochondrial length[5][6]
AKAP1 knockout (-/-) mouse retinaBasalFragmentation and lossIncreased mitochondrial number, decreased volume density and cross-sectional area[8]
PodocytesAKAP1 overexpression in high glucoseAggravated fragmentationNot specified[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AKAP1 in mitochondrial dynamics.

Co-Immunoprecipitation (Co-IP) of AKAP1 and PKA

This protocol is designed to verify the interaction between AKAP1 and PKA in a cellular context.

Materials:

  • Cells expressing endogenous or tagged AKAP1 and PKA

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-AKAP1 antibody or antibody against the tag

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-PKA regulatory subunit antibody

Procedure:

  • Culture and treat cells as required for the experiment.

  • Wash cells twice with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Incubate the pre-cleared lysate with the anti-AKAP1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Pellet the beads with a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • After the final wash, remove all residual buffer and resuspend the beads in Elution Buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for electrophoresis.

  • Perform Western blotting and probe the membrane with an anti-PKA regulatory subunit antibody to detect the co-immunoprecipitated PKA. An anti-AKAP1 antibody should be used to confirm the successful immunoprecipitation of AKAP1.

In Vitro PKA Kinase Assay for Drp1 Phosphorylation

This assay directly measures the ability of PKA to phosphorylate Drp1.

Materials:

  • Purified recombinant Drp1 protein

  • Purified active PKA catalytic subunit

  • Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • ATP solution (containing [γ-³²P]ATP for radioactive detection or "cold" ATP for antibody-based detection)

  • SDS-PAGE and autoradiography or Western blotting reagents

  • Anti-phospho-Drp1 (Ser637) antibody

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice. A typical reaction includes:

    • Purified Drp1 (substrate)

    • Kinase Assay Buffer

    • Active PKA (enzyme)

    • Magnesium/ATP cocktail

  • Initiate the reaction by adding the ATP solution and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 2x Laemmli sample buffer.

  • Boil the samples for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • For radioactive detection: Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the phosphorylated Drp1.

  • For antibody-based detection: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-Drp1 (Ser637) antibody. A total Drp1 antibody should be used as a loading control.

Quantification of Mitochondrial Morphology

This protocol describes how to quantify changes in mitochondrial morphology (fragmentation vs. elongation) using fluorescence microscopy and image analysis software.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos) or expression of a mitochondrially targeted fluorescent protein (e.g., mito-GFP)

  • Fluorescence microscope with appropriate filters and a high-resolution camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Label mitochondria by incubating live cells with a mitochondrial fluorescent probe according to the manufacturer's instructions or by transfecting cells with a plasmid encoding a mitochondrially targeted fluorescent protein.

  • Acquire images of the mitochondrial network using a fluorescence microscope. It is crucial to use consistent imaging parameters (e.g., exposure time, laser power) across all samples.

  • Open the acquired images in ImageJ/Fiji.

  • Convert the images to 8-bit grayscale.

  • Apply a background subtraction method (e.g., rolling ball background subtraction) to enhance the signal-to-noise ratio.

  • Threshold the image to create a binary mask of the mitochondrial network.

  • Use the "Analyze Particles" function to measure morphological parameters of individual mitochondria. Key parameters include:

    • Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion. Higher values indicate more elongated mitochondria.

    • Form Factor: A measure of particle shape complexity, calculated as (Perimeter²)/(4π * Area). A value of 1.0 indicates a perfect circle, with higher values representing more elongated and branched structures.

    • Mitochondrial Footprint: The percentage of the total cell area occupied by mitochondria.

  • Calculate the average and standard deviation of these parameters for a population of cells for each experimental condition.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures and logical relationships in the study of AKAP1.

Co-Immunoprecipitation Workflow

CoIP_Workflow Start Cell Lysis Lysate Cleared Lysate Start->Lysate Preclear Pre-clearing with Beads Lysate->Preclear Incubate_Ab Incubate with Primary Antibody Preclear->Incubate_Ab Incubate_Beads Incubate with Protein A/G Beads Incubate_Ab->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Caption: A generalized workflow for co-immunoprecipitation experiments.

Logic for Assessing AKAP1's Role in Mitochondrial Fission

AKAP1_Logic_Diagram Hypothesis Hypothesis: AKAP1 inhibits mitochondrial fission KO AKAP1 Knockout/Knockdown Hypothesis->KO OE AKAP1 Overexpression Hypothesis->OE KO_Result Prediction: ↑ Fission ↓ p-Drp1 KO->KO_Result OE_Result Prediction: ↓ Fission ↑ p-Drp1 OE->OE_Result Experiment Experimental Validation: - Microscopy - Western Blot KO_Result->Experiment OE_Result->Experiment Conclusion Conclusion: AKAP1 is an inhibitor of mitochondrial fission Experiment->Conclusion

Caption: Logical framework for investigating the function of AKAP1 in mitochondrial fission.

Conclusion and Future Directions

AKAP1 has unequivocally been established as a master regulator of mitochondrial dynamics. Its role as a scaffold for PKA on the outer mitochondrial membrane provides a sophisticated mechanism for the spatial and temporal control of mitochondrial fission through the phosphorylation of Drp1. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of AKAP1 signaling.

Future research in this area will likely focus on several key aspects. Elucidating the interplay between the AKAP1-PKA axis and other signaling pathways that converge on mitochondrial dynamics will be crucial for a holistic understanding. Investigating the role of AKAP1 in the context of specific diseases, and how its dysregulation contributes to pathology, will open new avenues for therapeutic intervention. The development of small molecules that can specifically modulate the AKAP1-PKA interaction or the phosphorylation of Drp1 holds significant promise for the treatment of a wide range of disorders characterized by aberrant mitochondrial dynamics. This technical guide serves as a valuable resource to support and inspire these future endeavors.

References

The Central Role of AKAP1: A Technical Guide to its Signaling Hub

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffolding protein predominantly located on the outer mitochondrial membrane (OMM). It functions as a signaling hub, orchestrating a multitude of cellular processes by tethering key enzymes, including kinases and phosphatases, in close proximity to their mitochondrial substrates. This spatial and temporal regulation is critical for mitochondrial function, dynamics, cellular metabolism, and survival. This document provides an in-depth examination of the core signaling pathways modulated by AKAP1, its network of protein-protein interactions, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

AKAP1 Molecular Architecture

AKAP1 is a structurally diverse protein with several key functional domains that facilitate its role as a signaling scaffold. The full-length human AKAP1 (AKAP149) contains an N-terminal transmembrane domain that anchors it to the OMM. This is followed by binding sites for various signaling molecules and, at the C-terminus, an RNA-binding K homology (KH) domain and a Tudor domain.

Key Domains and Interacting Partners:

  • Mitochondrial Targeting Domain (MTD): The first 30 amino acids of the N-terminus are sufficient to target AKAP1 to the outer mitochondrial membrane.

  • PKA Binding Domain: A conserved amphipathic helix binds with high affinity to the regulatory subunits (primarily RII, though it shows dual specificity for RI and RII) of Protein Kinase A (PKA).

  • Phosphatase Binding Sites: AKAP1 interacts with protein phosphatases such as Protein Phosphatase 1 (PP1) and Calcineurin (CaN), allowing for the reversal of PKA-mediated phosphorylation.

  • Src/PTPD1 Binding Region: AKAP1 associates with a complex of the non-receptor tyrosine kinase Src and Protein Tyrosine Phosphatase D1 (PTPD1).

  • KH and Tudor Domains: These C-terminal domains are responsible for binding specific mRNAs, suggesting a role in localized protein synthesis at the mitochondrial surface.

AKAP1_Domains cluster_OMM Outer Mitochondrial Membrane AKAP1 N-term MTD (1-30) PP1/CaN Binding PKA-RII Binding Src/PTPD1 Binding KH Domain Tudor Domain C-term PKA PKA AKAP1:pka->PKA PP1 PP1 AKAP1:pp->PP1 CaN Calcineurin AKAP1:pp->CaN PTPD1 PTPD1 AKAP1:src->PTPD1 mRNA mRNA AKAP1:kh->mRNA AKAP1:tudor->mRNA Src Src PTPD1->Src

Caption: Domain architecture of AKAP1 and its primary interacting partners at the OMM.

Core Signaling Pathways

AKAP1 integrates multiple signaling cascades at the mitochondrial surface. Its primary function is to assemble a "signalosome" that ensures signaling fidelity and efficiency.

The AKAP1-PKA Signaling Axis

The most well-characterized function of AKAP1 is anchoring PKA to the OMM. This localization is critical for the phosphorylation of mitochondrial-associated substrates in response to cyclic AMP (cAMP) signals.

Regulation of Mitochondrial Dynamics: A key substrate of the AKAP1-PKA complex is Dynamin-related protein 1 (Drp1), a GTPase that mediates mitochondrial fission.

  • Upon an increase in intracellular cAMP, the catalytic subunits of PKA are released.

  • Anchored PKA phosphorylates Drp1 at Serine 637 (in human Drp1).

  • Phosphorylation inhibits the GTPase activity of Drp1, preventing its translocation to the mitochondria and subsequent fission.

  • This leads to an elongation of the mitochondrial network, a state associated with increased respiratory capacity and resistance to apoptosis.

This pathway is antagonized by mitochondrial phosphatases, such as Calcineurin, which are also recruited by AKAP1 and can dephosphorylate Drp1, promoting fission.

AKAP1_PKA_Drp1_Pathway cluster_OMM Outer Mitochondrial Membrane cAMP ↑ cAMP AKAP1_PKA AKAP1-PKA Complex cAMP->AKAP1_PKA activates Drp1 Drp1 AKAP1_PKA->Drp1 phosphorylates (Ser637) Drp1_P Drp1-P (Inactive) Fission Mitochondrial Fission Drp1->Fission Drp1_P->Drp1 Fusion Mitochondrial Fusion/ Elongation Drp1_P->Fusion CaN Calcineurin (PP2B)

Caption: AKAP1-PKA pathway inhibits mitochondrial fission by phosphorylating Drp1.

The AKAP1-Src/PTPD1 Pathway

AKAP1 also coordinates tyrosine kinase signaling at the mitochondria. It forms a complex with Protein Tyrosine Phosphatase D1 (PTPD1), which in turn binds and activates the Src tyrosine kinase.

  • AKAP1 recruits PTPD1 to the OMM.

  • PTPD1 acts as an adapter and activator for Src kinase.

  • The AKAP1-PTPD1-Src complex enhances the tyrosine phosphorylation of mitochondrial substrates.

  • This signaling axis has been shown to increase the activity of cytochrome c oxidase (Complex IV) and enhance mitochondrial membrane potential and ATP synthesis.

By sequestering PTPD1 at the mitochondria, AKAP1 can also modulate other signaling pathways, such as downregulating PTPD1-dependent EGF signaling to the nucleus.

The AKAP1-mTOR Pathway in Cancer

Recent evidence has implicated AKAP1 in the regulation of the mTOR (mammalian target of rapamycin) pathway, particularly in the context of cancer.

  • AKAP1 has been identified as a transcriptional target of the oncogene Myc.

  • AKAP1 forms a complex with Sestrin2, a negative regulator of mTOR.

  • Downregulation of AKAP1 impairs mTOR signaling and inhibits the growth of cancer cells, such as glioblastoma.

  • High levels of AKAP1 are found in various high-grade cancers and correlate with increased mTOR phosphorylation and reduced patient survival in lung cancer.

This pathway highlights a role for AKAP1 in coupling mitochondrial bioenergetics with the metabolic demands of proliferating cancer cells.

AKAP1_Cancer_Pathways Myc Myc Oncogene AKAP1 AKAP1 Myc->AKAP1 ↑ transcription Sestrin2 Sestrin2 AKAP1->Sestrin2 sequesters mTOR mTOR Pathway Sestrin2->mTOR inhibits Growth Cancer Cell Growth & Proliferation mTOR->Growth promotes

Caption: AKAP1 promotes cancer growth by sequestering the mTOR inhibitor Sestrin2.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on AKAP1 interactions and the effects of its modulation.

Table 1: Effects of AKAP1 Modulation on Mitochondrial and Cellular Parameters

ParameterExperimental SystemModulationResultReference
Mitochondrial Length Cultured Hippocampal NeuronsAKAP1 OverexpressionIncreased
Cultured Hippocampal NeuronsAKAP1 KnockdownDecreased
Mitochondrial Membrane Potential (ΔΨm) HEK293 CellsAKAP1 OverexpressionIncreased
HEK293 CellsAKAP1ΔPKA MutantReduced below control
Drp1 Punctae Lifetime Non-neuronal cellsPKA Co-expressionIncreased from 3.5 min to 5.4 min
Infarct Volume AKAP1 KO Mice (Stroke Model)AKAP1 KnockoutIncreased
Heart Function AKAP1 KO Mice (Myocardial Infarction)AKAP1 KnockoutDecreased

Table 2: AKAP1 Expression in Cancer

Cancer TypeAKAP1 Expression LevelCorrelation with PrognosisReference
Hepatocellular Carcinoma Upregulated in tumorsPoor prognosis
Non-small Cell Lung Cancer OverexpressedInversely correlates with survival
Invasive Breast Cancer Reduced levelsAssociated with malignancy transition
High-Grade Cancers (General) High levels detectedSupports tumor growth

Experimental Protocols

Elucidating the function of AKAP1 and its signaling complexes involves a range of molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

Objective: To demonstrate the in-vivo or in-vitro interaction between AKAP1 and a putative binding partner (e.g., PKA, PTPD1, Sestrin2).

Methodology:

  • Cell Lysis: Cells (e.g., HEK293T) expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors).

  • Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-AKAP1) overnight at 4°C. Protein A/G beads are then added to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the "prey" protein (e.g., anti-PKA RIIα) to detect the co-precipitated partner.

In-Vitro Kinase Assay for PKA Activity

Objective: To measure the phosphorylation of a substrate (e.g., Drp1) by the AKAP1-anchored PKA.

Methodology:

  • Isolate Complex: Immunoprecipitate the AKAP1-PKA complex from cell lysates as described in the Co-IP protocol.

  • Reaction Setup: The immunoprecipitated beads are washed with kinase buffer. The reaction is initiated by adding the kinase buffer containing the purified substrate (recombinant Drp1), ATP (often radiolabeled [γ-³²P]ATP for detection), and a cAMP analog to activate PKA.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: The reaction is stopped by adding SDS-PAGE sample buffer and boiling.

  • Detection: The samples are run on an SDS-PAGE gel. If radiolabeled ATP was used, the gel is dried and exposed to autoradiography film to visualize the phosphorylated substrate. Alternatively, a phospho-specific antibody (e.g., anti-phospho-Drp1 Ser637) can be used for detection via Western blot.

Mitochondrial Respiration Assay

Objective: To assess the impact of AKAP1 on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Culture: Plate cells (e.g., wild-type vs. AKAP1-knockout) in a specialized microplate for Seahorse XF analysis.

  • Assay Medium: Replace the culture medium with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.

  • Mitochondrial Stress Test: Use an extracellular flux analyzer (e.g., Seahorse XF) to measure OCR. The assay involves the sequential injection of mitochondrial inhibitors to probe different aspects of respiration:

    • Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the changes in OCR after each injection to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Exp_Workflow_CoIP start Cell Lysate preclear Pre-clear with Beads start->preclear ip Incubate with Bait Antibody (e.g., anti-AKAP1) preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot for Prey Protein (e.g., PKA) elute->analysis end Interaction Confirmed analysis->end

Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

AKAP1 has emerged as a master regulator of mitochondrial function and a critical node for integrating diverse signaling pathways. Its ability to form localized "signalosomes" on the OMM allows for precise control over processes ranging from mitochondrial dynamics and energy production to cell survival and proliferation. The involvement of AKAP1 in pathologies such as cardiovascular disease, neurodegeneration, and cancer makes it an attractive target for therapeutic intervention. Future research should focus on dissecting the composition of AKAP1 signalosomes in different tissues and disease states, understanding the role of its RNA-binding functions in localized translation, and developing specific inhibitors to modulate AKAP1-protein interactions for therapeutic benefit.

post-translational modifications of AKAP1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Post-Translational Modifications of A-Kinase Anchoring Protein 1 (AKAP1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffold protein that orchestrates signaling hubs on the outer mitochondrial membrane (OMM).[1][2] By tethering protein kinase A (PKA) and other signaling molecules, AKAP1 plays a pivotal role in regulating mitochondrial function, dynamics, metabolism, and cell survival.[1][3] Its function is intricately regulated by a series of post-translational modifications (PTMs), which dictate its stability, interactions, and downstream signaling outputs. This technical guide provides a comprehensive overview of the known PTMs of AKAP1, focusing on ubiquitination and proteolytic cleavage. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways to offer a core resource for researchers and drug development professionals targeting mitochondrial signaling pathways.

Introduction to AKAP1

AKAP1 is a member of the A-kinase anchoring protein family, defined by their shared ability to bind the regulatory subunits of PKA.[4][5] Through an N-terminal targeting sequence, AKAP1 embeds in the OMM, positioning its signaling complex to modulate mitochondrial physiology.[6][7] Beyond PKA, AKAP1 also anchors phosphatases like calcineurin, kinases such as Src, and RNA-binding proteins, creating a "signalosome" that integrates various cellular cues.[1][8] This complex regulates critical mitochondrial processes, including the phosphorylation of Dynamin-related protein 1 (Drp1) to control mitochondrial fission and fusion, thereby impacting apoptosis, metabolic homeostasis, and neuroprotection.[3][6][9]

Key Post-Translational Modifications of AKAP1

The functional state of AKAP1 is dynamically controlled by several PTMs. These modifications serve as molecular switches that can trigger protein degradation or alter its signaling capacity.

Ubiquitination: A Trigger for Degradation

Ubiquitination is a primary mechanism for regulating AKAP1 protein levels, particularly in response to cellular stress such as hypoxia.[1][6] This process involves the covalent attachment of ubiquitin, a small regulatory protein, to AKAP1, marking it for degradation by the proteasome.

  • E3 Ligase: The key E3 ubiquitin ligase responsible for AKAP1 ubiquitination is Seven in absentia homolog 2 (SIAH2) .[1][6]

  • Regulatory Pathway: Under ischemic or hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized.[1] HIF-1α then induces the expression of SIAH2.[1][6] Subsequently, SIAH2 targets AKAP1 for ubiquitination and subsequent proteasomal degradation.[1][6] The degradation of AKAP1 uncouples PKA from the mitochondria, leading to reduced inhibitory phosphorylation of Drp1, increased mitochondrial fission, and often, the promotion of apoptosis.[1][6]

Signaling Pathway: Hypoxia-Induced AKAP1 Degradation

cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Functional Outcome Hypoxia Hypoxia / Ischemia HIF1a HIF-1α Stabilization Hypoxia->HIF1a SIAH2 SIAH2 (E3 Ligase) Expression HIF1a->SIAH2 Induces AKAP1_Ub AKAP1 Ubiquitination SIAH2->AKAP1_Ub Catalyzes Degradation AKAP1 Degradation AKAP1_Ub->Degradation Apoptosis Mitochondrial Fission & Apoptosis Degradation->Apoptosis Promotes

Caption: Hypoxia induces HIF-1α, leading to SIAH2-mediated ubiquitination and degradation of AKAP1.

Proteolytic Cleavage: A Role in Apoptosis

During apoptosis, AKAP1 is targeted by caspases, a family of proteases that execute programmed cell death. This cleavage results in the separation of key functional domains.

  • Protease: Caspases.[1]

  • Cleavage Site: The cleavage occurs at a single site, DSVD , corresponding to amino acids 579-582 in the human AKAP1 protein.[1]

  • Functional Consequence: This cleavage event severs the N-terminal fragment, which contains the mitochondrial targeting sequence and the PKA-binding domain, from the C-terminal fragment that houses the RNA-binding KH and Tudor domains.[1] The functional significance of these separated fragments in the apoptotic program is an area of ongoing investigation.[1]

Logical Diagram: AKAP1 Cleavage During Apoptosis

cluster_fragments Cleavage Products Apoptotic_Stimulus Apoptotic Stimulus Caspases Caspase Activation Apoptotic_Stimulus->Caspases AKAP1_Full Full-Length AKAP1 Caspases->AKAP1_Full Cleaves at DSVD site N_Terminal N-Terminal Fragment (Mito-targeting, PKA-binding) AKAP1_Full->N_Terminal C_Terminal C-Terminal Fragment (KH and Tudor Domains) AKAP1_Full->C_Terminal

Caption: Caspases cleave AKAP1 into two distinct functional fragments during apoptosis.

Phosphorylation

While AKAP1 is renowned for anchoring PKA to phosphorylate downstream targets like Drp1, evidence for direct phosphorylation of AKAP1 itself is also emerging.[6][10] This PTM can potentially modulate its scaffolding function or stability.

  • Kinases: 5' adenosine monophosphate-activated protein kinase (AMPK) has been reported to phosphorylate AKAP1, though the specific site and functional outcome require further elucidation.[10] Additionally, some isoforms of AKAP1 contain putative PKA phosphorylation sites.[11]

  • Functional Role: The primary role of the AKAP1-PKA axis is the phosphorylation of mitochondrial substrates. A key example is the PKA-mediated phosphorylation of Drp1 at Serine 637 (Ser656 in rat), which inhibits its GTPase activity, suppresses mitochondrial fission, and promotes cell survival.[1][6][12]

Signaling Pathway: AKAP1-Mediated Regulation of Mitochondrial Fission

AKAP1 AKAP1 (Scaffold) PKA PKA AKAP1->PKA Anchors to Mitochondria Drp1 Drp1 PKA->Drp1 Phosphorylates pDrp1 p-Drp1 (Ser637) (Inactive) Drp1->pDrp1 Fission Mitochondrial Fission Drp1->Fission Promotes pDrp1->Fission Inhibits Survival Cell Survival & Mitochondrial Elongation Fission->Survival Opposes

Caption: AKAP1 anchors PKA to phosphorylate and inactivate Drp1, thus inhibiting mitochondrial fission.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data regarding AKAP1 post-translational modifications.

Table 1: AKAP1 Ubiquitination Details

ParameterDescriptionReference(s)
Modification Ubiquitination[1][6]
E3 Ligase SIAH2 (Seven in absentia homolog 2)[1][6]
Inducing Signal Hypoxia, Ischemia[1][6]
Upstream Regulator HIF-1α[1][6]
Functional Outcome Proteasomal degradation, promotion of apoptosis[1]

Table 2: AKAP1 Proteolytic Cleavage Details

ParameterDescriptionReference(s)
Modification Proteolytic Cleavage[1]
Protease Caspases[1]
Inducing Signal Apoptosis[1]
Cleavage Site (Human) DSVD │ (aa 579-582)[1]
N-Terminal Fragment Contains mitochondrial targeting and PKA-binding domains[1]
C-Terminal Fragment Contains KH and Tudor (RNA-binding) domains[1]

Experimental Protocols

This section provides generalized yet detailed methodologies for investigating the key PTMs of AKAP1.

Protocol: In Vivo Ubiquitination Assay

This protocol is designed to detect the ubiquitination of AKAP1 within a cellular context. It is adapted from standard methodologies.[13][14]

Objective: To immunoprecipitate a protein of interest and detect its ubiquitinated forms by Western blot.

Workflow Diagram: In Vivo Ubiquitination Assay

Transfection 1. Co-transfect cells with His-Ubiquitin and Flag-AKAP1 plasmids Treatment 2. Apply stimulus (e.g., hypoxia) and add proteasome inhibitor (MG132) Transfection->Treatment Lysis 3. Lyse cells under strong denaturing conditions (e.g., 8M Urea) Treatment->Lysis Pulldown 4. Incubate lysate with Ni-NTA agarose beads to pull down His-Ub proteins Lysis->Pulldown Wash 5. Wash beads extensively to remove non-specific binders Pulldown->Wash Elution 6. Elute proteins from beads Wash->Elution Detection 7. Analyze by SDS-PAGE and Western blot using anti-Flag antibody Elution->Detection

Caption: Workflow for detecting in vivo ubiquitination via affinity purification and Western blot.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells and grow to 70-80% confluency.

    • Co-transfect cells with plasmids encoding Flag-tagged human AKAP1 and Histidine-tagged ubiquitin (His-Ub). Use a standard transfection reagent following the manufacturer's protocol.

  • Cell Treatment:

    • 24-36 hours post-transfection, treat the cells to induce ubiquitination (e.g., expose to 1% O₂ for 4-6 hours for hypoxia).

    • Four hours prior to harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to the culture medium to allow ubiquitinated proteins to accumulate.

  • Cell Lysis (Denaturing Conditions):

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with a strong denaturing buffer (e.g., 8 M urea, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs). Scrape the cells and collect the viscous lysate.

  • Affinity Purification of Ubiquitinated Proteins:

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes.

    • Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature with rotation. These beads will bind the His-tagged ubiquitin and any proteins covalently attached to it.

  • Washing:

    • Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:

      • Denaturing buffer (as above).

      • Denaturing buffer at a lower pH (e.g., pH 6.3).

      • A final wash with the pH 6.3 buffer containing a low concentration of a non-ionic detergent.

  • Elution and Detection:

    • Elute the bound proteins from the Ni-NTA beads using a low pH buffer or a buffer containing a high concentration of imidazole.

    • Neutralize the eluate and add Laemmli sample buffer.

    • Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-Flag antibody to detect AKAP1. A high-molecular-weight smear or laddering pattern above the band for unmodified AKAP1 indicates ubiquitination.

Protocol: In Vitro Kinase Assay

This protocol provides a method to determine if a kinase can directly phosphorylate AKAP1. It is based on established procedures.[7][15]

Objective: To detect the transfer of a radiolabeled phosphate from ATP to a substrate protein by a specific kinase.

Methodology:

  • Reagent Preparation:

    • Purify recombinant AKAP1 (or a specific domain) as the substrate.

    • Obtain purified, active kinase (e.g., PKA catalytic subunit, active AMPK complex).

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare ATP mix: 100 µM cold ATP supplemented with [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, purified AKAP1 substrate (1-2 µg), and the active kinase.

    • Include control reactions: a reaction without the kinase (to check for autophosphorylation) and a reaction without the substrate (to check for kinase autophosphorylation).

    • Initiate the reaction by adding the [γ-³²P]ATP mix.

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of 2x Laemmli SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Stain the gel with Coomassie Blue to visualize total protein and confirm that the substrate was present in the reaction.

    • Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to detect the radiolabeled, phosphorylated proteins. A band corresponding to the molecular weight of AKAP1 indicates direct phosphorylation.

Conclusion and Future Directions

The post-translational modification of AKAP1 is a critical regulatory layer that fine-tunes mitochondrial signaling in response to cellular cues. The ubiquitination- and cleavage-mediated control of AKAP1 stability provides a rapid mechanism to remodel mitochondrial networks and cell fate under conditions of stress and apoptosis. While the role of AKAP1 in scaffolding kinases is well-established, the direct phosphorylation of AKAP1 itself, along with other potential PTMs like acetylation, remains a compelling area for future investigation.

For drug development professionals, understanding these PTM pathways offers novel therapeutic targets. Inhibiting the SIAH2-AKAP1 interaction could be a strategy to preserve mitochondrial integrity in ischemic diseases, while modulating the phosphorylation state of the AKAP1 signalosome could offer avenues for treating metabolic or neurodegenerative disorders. Future proteomic studies to comprehensively map all PTMs on AKAP1 in various physiological and pathological states will be invaluable for fully elucidating its regulatory complexity and unlocking its therapeutic potential.

References

An In-depth Technical Guide on the Evolutionary Conservation of the AKAP1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein critical for the spatial and temporal regulation of intracellular signaling, primarily by tethering Protein Kinase A (PKA) to the outer mitochondrial membrane. This localization is fundamental to a host of cellular processes, including mitochondrial dynamics, energy metabolism, and apoptosis. The evolutionary conservation of the AKAP1 gene across a wide range of species underscores its essential biological role. This technical guide provides a comprehensive overview of the evolutionary conservation of AKAP1, detailing its conserved domain architecture, sequence homology, and functional conservation. We present quantitative data on sequence identity, detailed experimental protocols for studying AKAP1, and visualizations of its key signaling pathways to support further research and therapeutic development.

Introduction to AKAP1

AKAP1, also known as AKAP149 in humans and AKAP121 in rodents, is a member of the A-Kinase Anchoring Protein family. These proteins are characterized by their ability to bind to the regulatory subunits of PKA, thereby localizing the kinase to specific subcellular compartments. AKAP1's primary role is to act as a signaling hub on the outer mitochondrial membrane, integrating signals from various pathways to regulate mitochondrial function and overall cell fate.[1][2][3][4][5]

Evolutionary Conservation of AKAP1

The functional importance of AKAP1 is reflected in its evolutionary conservation across diverse species. While the overall sequence identity can vary, key functional domains show remarkable conservation, indicating strong selective pressure to maintain its crucial roles.

Domain Architecture and Conservation

AKAP1 possesses a modular structure with several conserved domains that mediate its interactions and functions.[4][6] The conservation of these domains is critical for its role as a scaffold protein.

  • Mitochondrial Targeting Domain (MTD): Located at the N-terminus, this domain is responsible for anchoring AKAP1 to the outer mitochondrial membrane.[7][8]

  • PKA-Binding Domain: This amphipathic helix mediates the interaction with the regulatory subunits of PKA.[7]

  • K Homology (KH) Domain: An RNA-binding domain involved in the localization of specific mRNAs to the mitochondrial surface.[8]

  • Tudor Domain: Another domain that can interact with nucleic acids and proteins, contributing to the regulation of local translation.[8]

The following table summarizes the key domains of human AKAP1 and their conservation.

DomainLocation (Human AKAP1)FunctionConservation Level
Mitochondrial Targeting Domain1-30Outer mitochondrial membrane localizationHigh
PKA-Binding Domain347-360Binds PKA regulatory subunitsHigh
KH Domain607-671RNA bindingHigh
Tudor Domain707-817Protein/RNA binding, local translation regulationHigh
Orthologs and Sequence Identity

Orthologs of AKAP1 have been identified in a wide range of species, from invertebrates to mammals. The presence of these orthologs highlights the ancient origins and fundamental importance of AKAP1's function. The table below presents the sequence identity of AKAP1 orthologs from various species compared to the human AKAP1 protein.

SpeciesCommon NameOrthologUniProt AccessionSequence Identity to Human AKAP1 (%)
Pan troglodytesChimpanzeeAKAP1A0A2I3RA5998.9%
Rattus norvegicusRatAkap1O8888455.1%
Mus musculusMouseAkap1Q6188252.0%[2]
Danio rerioZebrafishakap1aF1R23033.7%
Drosophila melanogasterFruit flyMDIQ9VDY924.3%
Caenorhabditis elegansRoundwormaka-1Q2119021.8%
Saccharomyces cerevisiaeBaker's YeastNoneN/AN/A

Note: Sequence identities were calculated using global alignment of the full-length protein sequences.

The high degree of sequence identity among mammals, particularly in the functional domains, suggests a conserved role in mitochondrial signaling. While the overall identity decreases in more distantly related species, the presence of orthologs with conserved domain architecture in invertebrates like Drosophila and C. elegans indicates that the core functions of AKAP1 were established early in eukaryotic evolution.[2] No direct ortholog of AKAP1 has been identified in the yeast Saccharomyces cerevisiae, suggesting that this specific mitochondrial scaffolding function may have evolved later or that yeast employs a different mechanism.[9][10][11]

Conserved Signaling Pathways

AKAP1's role as a mitochondrial scaffold is central to several conserved signaling pathways that regulate critical cellular processes.

The AKAP1-PKA-Drp1 Pathway and Mitochondrial Fission

One of the most well-characterized functions of AKAP1 is its regulation of mitochondrial dynamics. AKAP1 anchors PKA to the mitochondrial surface, where PKA can phosphorylate and inhibit the pro-fission protein Dynamin-related protein 1 (Drp1).[12] This inhibition of Drp1 prevents excessive mitochondrial fragmentation and promotes a more fused mitochondrial network, which is generally associated with cellular health and resistance to apoptosis. This pathway is highly conserved across species.

AKAP1_PKA_Drp1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cAMP cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Drp1_active Drp1 (active) PKA_active->Drp1_active Phosphorylates (inhibits) Drp1_inactive Drp1-P (inactive) Drp1_active->Drp1_inactive Mitochondrion Mitochondrion Drp1_active->Mitochondrion Induces Fission AKAP1 AKAP1 AKAP1->PKA_inactive Anchors

AKAP1-PKA-Drp1 signaling pathway.
AKAP1 and the mTOR Pathway

Emerging evidence suggests a role for AKAP1 in the regulation of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. AKAP1 has been shown to be a transcriptional target of the oncogene Myc and can support tumor growth by modulating mTOR signaling.[13] This connection highlights the broader role of AKAP1 in integrating metabolic and growth signals at the mitochondrial surface.

AKAP1_mTOR_Pathway Myc Myc AKAP1_gene AKAP1 Gene Myc->AKAP1_gene Activates Transcription AKAP1 AKAP1 Protein AKAP1_gene->AKAP1 mTORC1 mTORC1 AKAP1->mTORC1 Promotes Activity CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

AKAP1's role in the mTOR signaling pathway.

Experimental Protocols for Studying AKAP1 Conservation

A variety of experimental techniques are employed to investigate the evolutionary conservation and function of AKAP1. Below are detailed methodologies for key experiments.

Phylogenetic Analysis of AKAP1

Objective: To infer the evolutionary relationships of AKAP1 orthologs.

Methodology:

  • Sequence Retrieval: Obtain protein sequences of AKAP1 orthologs from databases such as UniProt or NCBI.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW or MUSCLE, which are integrated into phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis).[1][14][15][16][17]

  • Phylogenetic Tree Construction:

    • Open the aligned sequences in MEGA.

    • Choose a substitution model (e.g., JTT, WAG) based on statistical criteria (e.g., Bayesian Information Criterion).

    • Select a tree-building method, such as Maximum Likelihood or Neighbor-Joining.

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.[14]

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree, with bootstrap values indicating the confidence of each branching point.

Phylogenetic_Workflow start Retrieve AKAP1 Ortholog Sequences msa Perform Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) start->msa model Select Substitution Model (e.g., JTT) msa->model tree Construct Phylogenetic Tree (e.g., Maximum Likelihood) model->tree bootstrap Perform Bootstrap Analysis tree->bootstrap visualize Visualize and Interpret Tree bootstrap->visualize

Workflow for phylogenetic analysis of AKAP1.
Co-Immunoprecipitation (Co-IP) of AKAP1 and PKA

Objective: To validate the conserved interaction between AKAP1 and PKA.

Methodology:

  • Cell Lysis: Lyse cells expressing endogenous or tagged AKAP1 and PKA in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to AKAP1 (or the tag) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PKA regulatory subunits and AKAP1.

siRNA-mediated Knockdown of AKAP1 and Analysis of Mitochondrial Morphology

Objective: To investigate the conserved role of AKAP1 in regulating mitochondrial dynamics.

Methodology:

  • siRNA Transfection: Transfect cells with siRNAs targeting AKAP1 or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of AKAP1 expression.

  • Mitochondrial Staining: Stain the mitochondria with a fluorescent dye such as MitoTracker Red CMXRos.

  • Fluorescence Microscopy: Acquire images of the mitochondrial network using a fluorescence or confocal microscope.

  • Image Analysis:

    • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).

    • Measure parameters such as mitochondrial aspect ratio, form factor, and fragmentation index.

    • Compare the mitochondrial morphology in AKAP1-knockdown cells to control cells.

Implications for Drug Development

The high degree of conservation of AKAP1, particularly in its functional domains and signaling pathways, makes it an attractive target for therapeutic intervention.[3][5]

  • Targeting AKAP1-PKA Interaction: Developing small molecules or peptides that disrupt the interaction between AKAP1 and PKA could be a strategy to modulate mitochondrial function in diseases where this interaction is dysregulated.

  • Modulating AKAP1 Expression: Strategies to alter the expression levels of AKAP1 could be beneficial in conditions such as cancer, where AKAP1 levels are often altered.

  • Allosteric Modulation: Targeting other domains of AKAP1, such as the KH or Tudor domains, could offer a more nuanced approach to modulating its function without completely disrupting the PKA anchoring.

The use of evolutionarily diverse model organisms, from yeast (for studying related pathways) to rodents, provides a powerful platform for preclinical evaluation of AKAP1-targeted therapies.

Conclusion

The AKAP1 gene exhibits significant evolutionary conservation in its domain architecture, sequence, and function as a critical regulator of mitochondrial signaling. Its conserved role in the PKA-Drp1 and mTOR pathways highlights its fundamental importance in cellular physiology. The experimental protocols and pathway visualizations provided in this guide offer a framework for further investigation into the biology of AKAP1 and its potential as a therapeutic target. A thorough understanding of the evolutionary conservation of AKAP1 is essential for the rational design and development of novel drugs targeting this key mitochondrial scaffold protein.

References

Methodological & Application

Application Notes and Protocols for Measuring AKAP1 Expression Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a crucial scaffold protein primarily localized to the outer mitochondrial membrane.[1][2] It acts as a signaling hub, tethering protein kinase A (PKA) and other enzymes, thereby integrating various signaling cascades that regulate mitochondrial function, dynamics, metabolism, and cell survival.[3][4] Dysregulation of AKAP1 expression is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][5][6] Consequently, the accurate measurement of AKAP1 expression at both the mRNA and protein level is essential for researchers in basic science and drug development.

These application notes provide detailed protocols for quantifying and visualizing AKAP1 expression in cells using standard molecular biology techniques.

Quantification of AKAP1 mRNA Expression by RT-qPCR

Application Note

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of AKAP1 mRNA transcripts in a cellular sample. This technique involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the AKAP1-specific cDNA using real-time PCR. The level of gene expression is quantified by measuring the fluorescence signal generated during amplification, which is proportional to the amount of target cDNA. This method is ideal for studying the transcriptional regulation of the AKAP1 gene in response to various stimuli or in different disease states.

Experimental Workflow: RT-qPCR

cluster_0 RNA Preparation cluster_1 cDNA Synthesis cluster_2 qPCR Amplification cluster_3 Data Analysis RNA_Isolation Total RNA Isolation from Cells RNA_QC RNA Quality & Quantity Assessment (e.g., NanoDrop) RNA_Isolation->RNA_QC RT Reverse Transcription (RNA to cDNA) RNA_QC->RT High-quality RNA qPCR_Setup Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) RT->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Quantification of Expression (e.g., ΔΔCt method) qPCR_Run->Data_Analysis

Caption: Workflow for measuring AKAP1 mRNA levels via RT-qPCR.

Protocol: RT-qPCR for AKAP1

Materials:

  • RNA isolation kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit (e.g., SuperScript IV)[7]

  • SYBR Green or TaqMan qPCR Master Mix[5]

  • Nuclease-free water

  • AKAP1-specific forward and reverse primers (see table below)

  • Housekeeping gene primers (e.g., GAPDH, ACTB, GUS) for normalization[5]

  • qPCR instrument

Primer Design: Primers should be designed to span an exon-exon junction to prevent amplification of genomic DNA.

GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Reference
AKAP1HumanTTCTCTGCCGATGACATCCTCATTGACCTGGTTGACCACA[5]
AKAP1HumanCCTTGCCGAAGATCAGAGTCCTGCTGGAGAATAGTACACCCTTT[8]
AKAP1MouseCTGCCAGTCAGTACTCAGCCCTTTGGCACCTCGATCTCCC[4]
GUSHumanGGAATTTTGCCGATTTCATGACCGAGTGAAGATCCCCTTTTT[5]

Procedure:

  • Total RNA Isolation:

    • Lyse cultured cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity (A260/A280 ratio of ~2.0) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit and random hexamer priming, following the manufacturer's protocol.[7]

    • Include a "minus reverse transcriptase" (-RT) control to check for genomic DNA contamination.[7]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 20 µL final volume:

      • 10 µL 2X SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Run each sample in triplicate.[5] Include a no-template control (NTC) for each primer set.

    • Use a standard thermal cycling program:

      • Initial Denaturation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melt Curve Analysis (for SYBR Green): To verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for AKAP1 and the housekeeping gene in each sample.

    • Calculate the relative expression of AKAP1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to a control sample.

Analysis of AKAP1 Protein Levels by Western Blot

Application Note

Western blotting is a widely used technique to detect and quantify AKAP1 protein levels in cell lysates.[8][9] The method involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with a primary antibody specific to AKAP1. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein band. The intensity of the band, quantified by densitometry, is proportional to the amount of AKAP1 protein. This method is essential for confirming changes in protein expression and validating data from mRNA studies.

Experimental Workflow: Western Blot

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Separation Quantification->SDS_PAGE Load equal protein amounts Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-AKAP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Imaging & Densitometry Detection->Analysis

Caption: Workflow for detecting AKAP1 protein via Western Blot.

Protocol: Western Blot for AKAP1

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane[9]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-AKAP1 (e.g., Cell Signaling Technology #5203, Proteintech 15618-1-AP)[8][10]

  • Loading control antibody (e.g., anti-GAPDH, anti-β-Actin, anti-Vinculin)[9][11]

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)

  • ECL chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Prepare samples by mixing 10-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary anti-AKAP1 antibody (e.g., diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C.[8][10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize the AKAP1 signal to the loading control.

Visualization of AKAP1 Subcellular Localization by Immunofluorescence

Application Note

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of AKAP1 within fixed cells.[8][12] Since AKAP1 is primarily anchored to the outer mitochondrial membrane, IF is ideal for confirming its localization and observing any changes in its distribution under different experimental conditions. The protocol involves fixing and permeabilizing cells, incubating with an AKAP1-specific primary antibody, and then detecting it with a fluorophore-conjugated secondary antibody. Co-staining with a mitochondrial marker (e.g., MitoTracker dye or an antibody against a mitochondrial protein like TOM20) is crucial for confirming co-localization.[8][12]

Experimental Workflow: Immunofluorescence

cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging Cell_Seeding Seed Cells on Coverslips Treatment Apply Experimental Treatment (if applicable) Cell_Seeding->Treatment Fixation Fix Cells (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilize (e.g., 0.3% Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Sites Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-AKAP1 & co-stain) Blocking->Primary_Ab Secondary_Ab Fluorophore-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mount Coverslips with DAPI Secondary_Ab->Mounting Imaging Confocal Microscopy Mounting->Imaging

Caption: Workflow for visualizing AKAP1 in cells via Immunofluorescence.

Protocol: Immunofluorescence for AKAP1

Materials:

  • Cells grown on glass coverslips

  • MitoTracker dye (optional, for live-cell mitochondrial staining)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.3% Triton X-100 in PBS[12]

  • Blocking buffer: 5% normal goat serum in PBS + 0.3% Triton X-100[13]

  • Primary antibodies: Rabbit anti-AKAP1 (1:100), Mouse anti-TOM20 (1:200, for mitochondrial co-staining)[8]

  • Fluorophore-conjugated secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 488), Goat anti-mouse IgG (e.g., Alexa Fluor 568)

  • Nuclear counterstain: DAPI

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.

    • (Optional) If using MitoTracker, incubate live cells with 200 nM MitoTracker dye before fixation, following the manufacturer's protocol.[12]

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

    • Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[12]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature to reduce non-specific binding.[13]

    • Incubate with primary antibodies (e.g., anti-AKAP1 and anti-TOM20) diluted in blocking buffer overnight at 4°C.[8]

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI for 5 minutes to stain nuclei.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the slides using a confocal microscope. Capture images using appropriate laser lines and filters for each fluorophore.

AKAP1 Signaling Pathway

AKAP1 functions as a master scaffolding protein on the outer mitochondrial membrane, organizing a "signalosome" that fine-tunes mitochondrial activity.[1] Its primary role is to anchor PKA, which, upon activation by cAMP, phosphorylates key substrates like Dynamin-related protein 1 (Drp1).[3] Phosphorylation of Drp1 at Ser637 inhibits mitochondrial fission, promoting cell survival.[9] Beyond PKA, AKAP1 also interacts with other signaling proteins and binds to specific mRNAs through its KH domain, potentially localizing their translation to the mitochondrial surface.[1][7] It is also implicated in the mTOR pathway, where it interacts with Sestrin2 to support cancer cell growth.[5][14]

AKAP1 Signaling Hub at the Mitochondria

AKAP1_Signaling cluster_Mito Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA recruits Sestrin2 Sestrin2 AKAP1->Sestrin2 binds mTORC1 mTORC1 AKAP1->mTORC1 supports activation (via Sestrin2) mRNA mRNA AKAP1->mRNA binds Drp1 Drp1 (Active) PKA->Drp1 phosphorylates Drp1_p Drp1-P (Ser637) (Inactive) Mito_Fission Inhibition of Mitochondrial Fission Drp1_p->Mito_Fission Sestrin2->mTORC1 inhibits Tumor_Growth Tumor Growth mTORC1->Tumor_Growth cAMP cAMP cAMP->PKA activates Cell_Survival Cell Survival & Metabolism Mito_Fission->Cell_Survival

Caption: AKAP1 as a mitochondrial signaling hub.

Summary of Quantitative AKAP1 Expression Data

The expression level of AKAP1 is highly variable depending on the cell type and pathological state. The following table summarizes representative findings from the literature regarding AKAP1 expression.

Condition/Cell TypeChange in AKAP1 ExpressionMethod of DetectionFindingReference(s)
Human Cancer Cells (Breast, Prostate, Lung)IncreasedWestern Blot, IHCAKAP1 is expressed at high levels in various cancer cell lines compared to non-tumoral cell lines.[11]
Glioblastoma (High-Grade Glioma)IncreasedIHC, Western BlotMarked overexpression of AKAP1 in glioblastoma tissues compared to low-grade astrocytoma.[11]
Fatty Acid-Treated hiPSC-CardiomyocytesIncreasedProteomics, qPCRAKAP1 expression significantly increased during fatty-acid-induced maturation of cardiomyocytes.[15][16]
Patients with Coronary Artery Disease (CAD)Decreased (Serum)ELISASerum AKAP1 levels were significantly lower in patients with CAD compared to non-CAD individuals.[6]
Patients with Type 2 Diabetes Mellitus (T2DM)Decreased (Serum)ELISASerum AKAP1 levels were slightly lower in newly diagnosed T2DM patients, especially those with obesity.[17]
Hyperglycemic Conditions (Podocytes)IncreasedWestern Blot, IFAKAP1 expression was up-regulated under high-glucose conditions in podocytes.[8]

References

Application Notes and Protocols for the Purification of Recombinant AKAP1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 or D-AKAP1, is a crucial scaffolding protein that tethers Protein Kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane[1][2][3]. This localization is vital for regulating mitochondrial dynamics, bioenergetics, and cellular signaling pathways, including the phosphorylation of targets like the fission protein Drp1[4][5]. Given its role as a central hub for mitochondrial signaling, obtaining highly pure, functionally active recombinant AKAP1 is essential for biochemical assays, structural studies, and drug discovery efforts.

These application notes provide a comprehensive overview and detailed protocols for the expression and multi-step purification of recombinant AKAP1, ensuring high yield and purity for downstream applications.

Purification Strategy Overview

The purification of recombinant proteins is a multi-step process designed to isolate the target protein from a complex mixture of host cell components[6]. A typical workflow involves an initial capture step for enrichment, followed by one or more polishing steps to achieve high purity[7][8]. For recombinant AKAP1, a common and effective strategy involves:

  • Capture: Affinity Chromatography (AC) to specifically isolate the tagged AKAP1 protein.

  • Intermediate Purification: Ion-Exchange Chromatography (IEX) to separate proteins based on net charge.

  • Polishing: Size-Exclusion Chromatography (SEC) to remove remaining trace impurities and aggregates, ensuring a homogenous final product.

The following diagram illustrates a typical logical workflow for purifying recombinant AKAP1.

G Logical Workflow for Recombinant AKAP1 Purification cluster_upstream Upstream Processing cluster_downstream Downstream Purification cluster_qc Quality Control Expression Recombinant AKAP1 Expression (e.g., E. coli BL21(DE3)) Harvest Cell Harvest (Centrifugation) Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (High-Speed Centrifugation) Lysis->Clarification AC Step 1: Capture (Affinity Chromatography) Clarification->AC IEX Step 2: Intermediate Purification (Ion-Exchange Chromatography) AC->IEX SEC Step 3: Polishing (Size-Exclusion Chromatography) IEX->SEC Analysis Purity & Identity Analysis (SDS-PAGE, Western Blot) SEC->Analysis QC Functional Assays & Concentration Determination Analysis->QC Final Final QC->Final Pure AKAP1 Protein

Caption: A logical workflow for recombinant AKAP1 purification.

AKAP1 Signaling Context

AKAP1 acts as a scaffold on the outer mitochondrial membrane (OMM), anchoring PKA. Upon cAMP activation, PKA can phosphorylate and inactivate the mitochondrial fission protein Drp1, promoting mitochondrial fusion and protecting against cellular stress[4][5]. Understanding this pathway is often a key motivation for purifying AKAP1.

AKAP1_Signaling AKAP1-PKA Signaling at the Mitochondria cluster_Mito Outer Mitochondrial Membrane (OMM) AKAP1 AKAP1 PKA PKA PKA->AKAP1 anchors Drp1 Drp1 PKA->Drp1 phosphorylates (inactivates) Mito_Fusion Mitochondrial Fusion (Inhibition of Fission) PKA->Mito_Fusion promotes Drp1->Mito_Fusion promotes fission when active cAMP cAMP cAMP->PKA activates

References

Application Notes and Protocols for Co-immunoprecipitation of AKAP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 or D-AKAP1, is a scaffold protein primarily localized to the outer mitochondrial membrane. It plays a crucial role in the spatial and temporal regulation of intracellular signaling pathways by tethering protein kinases, phosphatases, and other signaling molecules into multi-protein complexes.[1][2] This targeted localization of signaling enzymes ensures the precise phosphorylation and regulation of downstream targets, influencing a wide array of cellular processes including mitochondrial dynamics, metabolism, and apoptosis.[2][3] Co-immunoprecipitation (Co-IP) is a powerful technique to study the protein-protein interactions of AKAP1, providing valuable insights into the composition and dynamics of the AKAP1 signalosome. This document provides a detailed protocol for the co-immunoprecipitation of AKAP1 and its interacting partners, along with data presentation guidelines and diagrams of the associated signaling pathway and experimental workflow.

AKAP1 Signaling Pathway

AKAP1 acts as a central hub for integrating various signaling inputs at the mitochondrial surface. One of the most well-characterized interactions is with Protein Kinase A (PKA), which is recruited to the mitochondria by AKAP1.[1][4] This localized PKA activity leads to the phosphorylation of downstream targets such as Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[5][6] By modulating Drp1 activity, AKAP1 influences mitochondrial morphology and function. Furthermore, AKAP1 is implicated in the mTOR signaling pathway and has been shown to interact with other signaling molecules, including protein phosphatases and RNA-binding proteins, to coordinate local protein synthesis at the mitochondrial surface.[1]

AKAP1 Signaling Pathway AKAP1 AKAP1 Drp1 Drp1 AKAP1->Drp1 phosphorylates mTOR_pathway mTOR Pathway Components AKAP1->mTOR_pathway regulates PKA PKA PKA->AKAP1 binds Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission regulates PPases Protein Phosphatases PPases->AKAP1 binds RNABPs RNA-Binding Proteins RNABPs->AKAP1 binds Local_Translation Local Protein Synthesis mTOR_pathway->Local_Translation promotes

Caption: AKAP1 signaling complex at the outer mitochondrial membrane.

Quantitative Data from AKAP1 Interaction Studies

The following table summarizes known interacting partners of AKAP1 identified through various studies, including co-immunoprecipitation followed by mass spectrometry or western blotting. While precise quantitative data on binding affinities from Co-IP experiments is often not reported, the table indicates the method of identification, which suggests the strength and specificity of the interaction.

Interacting ProteinFunctionCell Type/ContextIdentification MethodReference
Protein Kinase A (PKA) RIIαKinaseHEK293 cellsSurface Plasmon Resonance[7]
Dynamin-related protein 1 (Drp1)Mitochondrial fissionPodocytesCo-immunoprecipitation[5]
La-related protein 4 (LARP4)RNA-binding proteinHEK293T cellsCo-IP / Mass Spectrometry[1]
Polyadenylate-binding protein 1 (PABPC1)RNA-binding proteinHEK293T cellsCo-IP / Mass Spectrometry[1]
Sphingosine kinase interacting protein (SKIP)PKA anchoringHEK293 cellsCo-immunoprecipitation[4]
Peroxisomal membrane protein 2 (PXMP2)Peroxisomal transportHuman cellsProximity labeling[8]

Experimental Protocol: Co-immunoprecipitation of AKAP1

This protocol is designed for the co-immunoprecipitation of endogenous AKAP1 and its interacting partners from cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Mammalian cells expressing AKAP1 (e.g., HEK293T, podocytes).

  • Antibodies:

    • Rabbit anti-AKAP1 antibody for immunoprecipitation.

    • Mouse anti-AKAP1 antibody for western blot detection.

    • Antibodies against expected interacting partners (e.g., anti-Drp1, anti-PKA RII).

    • Rabbit and mouse IgG isotype controls.

  • Beads: Protein A/G magnetic beads.

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), ice-cold.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

    • Elution Buffer: 1x Laemmli sample buffer.

  • Equipment:

    • Cell scraper.

    • Microcentrifuge.

    • Magnetic rack.

    • End-over-end rotator.

    • Western blot equipment.

Experimental Workflow Diagram

AKAP1 Co-IP Workflow start Start: Cultured Cells cell_lysis 1. Cell Lysis start->cell_lysis pre_clearing 2. Pre-clearing Lysate (Optional) cell_lysis->pre_clearing ip_antibody 3. Immunoprecipitation with anti-AKAP1 Antibody pre_clearing->ip_antibody bead_capture 4. Capture with Protein A/G Beads ip_antibody->bead_capture washing 5. Washing Steps bead_capture->washing elution 6. Elution of Immune Complexes washing->elution analysis 7. Western Blot Analysis elution->analysis end End: Detection of Interacting Proteins analysis->end

Caption: Workflow for AKAP1 co-immunoprecipitation.

Step-by-Step Protocol
  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency. If studying the effect of a specific stimulus (e.g., high glucose), treat the cells accordingly before harvesting.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. This is the protein lysate. Determine the protein concentration using a standard protein assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and collect the supernatant. This pre-cleared lysate is now ready for immunoprecipitation.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-AKAP1 antibody.

    • As a negative control, add the same amount of isotype control IgG to a separate aliquot of pre-cleared lysate.

    • Incubate on an end-over-end rotator overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G magnetic beads to each immunoprecipitation reaction.

    • Incubate on an end-over-end rotator for 2-4 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack to pellet the beads.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step three to five times to remove non-specific binding proteins.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add 30-50 µL of 1x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.

    • Briefly centrifuge the tubes and place them on a magnetic rack to pellet the beads.

    • Carefully collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against AKAP1 and the expected interacting partners.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting

ProblemPossible CauseRecommendation
No or low signal for the bait protein (AKAP1) Inefficient immunoprecipitation.- Ensure the antibody is validated for IP. - Increase antibody concentration or incubation time.
Low protein expression.- Use a cell line with higher AKAP1 expression or transfect with an AKAP1 expression vector.
No or low signal for the prey protein Weak or transient interaction.- Use a milder lysis buffer with lower detergent concentrations. - Consider cross-linking before lysis.
Antibody for IP blocks the interaction site.- Use an antibody that recognizes a different epitope of AKAP1.
High background/non-specific binding Insufficient washing.- Increase the number of washes or the stringency of the wash buffer (e.g., increase salt or detergent concentration).
Non-specific binding to beads.- Pre-clear the lysate with beads before adding the primary antibody.

By following this detailed protocol and considering the potential interactions of AKAP1, researchers can effectively investigate the composition and dynamics of the AKAP1 signalosome, contributing to a deeper understanding of its role in cellular signaling and disease.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the AKAP1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149 or AKAP121, is a scaffold protein located on the outer mitochondrial membrane. It plays a crucial role in cellular signaling by tethering protein kinase A (PKA) and other signaling molecules to the mitochondria.[1][2] This spatial regulation of signaling cascades is vital for various cellular processes, including mitochondrial dynamics, energy metabolism, and apoptosis.[1][2][3] Dysregulation of AKAP1 has been implicated in several diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.

The CRISPR-Cas9 system offers a powerful and precise method for editing the AKAP1 gene, enabling researchers to investigate its function and potential as a drug target. These application notes provide detailed protocols for the design of guide RNAs (gRNAs), delivery of CRISPR-Cas9 components, validation of gene editing, and functional analysis of AKAP1 knockout cells.

Experimental Protocols

Guide RNA (gRNA) Design for AKAP1 Knockout

Protocol:

  • Obtain the AKAP1 gene sequence: Retrieve the full-length cDNA or genomic sequence for human AKAP1 (NCBI Gene ID: 8165) or mouse Akap1 (NCBI Gene ID: 11643) from the National Center for Biotechnology Information (NCBI) database.

  • Identify target exons: To generate a functional knockout, target a constitutive exon in the 5' region of the gene. For AKAP1, targeting exon 2 has been shown to be effective in creating knockout models.

  • Use gRNA design tools: Utilize online gRNA design tools such as GenScript's gRNA design tool or the Broad Institute's GPP sgRNA Designer. These tools identify potential gRNA sequences based on the presence of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9) and score them based on predicted on-target efficacy and potential off-target effects.

  • Select optimal gRNAs: Choose 2-3 of the highest-scoring gRNAs for experimental validation. Prioritize gRNAs that target conserved regions if working across different cell lines or species.

Table 1: Example of Designed gRNA Sequences for Human AKAP1

Target ExongRNA Sequence (5'-3')PAMOn-Target Score (Example)Off-Target Score (Example)
Exon 2GAGCAGCGAGAGCGCCGAGCGCGG9285
Exon 2GCGGCCGCCGCCGCCGCCGCCGCC8890
Exon 2GCGGCGGCGGCGGCGGCGGCGGCG8588

Note: These are example sequences and should be validated using gRNA design tools and subsequent experimental testing.

CRISPR-Cas9 Delivery into Cells

The delivery of Cas9 nuclease and the gRNA into the target cells can be achieved through various methods, including plasmid transfection, ribonucleoprotein (RNP) electroporation, or lentiviral transduction. The choice of method depends on the cell type and experimental goals. Here, we provide a general protocol for plasmid transfection into HEK293T cells.

Protocol:

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours before transfection to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, prepare a mix of 500 ng of a Cas9 expression plasmid and 250 ng of a gRNA expression plasmid in 50 µL of serum-free medium.

    • In a separate tube, dilute 1.5 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 50 µL of serum-free medium.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the 100 µL of the transfection complex dropwise to the cells.

  • Post-transfection: Incubate the cells for 48-72 hours before proceeding with the validation of gene editing.

Validation of Gene Editing

Confirming the successful knockout of the AKAP1 gene is a critical step. This involves both genomic and protein-level validation.

a. Genomic Validation by Sanger Sequencing and Indel Analysis

Protocol:

  • Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercially available kit.

  • PCR Amplification: Design PCR primers to amplify a 400-600 bp region flanking the gRNA target site in the AKAP1 gene.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Indel Analysis: Analyze the sequencing chromatograms using tools like the TIDE (Tracking of Indels by Decomposition) web tool or Synthego's ICE (Inference of CRISPR Edits) analysis tool. These tools can identify and quantify the percentage of insertions and deletions (indels) in the edited cell population.[6][7]

Table 2: Expected Indel Frequencies for AKAP1 Gene Editing

Cell LineTransfection MethodgRNA TargetExpected Indel Frequency (%)
HEK293TPlasmidExon 210-40
U87-MGRNP ElectroporationExon 230-70

Note: These are estimated frequencies and will vary depending on the specific gRNA, cell line, and experimental conditions.

b. Protein Validation by Western Blot

Protocol:

  • Protein Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AKAP1 overnight at 4°C. A common dilution for commercially available antibodies is 1:1000.[8][9][10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant reduction or absence of the AKAP1 band in the edited samples compared to the control indicates a successful knockout.

Table 3: Recommended Antibodies for AKAP1 Western Blot

Antibody NameHostRecommended DilutionSupplier
AKAP1 Polyclonal AntibodyRabbit1:1000 - 1:4000Proteintech
AKAP1 Antibody (NBP2-15319)Rabbit1:500 - 1:20000Novus Biologicals
Anti-AKAP1 antibody (STJ91528)Rabbit1:2000St John's Laboratory
Functional Assays

Following the validation of AKAP1 knockout, functional assays should be performed to assess the phenotypic consequences of the gene edit.

a. PKA Activity Assay

Since AKAP1 is a key anchoring protein for PKA at the mitochondria, its knockout is expected to alter localized PKA activity.

Protocol:

  • Mitochondrial Fractionation: Isolate mitochondria from both wild-type and AKAP1 knockout cells using a differential centrifugation-based mitochondrial isolation kit.

  • PKA Activity Measurement: Measure the PKA activity in the mitochondrial fractions using a non-radioactive PKA Kinase Activity Assay Kit.[1] These kits typically involve the phosphorylation of a specific substrate by PKA, and the resulting phosphorylated substrate is detected colorimetrically or fluorometrically.

  • Data Analysis: Compare the PKA activity in the mitochondrial fractions of AKAP1 knockout cells to that of wild-type cells. A significant decrease in mitochondrial PKA activity would be expected in the knockout cells.

Table 4: Expected Changes in PKA Activity in AKAP1 Knockout Cells

Cellular FractionExpected Change in PKA Activity
Whole Cell LysateNo significant change
MitochondrialSignificant decrease
CytosolicNo significant change or slight increase

b. Mitochondrial Respiration Assay

AKAP1 has been implicated in the regulation of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed wild-type and AKAP1 knockout cells in a Seahorse XF24 or similar microplate.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key parameters of mitochondrial respiration.[11]

  • Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in AKAP1 knockout cells would indicate impaired mitochondrial function.[12]

Table 5: Expected Changes in Mitochondrial Respiration in AKAP1 Knockout Cells

Respiration ParameterExpected Change in AKAP1 Knockout Cells
Basal RespirationDecrease
ATP-linked RespirationDecrease
Maximal RespirationDecrease
Spare Respiratory CapacityDecrease

Visualizations

Signaling Pathways and Experimental Workflows

AKAP1_PKA_Signaling cluster_membrane Outer Mitochondrial Membrane AKAP1 AKAP1 PKA_R PKA (Regulatory) AKAP1->PKA_R anchors PKA_C PKA (Catalytic) PKA_R->PKA_C binds Substrate Mitochondrial Substrate PKA_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate cAMP cAMP cAMP->PKA_R activates

Caption: AKAP1-PKA signaling at the mitochondria.

AKAP1_mTOR_Signaling cluster_mito Mitochondria AKAP1 AKAP1 Sestrin2 Sestrin2 AKAP1->Sestrin2 interacts with mTORC1 mTORC1 Sestrin2->mTORC1 inhibits Growth_Survival Cell Growth & Survival mTORC1->Growth_Survival promotes

Caption: AKAP1 regulation of the mTOR signaling pathway.

CRISPR_Workflow gRNA_Design 1. gRNA Design (Targeting AKAP1 Exon 2) CRISPR_Delivery 2. CRISPR-Cas9 Delivery (e.g., Plasmid Transfection) gRNA_Design->CRISPR_Delivery Genomic_Validation 3a. Genomic Validation (Sanger Sequencing & Indel Analysis) CRISPR_Delivery->Genomic_Validation Protein_Validation 3b. Protein Validation (Western Blot) CRISPR_Delivery->Protein_Validation Functional_Assays 4. Functional Assays (PKA Activity, Mitochondrial Respiration) Protein_Validation->Functional_Assays

Caption: Experimental workflow for AKAP1 gene editing.

References

Application Notes and Protocols for AKAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a scaffold protein primarily located on the outer mitochondrial membrane (OMM). It plays a crucial role in cellular signaling by tethering Protein Kinase A (PKA) and other signaling molecules to the mitochondria. This spatial regulation of signaling cascades is vital for numerous cellular processes, including mitochondrial dynamics (fission and fusion), energy metabolism, and apoptosis. The strategic importance of AKAP1 in these pathways makes it a compelling target for therapeutic intervention in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. These application notes provide an overview of the mechanism of action of AKAP1 inhibitors and detailed protocols for their study.

Mechanism of Action of AKAP1 Inhibitors

The primary mechanism of action of AKAP1 inhibitors is the disruption of the AKAP1-PKA interaction. By preventing PKA from anchoring to the mitochondria, these inhibitors modulate downstream signaling events. The most well-established consequence of AKAP1 inhibition is the alteration of mitochondrial dynamics.

Normally, AKAP1 anchors PKA to the OMM, where PKA can phosphorylate Dynamin-related protein 1 (Drp1) at Serine 637. This phosphorylation event inhibits the GTPase activity of Drp1, preventing its translocation to the mitochondria and thereby inhibiting mitochondrial fission.[1][2][3] Consequently, mitochondrial fusion is favored, leading to an elongated mitochondrial network.

AKAP1 inhibitors disrupt this process by displacing PKA from the mitochondrial surface. The delocalized PKA is unable to efficiently phosphorylate Drp1 at the OMM. As a result, Drp1 remains active, translocates to the mitochondria, and promotes fission, leading to a fragmented mitochondrial phenotype.[4][5] This shift in mitochondrial dynamics can have profound effects on cellular function, including impacting cellular energy levels and apoptosis.

Beyond the PKA-Drp1 axis, AKAP1 also influences other signaling pathways, such as the mTOR pathway, by interacting with proteins like Sestrin2.[6] Therefore, inhibitors of AKAP1 may have broader effects on cellular metabolism and growth.

Featured AKAP1 Inhibitors

Several molecules have been identified as inhibitors of the AKAP-PKA interaction. While not all are exclusively specific to AKAP1, they are valuable tools for studying AKAP1 function.

InhibitorTypeMechanism of ActionIC50
FMP-API-1 Small MoleculeBinds to an allosteric site on PKA regulatory subunits, disrupting the AKAP-PKA interaction.[7][8]23 µM (for AKAP18δ-PKA interaction)[9]
FMP-API-1/27 Small Molecule (derivative of FMP-API-1)Similar to FMP-API-1, disrupts the AKAP-PKA interaction.[6][10]10.7 ± 1.8 μM (for RIIβ-AKAP18δ interaction)[6]
st-Ht31 Cell-permeable PeptideCompetitively binds to the PKA regulatory subunits, preventing their interaction with AKAPs.[11]1.4 ± 0.2 nM (RIIα - RII-specific AKAP)[1]; 6 ± 1 nM (RIIα - dual-specificity AKAP)[1]; 156 ± 10 nM (RIα - dual-specificity AKAP)[1]
AP-21 PeptideCompetitive inhibitor designed to block the localization of AKAP1 to the OMM.[12]Not reported

Signaling Pathway Diagrams

AKAP1_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors Drp1 Drp1 (Active) PKA->Drp1 Phosphorylates (Ser637) Drp1_p p-Drp1 (Ser637) (Inactive) Elongated_Mitochondria Elongated Mitochondria (Fusion) Drp1_p->Elongated_Mitochondria Inhibits Fission, Promotes Fusion Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Fragmented_Mitochondria Fragmented Mitochondria (Fission) Mitochondrial_Fission->Fragmented_Mitochondria

Caption: AKAP1-mediated inhibition of mitochondrial fission.

AKAP1_Inhibitor_Action cluster_OMM Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1_Inhibitor AKAP1 Inhibitor (e.g., FMP-API-1, st-Ht31) AKAP1_Inhibitor->AKAP1 Disrupts Interaction Drp1 Drp1 (Active) Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Fragmented_Mitochondria Fragmented Mitochondria Mitochondrial_Fission->Fragmented_Mitochondria CoIP_Workflow A Cell Treatment with AKAP1 Inhibitor B Cell Lysis A->B C Lysate Clarification B->C D Immunoprecipitation with Anti-AKAP1 Antibody C->D E Immune Complex Capture with Protein A/G Beads D->E F Washing E->F G Elution F->G H SDS-PAGE and Western Blotting G->H I Detect PKA and AKAP1 H->I Mito_Morphology_Workflow A Label Mitochondria (Dye or Fluorescent Protein) B Cell Treatment with AKAP1 Inhibitor A->B C Fluorescence Imaging B->C D Image Analysis and Quantification C->D E Assess Mitochondrial Morphology D->E

References

Application Notes and Protocols for Live-Cell Imaging of AKAP1 Mitochondrial Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or AKAP149, is a scaffold protein crucial for the spatial and temporal regulation of intracellular signaling pathways, particularly at the outer mitochondrial membrane (OMM).[1][2][3][4] AKAP1 acts as a signaling hub, tethering protein kinase A (PKA) and other signaling molecules to the mitochondrial surface, thereby influencing mitochondrial dynamics, metabolism, and apoptosis.[1][2][3][4][5] Its role in cellular processes makes it a potential therapeutic target for a variety of diseases, including cardiovascular and neurodegenerative disorders, as well as cancer.[1][6] Live-cell imaging techniques are indispensable for elucidating the dynamic localization and function of AKAP1 at the mitochondria in real-time.

These application notes provide detailed protocols for visualizing and quantifying the mitochondrial localization of AKAP1 in living cells. They are intended for researchers in cell biology, pharmacology, and drug development who are investigating mitochondrial signaling and dynamics.

Signaling Pathway of AKAP1 at the Mitochondria

AKAP1 plays a pivotal role in regulating mitochondrial fission and fusion by anchoring PKA to the OMM.[2][7] PKA, in turn, phosphorylates and inactivates Dynamin-related protein 1 (Drp1), a key GTPase involved in mitochondrial fission.[3][4][7] This inhibitory phosphorylation of Drp1 at Serine 637 promotes mitochondrial elongation and fusion, which is associated with neuroprotection and cell survival.[2][3][8]

AKAP1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_AKAP1_Complex OMM Outer Mitochondrial Membrane (OMM) AKAP1 AKAP1 AKAP1->OMM anchors to PKA PKA PKA->AKAP1 binds Drp1_active Drp1 (active) PKA->Drp1_active phosphorylates (inactivates) cAMP cAMP cAMP->PKA activates Drp1_inactive Drp1 (inactive) (p-Ser637) Mitochondrial_Elongation Mitochondrial Elongation (Fusion) Drp1_inactive->Mitochondrial_Elongation leads to Mitochondrial_Fragmentation Mitochondrial Fragmentation (Fission) Drp1_active->Mitochondrial_Fragmentation promotes

Figure 1: AKAP1-PKA signaling pathway at the outer mitochondrial membrane.

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFP-Tagged AKAP1

This protocol describes the transient transfection of mammalian cells with a plasmid encoding AKAP1 fused to an Enhanced Green Fluorescent Protein (EGFP) tag to visualize its subcellular localization.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T, HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Plasmid encoding EGFP-AKAP1

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Mitochondrial marker (e.g., MitoTracker™ Red CMXRos)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.

  • Transfection:

    • On the day of transfection, prepare the EGFP-AKAP1 plasmid DNA and transfection reagent mixture in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with complete cell culture medium and incubate for 24-48 hours to allow for protein expression.

  • Mitochondrial Staining:

    • 30 minutes prior to imaging, add the mitochondrial marker (e.g., 100 nM MitoTracker™ Red CMXRos) to the cell culture medium.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the confocal microscope within the environmental chamber.

    • Allow the cells to equilibrate for at least 15 minutes.

    • Acquire images using appropriate laser lines and filters for EGFP (excitation ~488 nm, emission ~509 nm) and the mitochondrial marker (e.g., MitoTracker™ Red CMXRos: excitation ~579 nm, emission ~599 nm).

    • Acquire z-stacks to visualize the three-dimensional localization of AKAP1 and mitochondria.

Protocol 2: Immunofluorescence Staining for Endogenous AKAP1 (Fixed-Cell Imaging)

While the focus is on live-cell imaging, this protocol for fixed cells is provided for comparison and validation of endogenous protein localization.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against AKAP1

  • Primary antibody against a mitochondrial marker (e.g., TOM20)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash cells with PBS and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation:

    • Incubate cells with primary antibodies against AKAP1 and a mitochondrial marker diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash cells with PBS and mount the coverslips on glass slides using mounting medium.

    • Image using a confocal microscope.

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Cell Seeding (Glass-bottom dish) Start->Cell_Seeding Transfection Transient Transfection (EGFP-AKAP1) Cell_Seeding->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Mito_Staining Mitochondrial Staining (e.g., MitoTracker Red) Incubation->Mito_Staining Live_Imaging Live-Cell Confocal Microscopy (37°C, 5% CO2) Mito_Staining->Live_Imaging Data_Analysis Image and Data Analysis (Colocalization, Morphology) Live_Imaging->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for live-cell imaging of EGFP-AKAP1.

Data Presentation and Analysis

Quantitative analysis of live-cell imaging data is crucial for obtaining objective and reproducible results. Key parameters to analyze include the colocalization of AKAP1 with mitochondria and changes in mitochondrial morphology.

Quantitative Data Summary
ParameterDescriptionTypical Values/ObservationsReference
Colocalization (Pearson's Correlation Coefficient) Measures the linear relationship between the intensity of the AKAP1-EGFP signal and the mitochondrial marker signal. A value of +1 indicates perfect colocalization, 0 indicates no correlation, and -1 indicates perfect anti-colocalization.In adult rat ventricular myocytes, the Pearson's Correlation Coefficient for D-AKAP1 (an AKAP1 isoform) and the mitochondrial marker TOMM20 was 0.77 ± 0.03, indicating strong colocalization.[9][9]
Mitochondrial Length Measurement of the length of individual mitochondria. Overexpression of AKAP1 has been shown to increase mitochondrial length.[8]Overexpression of AKAP1 promotes mitochondrial elongation. Conversely, knockdown of AKAP1 induces mitochondrial fragmentation.[3][3][8]
Drp1 Colocalization with Mitochondria (Manders' Coefficient) Quantifies the fraction of Drp1 signal that overlaps with the mitochondrial signal.This can be used to assess the recruitment of Drp1 to mitochondria under different conditions.[8][8]
Image Analysis Software

Several software packages can be used for the quantitative analysis of live-cell imaging data, including:

  • ImageJ/Fiji: A free and open-source image analysis software with a wide range of plugins for colocalization analysis (e.g., JaCoP) and morphological measurements.

  • CellProfiler: A free, open-source software for high-throughput image analysis.

  • Imaris: A commercial software for advanced 3D and 4D image analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful live-cell imaging and quantitative analysis of AKAP1 mitochondrial localization. By employing these methods, researchers can gain valuable insights into the dynamic regulation of mitochondrial function by AKAP1 and its associated signaling pathways, which may facilitate the development of novel therapeutics targeting these processes.

References

Application Notes: Quantitative PCR Primers for Human AKAP1 mRNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein that plays a crucial role in signal transduction by tethering protein kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane.[1][2][3][4][5][6] This localization is critical for regulating mitochondrial function, including dynamics, metabolism, and apoptosis.[1][2][3] Emerging evidence also links AKAP1 to tumorigenesis through its interaction with the mTOR pathway.[7][8][9][10] Accurate and reliable quantification of AKAP1 mRNA is essential for studying its expression in various physiological and pathological states. This document provides detailed information and protocols for the use of quantitative PCR (qPCR) primers for the specific detection and quantification of human AKAP1 mRNA.

Data Presentation: Human AKAP1 qPCR Primer Information

The following table summarizes qPCR primer information for human AKAP1 mRNA, compiled from commercial and academic sources. These primers are designed to amplify the specific transcript variant NM_003488.

ParameterForward PrimerReverse PrimerAmplicon Size (bp)Source
Sequence (5'-3') GCTGAGTTTGATGAAGACCTTGAGCTTGAGGAAGTTGAGGTTGNot SpecifiedCommercial Supplier
Sequence (5'-3') AGCTCAACTGGAGAGCACTGAGCTCAACTGGAGAGCACTGNot SpecifiedResearch Publication[11]
Reference Sequence NM_003488NM_003488OriGene[12]

Experimental Protocols

1. RNA Extraction and cDNA Synthesis

This protocol outlines the steps for isolating total RNA and converting it to complementary DNA (cDNA), which will serve as the template for qPCR.

1.1. Total RNA Extraction High-quality total RNA is crucial for accurate gene expression analysis.

  • Materials:

    • Cultured cells or tissue samples

    • TRIzol reagent or equivalent RNA extraction kit

    • Chloroform

    • Isopropanol

    • 75% Ethanol (prepared with nuclease-free water)

    • Nuclease-free water

    • Microcentrifuge tubes

    • Microcentrifuge

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • Homogenize cells or tissues in TRIzol reagent according to the manufacturer's instructions.

    • Add chloroform, mix vigorously, and centrifuge to separate the phases.

    • Transfer the upper aqueous phase containing RNA to a new tube.

    • Precipitate the RNA by adding isopropanol and centrifuging.

    • Wash the RNA pellet with 75% ethanol.

    • Air-dry the pellet and resuspend it in nuclease-free water.

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

1.2. First-Strand cDNA Synthesis The process of reverse transcribing RNA into cDNA is a critical step in RT-qPCR.[13][14][15]

  • Materials:

    • Total RNA (1 µg)

    • Reverse transcriptase enzyme

    • dNTPs

    • Random hexamers or oligo(dT) primers[13]

    • RNase inhibitor

    • Nuclease-free water

    • Thermal cycler

  • Procedure:

    • In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.

    • Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

    • Add the master mix to the RNA-primer mixture.

    • Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's recommendations (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

2. Quantitative PCR (qPCR)

This protocol describes the setup and execution of a SYBR Green-based qPCR assay for AKAP1 mRNA quantification.[16]

  • Materials:

    • cDNA template

    • AKAP1 forward and reverse primers (10 µM)

    • SYBR Green qPCR master mix (containing Taq DNA polymerase, dNTPs, and SYBR Green dye)

    • Nuclease-free water

    • qPCR instrument (e.g., ABI 7900HT)

    • qPCR-compatible plates or tubes

  • Procedure:

    • Prepare a qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the reaction mix into qPCR plate wells or tubes.

    • Add the cDNA template to each well. Include no-template controls (NTC) by adding nuclease-free water instead of cDNA.

    • Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.

    • Place the reaction in the qPCR instrument and run the following thermal cycling program[12]:

      • Activation: 50°C for 2 minutes

      • Pre-soak: 95°C for 10 minutes

      • Amplification (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis: 95°C for 15 seconds, 60°C for 15 seconds, then a gradual increase to 95°C to generate a melt curve.

    • Analyze the data to determine the cycle threshold (Ct) values and perform relative quantification using a suitable reference gene.

Visualizations

Experimental Workflow

experimental_workflow cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_qpcr qPCR cluster_analysis Data Analysis rna_extraction Total RNA Extraction rna_qc RNA Quality Control rna_extraction->rna_qc cdna_synthesis Reverse Transcription rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Thermal Cycling & Data Acquisition qpcr_setup->qpcr_run data_analysis Relative Quantification of AKAP1 mRNA qpcr_run->data_analysis

Caption: Workflow for AKAP1 mRNA quantification.

AKAP1 Signaling Pathway

akap1_signaling cluster_mito Mitochondrial Outer Membrane AKAP1 AKAP1 Drp1 Drp1 AKAP1->Drp1 regulates mTOR_pathway mTOR Pathway AKAP1->mTOR_pathway supports PKA PKA PKA->AKAP1 binds to Mitochondrial_Function Mitochondrial Function (e.g., Fission/Fusion) Drp1->Mitochondrial_Function modulates Cell_Growth Tumor Growth mTOR_pathway->Cell_Growth promotes

Caption: AKAP1 signaling at the mitochondria.

References

Troubleshooting & Optimization

troubleshooting AKAP1 western blot low signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low signal issues with AKAP1 Western blotting.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a band for AKAP1 in my Western blot?

A low or absent signal for AKAP1 can be due to several factors. These include very low expression of the AKAP1 protein in your specific cell or tissue type, issues with the primary or secondary antibody, inefficient protein extraction, or problems during the gel electrophoresis and transfer steps. It's also possible that the detection reagents have lost activity.

Q2: What is the expected molecular weight of AKAP1?

AKAP1 has a few known isoforms. The most common isoform, also known as AKAP149 in humans, has a predicted molecular weight of approximately 149 kDa. Another isoform, S-AKAP84, is found in sperm.[1][2] Always check the datasheet for the specific antibody you are using for information on the expected band size.

Q3: Which cell lines or tissues are good positive controls for AKAP1 expression?

AKAP1 is expressed in various tissues, including the brain, heart, liver, kidney, and skeletal muscle.[2] Some cancer cell lines, such as those derived from breast, prostate, and lung cancer, have been shown to express high levels of AKAP1.[3] Using a cell lysate known to express AKAP1 is a crucial step to confirm that your experimental setup is working correctly.[4][5]

Q4: Can the blocking buffer affect the signal of my AKAP1 protein?

Yes, the choice of blocking buffer can impact your results. While non-fat dry milk is a common blocking agent, it contains casein, a phosphoprotein, which can sometimes mask the epitope of your target protein, leading to a weaker signal.[6][7] If you suspect this is an issue, try switching to a different blocking agent like Bovine Serum Albumin (BSA).[7]

Troubleshooting Guide for Low AKAP1 Signal

This guide provides a systematic approach to identifying and resolving the cause of a weak or absent AKAP1 signal in your Western blot experiments.

Problem: Weak or No AKAP1 Signal

Below is a decision tree to help you troubleshoot the potential causes of a low AKAP1 signal.

G start Low/No AKAP1 Signal check_positive_control Did the positive control work? start->check_positive_control sample_issue Potential Issue: - Low AKAP1 expression in sample - Sample degradation - Improper lysis check_positive_control->sample_issue No protocol_issue Potential Issue with Protocol or Reagents check_positive_control->protocol_issue Yes solution_sample Solution: - Increase protein load - Use protease/phosphatase inhibitors - Optimize lysis buffer sample_issue->solution_sample antibody_issue Check Primary/Secondary Antibody protocol_issue->antibody_issue transfer_issue Check Protein Transfer antibody_issue->transfer_issue Antibody OK solution_antibody Solution: - Increase antibody concentration - Incubate longer (e.g., 4°C overnight) - Test antibody activity (Dot Blot) antibody_issue->solution_antibody Issue Found detection_issue Check Detection Reagents transfer_issue->detection_issue Transfer OK solution_transfer Solution: - Verify transfer with Ponceau S - Optimize transfer time/voltage - Use appropriate membrane pore size transfer_issue->solution_transfer Issue Found solution_detection Solution: - Use fresh substrate - Increase exposure time detection_issue->solution_detection Issue Found

Caption: Troubleshooting decision tree for low AKAP1 Western blot signal.

Quantitative Data Summary

For optimal results, it is often necessary to empirically determine the best conditions. However, the following table provides recommended starting points for key quantitative parameters in your AKAP1 Western blot protocol.

ParameterRecommendationCommon RangeNotes
Protein Loading Amount 20-30 µg of total protein per lane[5]15-100 µgFor low-abundance proteins, a higher load may be necessary.[5]
Primary Antibody Dilution Varies by manufacturer1:500 - 1:20,000[1][8][9]Always check the antibody datasheet. Titration is recommended.[10]
Secondary Antibody Dilution Varies by manufacturer1:5,000 - 1:200,000[11]Titrate to find the optimal signal-to-noise ratio.
Primary Antibody Incubation 4°C, overnight[10]1-2 hours at RT or overnight at 4°C[11]Longer incubation can increase signal, but may also increase background.[11]
Blocking Time 1 hour at room temperature1-2 hoursIncreasing blocking time may help reduce background.

Detailed Experimental Protocol: AKAP1 Western Blot

This protocol outlines the key steps for performing a Western blot to detect AKAP1.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection lysis 1. Cell Lysis (with protease/phosphatase inhibitors) quantification 2. Protein Quantification (e.g., BCA assay) lysis->quantification denaturation 3. Sample Denaturation (Laemmli buffer, 95-100°C for 5 min) quantification->denaturation sds_page 4. SDS-PAGE (Separate proteins by size) transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer ponceau 6. Verify Transfer (Ponceau S staining) transfer->ponceau blocking 7. Blocking (5% BSA or non-fat milk in TBST, 1 hr at RT) primary_ab 8. Primary Antibody Incubation (anti-AKAP1, 4°C overnight) blocking->primary_ab washing1 9. Washing (3x with TBST) primary_ab->washing1 secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) washing1->secondary_ab washing2 11. Washing (3x with TBST) secondary_ab->washing2 ecl 12. ECL Substrate Incubation imaging 13. Imaging (Chemiluminescence detection system) ecl->imaging

References

Technical Support Center: Optimizing AKAP1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-Kinase Anchoring Protein 1 (AKAP1) immunoprecipitation. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you successfully isolate AKAP1 and its interacting partners.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer for AKAP1 immunoprecipitation (IP)?

A1: The ideal lysis buffer for AKAP1 IP aims to efficiently solubilize the protein, which is localized to the outer mitochondrial membrane, while preserving its interactions with binding partners. For co-immunoprecipitation (co-IP) experiments, a non-denaturing lysis buffer is generally recommended to maintain protein-protein interactions.[1][2] A modified RIPA buffer or a buffer with non-ionic detergents like NP-40 or Triton X-100 is often a good starting point. However, since RIPA buffer contains ionic detergents that can disrupt some interactions, optimization may be necessary.[1][3]

Q2: Why am I seeing high background in my AKAP1 IP?

A2: High background can be caused by several factors, including non-specific binding of proteins to the beads or the antibody. To reduce background, consider the following:

  • Pre-clearing the lysate: Incubate your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[4]

  • Optimizing antibody concentration: Using too much antibody can lead to non-specific binding.[4]

  • Increasing wash stringency: The number and duration of washes can be increased. You can also try moderately increasing the salt concentration in your wash buffer to disrupt weak, non-specific interactions.[2]

  • Using a blocking agent: Blocking the beads with BSA can help reduce non-specific binding.[5]

Q3: I'm not detecting any AKAP1 protein after immunoprecipitation. What could be the problem?

A3: A weak or no signal for AKAP1 could stem from several issues:

  • Inefficient cell lysis: AKAP1 is a mitochondrial protein, so ensure your lysis protocol is sufficient to disrupt the outer mitochondrial membrane. Sonication on ice after adding lysis buffer can improve protein extraction.[3][6][7]

  • Low protein expression: The target protein may not be highly expressed in your cell type. You may need to increase the amount of starting material (cell lysate).[4]

  • Antibody issues: Ensure your antibody is validated for immunoprecipitation. Not all antibodies that work for western blotting are suitable for IP.[4][8] Polyclonal antibodies often perform better in IP than monoclonal antibodies.[4][8]

  • Protein degradation: Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples cold throughout the procedure.[9][10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the antibody.[4]
Too much primary antibody.Titrate the antibody to determine the optimal concentration.[4]
Insufficient washing.Increase the number of washes or the salt concentration in the wash buffer.[2]
Weak or No Signal Inefficient protein extraction.Use a lysis buffer appropriate for mitochondrial proteins and consider sonication to improve cell disruption.[6][7]
Low abundance of AKAP1.Increase the amount of cell lysate used for the IP.[4]
Antibody not suitable for IP.Use an antibody specifically validated for immunoprecipitation.
Protein degradation.Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[9][10]
Non-specific bands Contaminating proteins binding to the antibody or beads.Perform a control IP with a non-specific IgG antibody to identify bands that are not specific to your target.
Protein aggregates in the lysate.Centrifuge the cell lysate at a high speed before pre-clearing to pellet insoluble material.[8]

Experimental Protocols

Optimized Cell Lysis Buffer for AKAP1 Co-Immunoprecipitation

For preserving protein complexes, a non-denaturing lysis buffer is recommended. Here are two common starting formulations. It is advisable to test different buffer conditions to find the optimal one for your specific protein interaction.

ComponentBuffer 1 (Non-denaturing)Buffer 2 (Modified RIPA)Purpose
Tris-HCl (pH 7.4) 20 mM50 mMBuffering agent
NaCl 150 mM150 mMMaintains ionic strength
MgCl2 2 mM-Cofactor for enzymes like benzonase
NP-40 1% (v/v)1% (v/v)Non-ionic detergent for membrane solubilization
Sodium deoxycholate -0.5% (w/v)Ionic detergent, can disrupt some interactions
SDS -0.1% (w/v)Strong ionic detergent, use with caution for co-IP
Protease Inhibitors 1X Cocktail1X CocktailPrevent protein degradation
Phosphatase Inhibitors 1X Cocktail1X CocktailPrevent dephosphorylation
Benzonase OptionalOptionalDigests nucleic acids to reduce viscosity

Reference for buffer components and concentrations:[1][11][12]

Step-by-Step AKAP1 Immunoprecipitation Protocol
  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet.

    • Incubate on ice for 15-30 minutes.

    • For improved lysis, sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[6][7]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against AKAP1 to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with 500 µL of cold lysis buffer (or a designated wash buffer).

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

Visualizations

AKAP1 Signaling Hub

AKAP1 acts as a scaffold on the outer mitochondrial membrane, organizing a variety of signaling molecules to regulate mitochondrial function and other cellular processes.[13][14][15]

AKAP1_Signaling cluster_mito Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors PPases Phosphatases (e.g., PP1, Calcineurin) AKAP1->PPases anchors RNA mRNA AKAP1->RNA binds Sestrin2 Sestrin2 AKAP1->Sestrin2 interacts with Drp1 Drp1 PKA->Drp1 phosphorylates PPases->Drp1 dephosphorylates mTORC1 mTORC1 Pathway Sestrin2->mTORC1 inhibits

Caption: AKAP1 signaling complex at the mitochondria.

AKAP1 Immunoprecipitation Workflow

This diagram outlines the key steps for a successful AKAP1 immunoprecipitation experiment.

IP_Workflow start Start: Cultured Cells lysis Cell Lysis (Optimized Buffer + Sonication) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation (Incubate with anti-AKAP1 Ab) preclear->ip capture Capture Complexes (Add Protein A/G Beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution (Boil in Sample Buffer) wash->elute analysis Analysis (Western Blot, Mass Spec) elute->analysis

Caption: Experimental workflow for AKAP1 immunoprecipitation.

References

AKAP1 Immunofluorescence Staining Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-Kinase Anchoring Protein 1 (AKAP1) immunofluorescence staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results for this key mitochondrial scaffolding protein.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of AKAP1?

AKAP1, also known as AKAP149, is primarily localized to the outer mitochondrial membrane.[1][2][3] Its N-terminal domain contains a mitochondrial targeting sequence that anchors the protein to this specific location.[1][4] Therefore, a successful immunofluorescence staining should reveal a staining pattern that co-localizes with mitochondrial markers. In some cellular contexts, splice variants of AKAP1 may be directed to the endoplasmic reticulum.[5]

Q2: Which fixative is best for preserving mitochondrial morphology and AKAP1 antigenicity?

Paraformaldehyde (PFA) is a commonly used fixative for AKAP1 immunofluorescence.[6] However, to better preserve the delicate mitochondrial morphology, a combination of 3% PFA and 1.5% glutaraldehyde (GA) can be a superior choice, as it has been shown to maintain mitochondrial networks effectively while keeping a low background for immunostaining.[7][8] It is important to note that coagulative fixatives like methanol and ethanol can cause mitochondria to aggregate near the nucleus and may not be ideal.[9]

Q3: What is the difference between saponin and Triton X-100 for permeabilization, and which one should I choose for AKAP1 staining?

Saponin is a milder detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving organellar membranes like the mitochondrial membrane largely intact.[10][11][12] Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, including mitochondrial membranes.[10][11] For visualizing AKAP1 on the outer mitochondrial membrane, saponin is often the preferred choice as it preserves the integrity of the organelle.[13] However, if you are experiencing weak signal with saponin, a low concentration of Triton X-100 (e.g., 0.1%) can be tested, but be aware that it might affect mitochondrial structure.[13][14]

Q4: Is antigen retrieval necessary for AKAP1 immunofluorescence?

Antigen retrieval may be necessary, particularly when using aldehyde-based fixatives like PFA, which can create cross-links that mask the epitope of the target protein.[15] Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common method.[15] For mitochondrial proteins, antigen retrieval can sometimes improve antibody access and signal intensity.[16][17] It is recommended to test your staining with and without an antigen retrieval step to determine the optimal protocol for your specific antibody and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal Incorrect primary antibody dilution.Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Low expression of AKAP1 in the chosen cell line or tissue.Confirm AKAP1 expression levels using a complementary technique like Western blotting.
Inefficient permeabilization.If using saponin, consider increasing the incubation time or concentration. Alternatively, test a mild non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.1%).[13][14]
Epitope masking due to fixation.Perform a heat-induced antigen retrieval step using citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).[15]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
High Background Primary or secondary antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.[18]
Insufficient blocking.Increase the blocking time (e.g., to 1 hour at room temperature) and use a blocking solution containing normal serum from the same species as the secondary antibody.[19]
Inadequate washing.Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.
Autofluorescence of the cells or tissue.Image an unstained sample to assess the level of autofluorescence. If high, consider using a longer wavelength fluorophore or a commercial autofluorescence quenching reagent.[20] Aldehyde fixatives can also contribute to autofluorescence; ensure they are freshly prepared.[19]
Non-specific Staining Cross-reactivity of the primary antibody.Validate the specificity of your primary antibody. If possible, use a knockout/knockdown cell line as a negative control.
Secondary antibody is binding non-specifically.Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Poor Mitochondrial Morphology Harsh fixation or permeabilization.Use a fixation method that better preserves mitochondrial structure, such as a PFA/glutaraldehyde combination.[7][8] Opt for a milder permeabilization agent like saponin.[12][13]
Cells are not healthy.Ensure cells are healthy and not overly confluent before fixation.

Experimental Protocols

Recommended Protocol for AKAP1 Immunofluorescence Staining

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

1. Cell Culture and Preparation:

  • Culture cells on sterile glass coverslips until they reach the desired confluency (typically 50-70%).

2. Fixation:

  • Aspirate the culture medium and wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).

  • Fix the cells with 3% Paraformaldehyde (PFA) and 1.5% Glutaraldehyde (GA) in PBS for 15 minutes at room temperature.[7][8]

  • Alternative: Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

  • Incubate the cells with 0.1% Saponin in PBS for 10 minutes at room temperature.[13]

  • Alternative: Use 0.1% Triton X-100 in PBS for 10 minutes for potentially stronger permeabilization, though this may affect mitochondrial integrity.[13]

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Incubate the cells in a blocking buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary AKAP1 antibody in the blocking buffer to the predetermined optimal concentration.

  • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

6. Washing:

  • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

7. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody (with specificity for the primary antibody's host species) in the blocking buffer.

  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

8. Washing:

  • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

9. Counterstaining and Mounting:

  • (Optional) Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

10. Imaging:

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Quantitative Data for AKAP1 Immunofluorescence
Antibody Host Species Application Suggested Dilution Reference
AKAP1 Polyclonal AntibodyRabbitIF/ICC1:25 - 1:200[21][22]
AKAP1 (D9C5) Rabbit mAb #5203RabbitIF1:100[3]
AKAP1 Mouse Monoclonal AntibodyMouseIF/ICC1:500 - 1:3000[23][24]
Anti-AKAP1 antibody (281-330 aa)RabbitIFNot specified[25]
AKAP1 AntibodyRabbitIF1:100[26]

Note: The optimal dilution should always be determined experimentally by the end-user.

Visualizations

AKAP1_Signaling_Pathway AKAP1 AKAP1 mTORC1 mTORC1 AKAP1->mTORC1 supports activation Sestrin2 Sestrin2 AKAP1->Sestrin2 interacts with Drp1 Drp1 AKAP1->Drp1 promotes phosphorylation PP1 PP1 AKAP1->PP1 binds CaN CaN AKAP1->CaN binds PKA PKA PKA->AKAP1 binds Sestrin2->mTORC1 inhibits Troubleshooting_Workflow Start Start: AKAP1 IF Staining Problem Problem with Staining? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Yes HighBg High Background Problem->HighBg Yes Nonspecific Non-specific Staining Problem->Nonspecific Yes PoorMorphology Poor Mitochondrial Morphology Problem->PoorMorphology Yes End Optimal Staining Problem->End No Sol_Weak1 Optimize Ab Dilution WeakSignal->Sol_Weak1 Sol_Weak2 Check Protein Expression WeakSignal->Sol_Weak2 Sol_Weak3 Antigen Retrieval WeakSignal->Sol_Weak3 Sol_Weak4 Optimize Permeabilization WeakSignal->Sol_Weak4 Sol_Bg1 Decrease Ab Concentration HighBg->Sol_Bg1 Sol_Bg2 Improve Blocking/Washing HighBg->Sol_Bg2 Sol_Bg3 Check Autofluorescence HighBg->Sol_Bg3 Sol_Non1 Validate Primary Ab Nonspecific->Sol_Non1 Sol_Non2 Run Secondary Ab Control Nonspecific->Sol_Non2 Sol_Morph1 Use milder Fixation (PFA/GA) PoorMorphology->Sol_Morph1 Sol_Morph2 Use Saponin PoorMorphology->Sol_Morph2 Sol_Weak1->End Sol_Weak2->End Sol_Weak3->End Sol_Weak4->End Sol_Bg1->End Sol_Bg2->End Sol_Bg3->End Sol_Non1->End Sol_Non2->End Sol_Morph1->End Sol_Morph2->End

References

Technical Support Center: Optimizing AKAP1 siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of A-Kinase Anchoring Protein 1 (AKAP1) siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of siRNA for AKAP1 knockdown?

Q2: How long after transfection should I assess AKAP1 knockdown?

A2: The optimal time for assessing knockdown varies depending on whether you are measuring mRNA or protein levels.

Q3: My qPCR results show good AKAP1 mRNA knockdown, but I don't see a corresponding decrease in protein levels. What could be the issue?

A3: This discrepancy is a common issue in siRNA experiments and can be attributed to several factors:

  • Slow Protein Turnover: AKAP1 may be a long-lived protein, meaning it takes longer for the existing protein to degrade even after the mRNA has been silenced.[1][6][7] Try extending your time course to 96 or 120 hours post-transfection.[6]

  • Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough. Ensure your antibody is validated for the application.

  • Protein Isoforms: The siRNA may be targeting a specific isoform of AKAP1, while the antibody detects multiple isoforms.[7]

Q4: How can I minimize off-target effects in my AKAP1 siRNA experiment?

A4: Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern.[3][8][9] Strategies to minimize these effects include:

  • Use the Lowest Effective siRNA Concentration: As determined by your dose-response experiment.[4]

  • Use Multiple siRNAs: Employing a pool of siRNAs that target different regions of the AKAP1 mRNA can reduce the effective concentration of any single siRNA and its potential off-targets.[9]

  • Careful siRNA Design: Use validated siRNA sequences and perform BLAST searches to ensure minimal homology to other genes.[10]

  • Chemical Modifications: Certain chemical modifications to the siRNA molecule can reduce off-target binding.[8][11]

  • Perform Rescue Experiments: To confirm that the observed phenotype is due to AKAP1 knockdown, re-introduce an siRNA-resistant form of the AKAP1 gene.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Transfection Efficiency - Suboptimal cell health or density.- Incorrect siRNA or transfection reagent concentration.- Presence of serum or antibiotics in the transfection media.- Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 40-80%).[5]- Optimize the ratio of siRNA to transfection reagent.[3]- Some transfection reagents require serum-free media; check the manufacturer's protocol.[5][12] Avoid antibiotics during transfection.[12]
High Cell Toxicity/Death - High concentration of siRNA or transfection reagent.- Prolonged exposure to transfection complexes.- Titrate down the concentration of both siRNA and transfection reagent.[12]- Replace the transfection media with fresh growth media 8-24 hours after transfection.[5]
Inconsistent Knockdown Results - Variation in cell density at the time of transfection.- Inconsistent pipetting or preparation of transfection complexes.- RNase contamination.- Maintain consistent cell culture practices, including passage number and seeding density.[5]- Prepare a master mix for transfections to ensure uniformity.[3]- Maintain an RNase-free environment by using appropriate solutions, tips, and gloves.[1][12]
No or Poor AKAP1 Knockdown - Ineffective siRNA sequence.- Incorrect assessment of knockdown.- Difficult-to-transfect cell line.- Test 2-4 different siRNA sequences targeting AKAP1.[12]- Use a positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection and knockdown competency.[1][13]- Validate knockdown at the mRNA level using qPCR first, as it is a more direct measure of siRNA activity.[13][14]- Consider alternative delivery methods like electroporation for difficult-to-transfect cells.[15]

Experimental Protocols

siRNA Transfection Protocol (General)

This is a general protocol and should be optimized for your specific cell line and transfection reagent.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the AKAP1 siRNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for the time recommended by the manufacturer (typically 5-20 minutes) to allow complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

Quantitative PCR (qPCR) for AKAP1 mRNA Knockdown Validation
  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing cDNA, forward and reverse primers for AKAP1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of AKAP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a negative control (e.g., non-targeting siRNA).[16]

Western Blot for AKAP1 Protein Knockdown Validation
  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for AKAP1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein knockdown.

Visualizations

AKAP1_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA recruits Src Src AKAP1->Src recruits Sestrin2 Sestrin2 AKAP1->Sestrin2 interacts with mTORC1 mTORC1 AKAP1->mTORC1 promotes activation Drp1 Drp1 PKA->Drp1 phosphorylates Sestrin2->mTORC1 inhibits Tumor_Growth Tumor_Growth mTORC1->Tumor_Growth promotes Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Mitochondrial_Fission Mitochondrial_Fission Drp1->Mitochondrial_Fission promotes cAMP cAMP cAMP->PKA activates

Caption: AKAP1 signaling hub on the mitochondrial outer membrane.

siRNA_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Seed Cells (24h prior) B Prepare siRNA & Transfection Reagent C Form siRNA-Lipid Complexes B->C D Transfect Cells C->D E Incubate (24-72h) D->E F Harvest Cells E->F G qPCR (mRNA analysis) F->G H Western Blot (protein analysis) F->H Troubleshooting_Logic rect_node rect_node start Low AKAP1 Knockdown? q2 High Cell Viability? start->q2 q1 Good Positive Control Knockdown? q3 mRNA Knockdown Observed? q1->q3 Yes a1 Optimize Transfection Protocol: - Reagent:siRNA ratio - Cell density - Media conditions q1->a1 No q2->q1 Yes a2 Reduce Reagent/siRNA Concentration Decrease Incubation Time q2->a2 No a3 Test New siRNA Sequences Validate using a different method q3->a3 No a4 Check Protein Stability Extend Time Course Validate Antibody q3->a4 Yes (but no protein KD) end Successful Knockdown a1->end a2->end a3->end a4->end

References

AKAP1 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with AKAP1 plasmid transfection.

Troubleshooting Guide

Low transfection efficiency and high cell death are common hurdles in plasmid transfection experiments. The following guide provides potential causes and solutions to troubleshoot your AKAP1 plasmid transfections.

Problem: Low Transfection Efficiency

Potential Cause Recommended Solution
Suboptimal DNA:Transfection Reagent Ratio Titrate the ratio of plasmid DNA (µg) to transfection reagent (µL). Start with the manufacturer's recommended ratio and test ratios from 1:2 to 1:5.[1][2]
Poor Plasmid DNA Quality Use high-purity, endotoxin-free plasmid preparations. Confirm DNA integrity with an A260/A280 ratio of 1.7-1.9 and by running on an agarose gel.[2]
Incorrect Cell Density Ensure cells are 70-90% confluent at the time of transfection. Actively dividing cells generally exhibit better uptake of foreign DNA.[2][3]
Presence of Serum or Antibiotics While many modern reagents are compatible with serum, forming the DNA-reagent complexes in a serum-free medium like Opti-MEM™ is often recommended.[1] Avoid using antibiotics during transfection.[1]
Large Plasmid Size Larger plasmids can be more challenging to transfect.[4][5] Consider using a transfection reagent specifically designed for large plasmids or switching to a different delivery method like electroporation.[6]
Inappropriate Transfection Reagent The optimal transfection reagent is cell-type dependent. If efficiency is consistently low, consider testing a different reagent (e.g., lipid-based vs. polymer-based).[7]

Problem: High Cell Viability/Cytotoxicity

Potential Cause Recommended Solution
High Concentration of Transfection Reagent Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration that maintains high transfection efficiency.
High Plasmid DNA Concentration Excessive amounts of plasmid DNA can be toxic to cells. Reducing the amount of DNA can improve cell viability.[8]
Endotoxin Contamination in Plasmid DNA Use endotoxin-free plasmid purification kits, as endotoxins can induce a strong cytotoxic response in some cell types.[2]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, reducing the incubation time of the cells with the transfection complexes can decrease cytotoxicity. A 4-6 hour exposure is often sufficient.[9]
Overexpression of AKAP1 High levels of AKAP1 expression may impact mitochondrial function and induce cellular stress.[10] Consider using a weaker promoter or reducing the amount of plasmid DNA to lower the expression level.
Unhealthy Cells Ensure you are using low-passage, healthy cells that are free from contamination, such as mycoplasma.[3]

Experimental Protocols

Protocol: Transient Transfection of AKAP1 Plasmid into HEK293T Cells

This protocol provides a general guideline for transfecting an AKAP1 expression plasmid into HEK293T cells using a lipid-based transfection reagent.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • AKAP1 plasmid DNA (high purity, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^5 cells/well).

  • Preparation of DNA-Lipid Complexes (per well):

    • In a sterile microcentrifuge tube, dilute 2.5 µg of the AKAP1 plasmid DNA in 125 µL of serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute 5 µL of the P3000™ Reagent in the plasmid DNA solution.

    • In another tube, dilute 3.75 µL of the Lipofectamine™ 3000 reagent in 125 µL of serum-free medium.

    • Combine the diluted DNA and the diluted Lipofectamine™ 3000 reagent. Mix gently by pipetting.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Gently add the DNA-lipid complexes dropwise to the well containing the cells.

    • Gently rock the plate back and forth to ensure an even distribution of the complexes.

  • Incubation:

    • Return the plate to the incubator and culture for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • Post-Transfection Analysis:

    • After the desired incubation period, cells can be harvested for downstream applications such as Western blotting, immunofluorescence, or functional assays.

Visualizations

Caption: AKAP1 signaling pathway at the outer mitochondrial membrane.

Transfection_Workflow start Start day1 Day 1: Seed Cells (target 70-90% confluency) start->day1 day2_prep Day 2: Prepare Transfection Complexes (DNA + Reagent in serum-free media) day1->day2_prep day2_transfect Add Complexes to Cells day2_prep->day2_transfect day2_incubate Incubate (24-72 hours) day2_transfect->day2_incubate day3_harvest Day 3-4: Harvest Cells day2_incubate->day3_harvest analysis Downstream Analysis (Western, qPCR, Imaging, etc.) day3_harvest->analysis end End analysis->end

Caption: Experimental workflow for AKAP1 plasmid transfection.

Troubleshooting_Tree start Problem low_efficiency Low Transfection Efficiency start->low_efficiency high_death High Cell Death start->high_death le_cause1 Check DNA Quality (A260/280, gel) low_efficiency->le_cause1 le_cause2 Optimize DNA:Reagent Ratio low_efficiency->le_cause2 le_cause3 Optimize Cell Density low_efficiency->le_cause3 hd_cause1 Check Reagent Amount high_death->hd_cause1 hd_cause2 Check DNA Amount high_death->hd_cause2 hd_cause3 Assess Cell Health high_death->hd_cause3 le_sol1 Solution: Use endotoxin-free, high-purity DNA le_cause1->le_sol1 Ratio < 1.7 or degraded? le_sol2 Solution: Perform titration (e.g., 1:2, 1:3, 1:4 ratios) le_cause2->le_sol2 Using default ratio? le_sol3 Solution: Plate cells to be 70-90% confluent le_cause3->le_sol3 Confluency too low/high? hd_sol1 Solution: Reduce reagent volume; perform toxicity assay hd_cause1->hd_sol1 At max recommended? hd_sol2 Solution: Reduce µg of DNA hd_cause2->hd_sol2 High DNA concentration? hd_sol3 Solution: Use low-passage cells; check for contamination hd_cause3->hd_sol3 High passage number?

Caption: Troubleshooting decision tree for plasmid transfection.

Frequently Asked Questions (FAQs)

Q1: What is the typical size of an AKAP1 expression plasmid and can it affect transfection?

The size of an AKAP1 expression plasmid will vary depending on the vector backbone and the specific isoform of AKAP1 being expressed. Generally, they can range from 6 to 10 kb. It is known that larger plasmids (>10 kb) can be more difficult to transfect efficiently compared to smaller plasmids.[4] If you are working with a large AKAP1 construct and experiencing low efficiency, you may need to optimize your protocol by increasing the DNA concentration or using a transfection reagent specifically formulated for large plasmids.[5]

Q2: Are there any specific cell lines that are recommended for AKAP1 transfection?

HEK293T cells are commonly used and are generally easy to transfect.[11] Other cell lines such as PC12 and various cancer cell lines have also been successfully used for AKAP1 transfection studies.[12][13] The choice of cell line should be guided by the specific research question.

Q3: Can the overexpression of AKAP1, a mitochondrial protein, cause specific types of cellular stress?

Yes, overexpressing any mitochondrial protein has the potential to induce stress. Specifically, high levels of AKAP1 could alter mitochondrial dynamics, leading to increased mitochondrial fission or fusion, which might impact cell health.[10] It could also potentially lead to mitochondrial protein import stress if the import machinery becomes saturated.[6][14] If you observe high levels of cytotoxicity, consider reducing the amount of plasmid used for transfection to achieve a more moderate expression level.

Q4: How soon after transfection can I expect to see AKAP1 protein expression?

For transient transfections, protein expression is typically detectable within 24 to 48 hours post-transfection. The optimal time for analysis should be determined empirically, as it can vary based on the cell type, the strength of the promoter in your vector, and the stability of the AKAP1 protein.

Q5: Should I be concerned about the subcellular localization of my transfected AKAP1?

AKAP1 is a scaffolding protein that localizes to the outer mitochondrial membrane.[9] It is crucial to verify the correct subcellular localization of your transfected AKAP1 construct, for example, by co-staining with a mitochondrial marker like MitoTracker™ in an immunofluorescence experiment. Incorrect localization could indicate a problem with the protein or the expression system and would confound the interpretation of your results.

References

avoiding non-specific binding in AKAP1 pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in A-Kinase Anchoring Protein 1 (AKAP1) pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is AKAP1 and why is it challenging for pull-down assays?

A1: A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP121 or D-AKAP1, is a scaffold protein that tethers Protein Kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane.[1][2] Its localization to a specific organelle and its role in assembling large multi-protein complexes can present challenges in pull-down assays. Non-specific binding can be particularly problematic due to the protein's association with the mitochondrial membrane and its potential to interact with RNA, which can indirectly mediate protein interactions.[3][4]

Q2: What are the primary sources of non-specific binding in AKAP1 pull-down assays?

A2: The main sources of non-specific binding include:

  • Binding to the beads: Proteins may non-specifically adhere to the agarose or magnetic beads used for immunoprecipitation.[5][6]

  • Binding to the antibody: The immunoprecipitating antibody, especially at high concentrations, can non-specifically bind to proteins other than AKAP1.[7][8]

  • Hydrophobic and ionic interactions: Non-specific interactions can occur between proteins in the lysate and the bait protein or the beads due to hydrophobic or electrostatic forces.

  • RNA-mediated interactions: AKAP1 contains an RNA-binding KH domain, and cellular RNAs can act as a bridge, leading to the co-purification of proteins that do not directly interact with AKAP1.[2][3][9]

Q3: What are the essential controls for an AKAP1 pull-down experiment?

A3: To ensure the specificity of your results, the following controls are critical:

  • Isotype Control: An antibody of the same isotype and from the same host species as your anti-AKAP1 antibody, but not specific to any cellular protein. This control helps to identify non-specific binding to the immunoglobulin.

  • Beads-only Control: Incubating the cell lysate with beads alone (without the anti-AKAP1 antibody) to identify proteins that non-specifically bind to the beads.[8]

  • Knockout/Knockdown Control: If available, using cell lysates from cells where AKAP1 has been knocked out or knocked down is the most definitive control to confirm the specificity of the identified interactions.[6]

Troubleshooting Guide

This guide addresses common issues encountered during AKAP1 pull-down assays, focusing on the reduction of non-specific binding.

Problem Potential Cause Recommended Solution
High background in the control lanes (Isotype IgG or beads-only) 1. Insufficient blocking of beads. 2. Inadequate washing. 3. High protein concentration in the lysate.1. Pre-clear the lysate by incubating it with beads before adding the specific antibody.[8] 2. Increase the number and duration of wash steps. 3. Optimize the protein concentration of the cell lysate.
Many non-specific bands in the AKAP1 pull-down lane 1. Suboptimal lysis and wash buffer composition. 2. Non-specific antibody binding. 3. RNA-mediated interactions.1. Optimize the salt and detergent concentrations in your lysis and wash buffers (see Table 1). 2. Titrate the antibody to determine the minimal amount required for efficient pull-down. 3. Treat the lysate with RNase A to disrupt RNA-mediated interactions.[4]
Known interacting partners are not detected 1. Lysis buffer is too harsh and disrupts the interaction. 2. The epitope for the antibody is masked. 3. The interacting protein is of low abundance.1. Use a milder lysis buffer with lower detergent concentrations. 2. Use a different antibody targeting a different epitope of AKAP1. 3. Increase the amount of starting material (cell lysate).

Data Presentation: Optimizing Lysis and Wash Buffers

The composition of your lysis and wash buffers is critical for minimizing non-specific binding while preserving true protein-protein interactions. The following table provides a starting point for optimizing these buffers for AKAP1 pull-down assays.

Table 1: Recommended Buffer Components for AKAP1 Pull-Down Assays

Component Function Starting Concentration Optimization Range Notes
Tris-HCl or HEPES (pH 7.4-8.0) Buffering agent50 mM20-100 mMMaintain physiological pH.
NaCl Reduces ionic interactions150 mM100-500 mMHigher salt concentrations increase stringency.
Non-ionic Detergent (NP-40 or Triton X-100) Solubilizes proteins and reduces hydrophobic interactions0.5% (v/v)0.1-1.0% (v/v)Higher concentrations can disrupt weaker interactions.
Glycerol Protein stabilizer5-10% (v/v)5-20% (v/v)Helps to maintain protein stability.
Protease Inhibitors Prevent protein degradation1X1XAlways add fresh to the lysis buffer.
Phosphatase Inhibitors Preserve phosphorylation status1X1XImportant if studying phosphorylation-dependent interactions.
BSA or Casein (for blocking) Blocks non-specific binding sites on beads1% (w/v)0.5-5% (w/v)Incubate beads with blocking solution before adding lysate.

Experimental Protocols

Detailed Protocol for AKAP1 Co-Immunoprecipitation

This protocol is a general guideline and may require optimization for specific cell types and applications.

1. Cell Lysis a. Wash cells with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20-30 µL of protein A/G beads to 1 mg of cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.

3. Immunoprecipitation a. Add 2-5 µg of anti-AKAP1 antibody (or isotype control) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add 30-50 µL of pre-washed protein A/G beads. d. Incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). c. After the final wash, carefully remove all supernatant.

5. Elution a. Add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the proteins. b. Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) for 5-10 minutes at room temperature and neutralize with 1 M Tris-HCl, pH 8.5.

6. Analysis a. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Visualizations

AKAP1 Signaling Pathway at the Mitochondria

AKAP1_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors PDE PDE AKAP1->PDE anchors Substrate Mitochondrial Substrate PKA->Substrate phosphorylates cAMP cAMP PDE->cAMP degrades PhosphoSubstrate Phosphorylated Substrate cAMP->PKA activates

Caption: AKAP1 signaling complex at the outer mitochondrial membrane.

Experimental Workflow for AKAP1 Pull-Down Assay

AKAP1_Pull_Down_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (with beads) lysis->preclear ip Immunoprecipitation (with anti-AKAP1 Ab) preclear->ip capture Capture (with Protein A/G beads) ip->capture wash Washing Steps (3-5 times) capture->wash elution Elution wash->elution analysis Analysis (WB or Mass Spec) elution->analysis end End analysis->end Troubleshooting_High_Background problem Problem: High Background in Controls cause1 Cause 1: Non-specific binding to beads problem->cause1 cause2 Cause 2: Insufficient Washing problem->cause2 cause3 Cause 3: High Antibody Concentration problem->cause3 solution1 Solution 1: Pre-clear lysate Block beads (BSA/Casein) cause1->solution1 solution2 Solution 2: Increase wash steps Optimize wash buffer cause2->solution2 solution3 Solution 3: Titrate antibody concentration cause3->solution3

References

Technical Support Center: Validation of a New AKAP1 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of a new antibody against A-Kinase Anchoring Protein 1 (AKAP1).

Frequently Asked Questions (FAQs)

Q1: What is AKAP1 and why is antibody specificity crucial?

A1: A-Kinase Anchoring Protein 1 (AKAP1), also known as AKAP149, is a scaffold protein that tethers Protein Kinase A (PKA) to the outer mitochondrial membrane.[1] This localization is critical for regulating mitochondrial function, dynamics, and signaling. Given its central role, ensuring the specificity of an AKAP1 antibody is paramount to avoid misleading experimental results and to accurately interpret its function in various cellular processes.

Q2: What is the expected molecular weight of AKAP1 in a Western Blot?

A2: Human AKAP1 has a predicted molecular weight of approximately 149 kDa.[1][2] However, the apparent molecular weight can vary between species, with the mouse and rat orthologs migrating at around 130 kDa and 121 kDa, respectively.[2] Variations in apparent molecular weight can also be due to post-translational modifications.

Q3: What are the key applications for a validated AKAP1 antibody?

A3: A validated AKAP1 antibody can be used in a variety of applications to study its function and localization, including:

  • Western Blotting (WB): To detect the presence and determine the relative abundance of AKAP1 in cell lysates and tissue homogenates.

  • Immunoprecipitation (IP): To isolate AKAP1 and its interacting partners from cell extracts.

  • Immunofluorescence (IF) / Immunohistochemistry (IHC): To visualize the subcellular localization of AKAP1, which is predominantly on the outer mitochondrial membrane.[1]

Q4: Which cell lines can be used as positive and negative controls for AKAP1 expression?

A4: Selecting appropriate positive and negative controls is critical for validating an AKAP1 antibody.

  • Positive Control Cell Lines: Several human cancer cell lines express high levels of AKAP1, including those derived from breast, prostate, and lung cancers.[3] Cell lines such as 293T, A549, HeLa, and HepG2 are also recommended as positive controls.[4]

  • Negative Control Cell Lines: The most reliable negative control is a cell line in which the AKAP1 gene has been knocked out using CRISPR-Cas9 technology.[5][6] Comparing the signal in the wild-type versus the knockout cell line is the gold standard for demonstrating antibody specificity.

Experimental Validation Workflow

A systematic approach is essential for validating a new AKAP1 antibody. The following workflow outlines the key steps.

AKAP1 Antibody Validation Workflow cluster_0 Initial Characterization cluster_1 Specificity Testing cluster_2 Application-Specific Validation Sequence Analysis Sequence Analysis Western Blot (Treated Lysates) Western Blot (Treated Lysates) Sequence Analysis->Western Blot (Treated Lysates) Western Blot (KO Lysates) Western Blot (KO Lysates) Western Blot (Treated Lysates)->Western Blot (KO Lysates) Initial validation Immunoprecipitation-MS Immunoprecipitation-MS Western Blot (KO Lysates)->Immunoprecipitation-MS Immunofluorescence Immunofluorescence Immunoprecipitation-MS->Immunofluorescence Confirm specificity Immunohistochemistry Immunohistochemistry Immunofluorescence->Immunohistochemistry

Caption: A stepwise workflow for the validation of a new AKAP1 antibody.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommendation
No Signal or Weak Signal Insufficient antibody concentration.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Low abundance of AKAP1 in the sample.Use a positive control cell line known to express high levels of AKAP1 (e.g., HeLa, 293T).[4]
Inefficient protein transfer.Confirm successful transfer by Ponceau S staining of the membrane.
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration and/or reduce the incubation time.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Inadequate washing.Increase the number and duration of wash steps with TBST.
Multiple Bands Protein degradation.Prepare fresh lysates and add protease inhibitors to the lysis buffer.
Post-translational modifications (PTMs).AKAP1 is known to be phosphorylated, which can affect its migration. Treat lysates with a phosphatase to see if bands collapse into a single band.
Non-specific binding.The definitive test for specificity is to perform a Western blot on lysates from an AKAP1 knockout cell line. The specific band should be absent in the knockout lysate.[5][6]
Immunoprecipitation (IP)
ProblemPossible CauseRecommendation
No or Low Yield of AKAP1 Antibody does not recognize the native protein conformation.Test a different antibody that is validated for IP. Polyclonal antibodies may be more successful as they recognize multiple epitopes.
Harsh lysis conditions.Use a milder lysis buffer (e.g., RIPA buffer can sometimes disrupt protein-protein interactions).[7]
Low expression of AKAP1.Use a cell line with high AKAP1 expression.
High Background/Non-specific Binding Non-specific binding to beads.Pre-clear the lysate with beads before adding the antibody.
Antibody cross-reactivity.Include an isotype control (an antibody of the same isotype that is not specific to any known protein) to assess non-specific binding.
Insufficient washing.Increase the number of wash steps after antibody incubation.
Immunofluorescence (IF)
ProblemPossible CauseRecommendation
No or Weak Staining Incorrect antibody concentration.Optimize the primary antibody concentration through a titration experiment.
Inadequate fixation or permeabilization.Test different fixation methods (e.g., methanol vs. paraformaldehyde) and ensure proper permeabilization (e.g., with Triton X-100).
Antigen retrieval needed.For paraffin-embedded tissues, perform antigen retrieval to unmask the epitope.
High Background Primary antibody concentration too high.Reduce the primary antibody concentration.
Insufficient blocking.Block with normal serum from the same species as the secondary antibody.
Secondary antibody non-specificity.Run a control with only the secondary antibody to check for non-specific binding.
Incorrect Subcellular Localization Antibody is not specific.The gold standard for validation is to perform IF on AKAP1 knockout cells. The specific mitochondrial staining should be absent in the knockout cells.
Over-expression artifacts.When using transfected cells, be aware that over-expression can lead to mislocalization.

Detailed Experimental Protocols

Western Blotting for AKAP1
  • Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and solubilize proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the new AKAP1 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Immunoprecipitation of AKAP1
  • Lysate Preparation:

    • Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with the AKAP1 antibody (or an isotype control) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using the same or a different AKAP1 antibody.

Immunofluorescence Staining for AKAP1
  • Cell Preparation:

    • Grow cells on glass coverslips to 50-70% confluency.

    • Wash with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the AKAP1 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker) to confirm localization.

    • Wash three times with PBS.

    • Mount the coverslips on slides with an anti-fade mounting medium containing DAPI.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Signaling Pathway and Logical Relationships

AKAP1 Signaling Hub

AKAP1 Signaling Hub AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors Drp1 Drp1 PKA->Drp1 phosphorylates Mitochondrial_Fission Mitochondrial_Fission Drp1->Mitochondrial_Fission regulates

Caption: AKAP1 acts as a scaffold to anchor PKA, which in turn regulates mitochondrial fission through the phosphorylation of Drp1.

Troubleshooting Logic for Weak Western Blot Signal

WB Troubleshooting Start Weak/No Signal Check_Antibody Increase Antibody Concentration? Start->Check_Antibody Check_Protein Sufficient Protein Loaded? Check_Antibody->Check_Protein No Optimize_Ab Optimize Antibody Dilution Check_Antibody->Optimize_Ab Yes Check_Transfer Successful Transfer? Check_Protein->Check_Transfer Yes Positive_Control Use Positive Control Lysate Check_Protein->Positive_Control No Ponceau_Stain Stain Membrane with Ponceau S Check_Transfer->Ponceau_Stain No Success Signal Improved Check_Transfer->Success Yes Optimize_Ab->Success Positive_Control->Success Ponceau_Stain->Success

Caption: A logical decision tree for troubleshooting weak or absent signals in an AKAP1 Western blot.

References

Technical Support Center: Generating Stable AKAP1 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in generating and validating stable A-Kinase Anchoring Protein 1 (AKAP1) knockout cell lines.

Troubleshooting Guides

Issue 1: High Cell Death or Poor Viability After Transfection/Transduction

Question: We are observing significant cell death after introducing our AKAP1 CRISPR-Cas9 or shRNA constructs. What could be the cause and how can we troubleshoot this?

Answer:

High cell death is a common challenge when targeting AKAP1, as it is a crucial protein for mitochondrial function and overall cell survival.[1][2] Depletion of AKAP1 can lead to mitochondrial dysfunction, increased reactive oxygen species (ROS), and apoptosis.[2][3][4]

Troubleshooting Steps:

  • Assess Transfection/Transduction Toxicity:

    • Mock Transfection/Transduction: Perform a control experiment with the delivery vehicle alone (e.g., lipid reagent, viral particles with a non-targeting control) to determine the baseline level of toxicity.

    • Optimize Reagent Concentration: Titrate the concentration of your transfection reagent and the amount of plasmid DNA or viral titer to find the optimal balance between efficiency and cell viability.[5] High concentrations can be cytotoxic.

    • Cell Density: Ensure optimal cell confluency at the time of transfection (typically 70-80%). Both sparse and overly dense cultures can be more susceptible to stress.[5][6]

  • Consider the Essentiality of AKAP1 in Your Cell Line:

    • Transient Knockdown First: Before attempting to generate a stable knockout, perform a transient knockdown using siRNA to assess the immediate impact of AKAP1 depletion on your specific cell line. This can help predict whether a complete knockout will be viable.

    • Generate Heterozygous Clones: Aim for heterozygous knockout clones as a first step. These may be more viable and can still provide valuable insights into AKAP1 function.

  • Refine Your Targeting Strategy:

    • Use High-Fidelity Cas9: To minimize off-target effects that could contribute to cell death, use a high-fidelity Cas9 variant.

    • Validate gRNA/shRNA Specificity: Ensure your guide RNAs (gRNAs) or short hairpin RNAs (shRNAs) are specific to AKAP1 and have minimal predicted off-target sites.

Experimental Workflow for Optimizing Transfection Conditions

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Assessment cluster_3 Day 5: Analysis seed Seed cells in a 24-well plate transfect Transfect with varying concentrations of CRISPR/shRNA constructs and reagents seed->transfect control Include mock and non-targeting controls assess_viability Assess cell viability using Trypan Blue or a viability assay (e.g., MTT) transfect->assess_viability assess_efficiency Determine transfection efficiency (e.g., GFP expression) analyze Identify optimal conditions with high transfection efficiency and low toxicity assess_viability->analyze G start Transfected/Transduced Cell Pool enrich Enrich for Edited Cells (FACS or Antibiotic Selection) start->enrich isolate Isolate Single Cells (Limiting Dilution or FACS) enrich->isolate expand Expand Clones in Conditioned Media isolate->expand screen Screen Clones by Genotyping PCR expand->screen validate Validate Positive Clones (Sequencing, Western Blot, qPCR) screen->validate G cluster_0 Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA PKA->AKAP1 binds Src Src Src->AKAP1 binds PDE4 PDE4 PDE4->AKAP1 binds CaN Calcineurin (CaN) CaN->AKAP1 binds RNA mRNA (e.g., for ETC components) RNA->AKAP1 binds G AKAP1 AKAP1 PKA PKA AKAP1->PKA recruits Drp1 Drp1 (Active) PKA->Drp1 phosphorylates (Ser637) Drp1_p Drp1-P (Inactive) Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Drp1_p->Mitochondrial_Fission inhibits

References

Technical Support Center: Optimizing Fixation for AKAP1 Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fixation of A-Kinase Anchoring Protein 1 (AKAP1) for electron microscopy (EM).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in fixing AKAP1 for electron microscopy?

A1: The main challenge is achieving a balance between preserving the fine ultrastructure of the mitochondria, where AKAP1 is located, and maintaining the antigenicity of the AKAP1 protein for immunogold labeling. Strong fixatives like high concentrations of glutaraldehyde excel at preserving morphology but can mask the epitopes recognized by antibodies.[1] Conversely, milder fixation may preserve antigenicity but result in poor structural detail of the mitochondrial outer membrane and cristae.

Q2: Which primary fixative is recommended for visualizing AKAP1 localization?

A2: For purely structural studies, a combination of glutaraldehyde and paraformaldehyde is effective. A common starting point is 2.5% glutaraldehyde and 2.5% paraformaldehyde in a cacodylate or phosphate buffer.[2] For immunogold labeling, a lower concentration of glutaraldehyde (0.1-0.5%) mixed with a higher concentration of paraformaldehyde (2-4%) is often preferred to better preserve antigenicity.[1] In some specific AKAP1 studies, 2.0% glutaraldehyde alone has been used successfully for preserving cell ultrastructure.[3]

Q3: Is secondary fixation with osmium tetroxide necessary?

A3: Yes, secondary fixation with osmium tetroxide (OsO₄) is crucial for two main reasons. First, it cross-links and stabilizes lipids in membranes, including the mitochondrial membranes where AKAP1 resides, preventing their extraction during the dehydration steps.[4][5] Second, it is an electron-dense heavy metal that dramatically increases contrast in the final image, making membranes appear dark and well-defined.[4]

Q4: What is cryo-fixation and is it a suitable alternative?

A4: Cryo-fixation involves ultra-rapidly freezing the sample to preserve it in a near-native, vitreous (non-crystalline) state. This method avoids the chemical artifacts associated with aldehyde fixatives, such as protein cross-linking and potential antigen masking.[1][6] It is an excellent alternative for preserving fine structural details and antigenicity. However, it requires specialized and expensive equipment (e.g., a high-pressure freezer) and expertise.

Q5: How does AKAP1's function influence fixation strategy?

A5: AKAP1 is a scaffold protein that anchors Protein Kinase A (PKA) to the outer mitochondrial membrane (OMM), where it regulates mitochondrial dynamics by phosphorylating proteins like Drp1.[7][8][9] Therefore, the fixation protocol must be robust enough to preserve the integrity of the OMM and the spatial relationship between AKAP1 and its binding partners. A successful fixation will clearly show intact mitochondria with well-defined outer membranes where immunogold particles for AKAP1 can be precisely localized.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Immunogold Signal for AKAP1 Epitope Masking: The glutaraldehyde concentration in the primary fixative is too high, cross-linking the protein and hiding the antibody binding site.[1]Reduce glutaraldehyde concentration to 0.1-0.5% or use a paraformaldehyde-only primary fixation (e.g., 4% PFA).[1] Consider antigen retrieval techniques, though these can be harsh on ultrastructure.
Antibody Issues: The primary antibody concentration is too low, or the antibody has low affinity/specificity.Verify antibody binding using another method like a Western blot or ELISA.[10] Increase the primary antibody concentration or incubation time.
Poor Permeabilization: The antibody cannot access the AKAP1 protein on the mitochondrial membrane.Include a gentle detergent like saponin (0.05-0.1%) or Triton X-100 in the blocking and antibody incubation steps.[11] Be aware that detergents can damage membrane structures if used too harshly.
High Background or Non-specific Staining Inadequate Blocking: Non-specific protein binding sites on the tissue section are not sufficiently blocked.Use a blocking solution containing Normal Goat Serum (NGS) or Bovine Serum Albumin (BSA).[11] Some studies suggest fish gelatin can be superior to BSA for reducing non-specific binding of gold probes.[12][13]
Antibody Aggregation: The primary or secondary antibody solution contains aggregates.Centrifuge the antibody solutions at high speed immediately before use to pellet any aggregates.[10]
Issues with Gold Probes: The colloidal gold-conjugated secondary antibodies are binding non-specifically.Ensure the use of high-quality gold probes. Including fish gelatin in the probe buffer can significantly reduce background.[12][13] Perform control experiments where the primary antibody is omitted to confirm the source of non-specific labeling.[11]
Poor Ultrastructural Preservation of Mitochondria Delayed Fixation: There was a significant delay between sample collection and immersion in the fixative, allowing for post-mortem changes.Immerse the tissue or cells in fixative immediately upon collection.[4][14] For tissues, consider perfusion fixation to deliver the fixative rapidly.
Suboptimal Fixative: The fixative composition, pH, or osmolarity is not ideal for the sample type.Ensure the fixative buffer (e.g., 0.1 M sodium cacodylate or phosphate) is at a physiological pH (~7.4).[2] The osmolarity should be adjusted to be isotonic with the cells to prevent swelling or shrinkage.
Incomplete Dehydration: Water was not fully removed before embedding, leading to poor resin infiltration.Use a graded series of ethanol (e.g., 50%, 70%, 95%, 100%) to gently and completely dehydrate the sample. Ensure fresh, anhydrous ethanol is used for the final steps.
Gold Particles Appear Clustered or Distant from the OMM Steric Hindrance: The size of the gold particle (e.g., 25nm) is too large, preventing multiple antibodies from binding to closely packed AKAP1 antigens.[10]Use a smaller gold-conjugated secondary antibody (e.g., 5nm or 10nm gold) to improve labeling density and localization precision.[10]
Pre-embedding Labeling Issues: The antibodies and gold particles may not fully penetrate the fixed tissue, leading to surface labeling only.Ensure adequate permeabilization (see above). For denser tissue, post-embedding labeling (where thin sections are labeled directly) may be an alternative, although it often requires harsher fixation.

Experimental Protocols & Visualizations

Protocol 1: Standard Chemical Fixation for Ultrastructure

This protocol is optimized for the best possible preservation of mitochondrial morphology.

  • Primary Fixation: Immediately immerse small tissue blocks (~1mm³) or cultured cells in a primary fixative solution containing 2.5% glutaraldehyde and 2.0% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4). Fix for 2 hours at room temperature or overnight at 4°C.[2]

  • Washing: Rinse the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer to remove excess aldehydes.[2]

  • Secondary Fixation: Post-fix the samples in 1% osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature.[5] This step should be performed in a fume hood.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 95%, 100%, 100%) for 15 minutes at each step.

  • Infiltration & Embedding: Gradually infiltrate the samples with an epoxy resin (e.g., Epon or Araldite) according to the manufacturer's instructions, and then polymerize the resin in an oven.

  • Sectioning & Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

G Start Sample Collection Fix1 Primary Fixation (Glutaraldehyde/ Paraformaldehyde) Start->Fix1 Wash1 Buffer Wash Fix1->Wash1 Fix2 Secondary Fixation (Osmium Tetroxide) Wash1->Fix2 Dehydrate Ethanol Dehydration Fix2->Dehydrate Embed Resin Infiltration & Embedding Dehydrate->Embed Section Ultrathin Sectioning Embed->Section Stain Grid Staining (Uranyl Acetate/ Lead Citrate) Section->Stain Image TEM Imaging Stain->Image

Caption: Standard workflow for chemical fixation for electron microscopy.

Protocol 2: Pre-embedding Immunogold Labeling for AKAP1

This protocol is a starting point for localizing AKAP1 while maintaining reasonable ultrastructural integrity.

  • Primary Fixation: Fix samples in 4% paraformaldehyde with 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB) for 1 hour at room temperature.[1]

  • Washing: Rinse samples thoroughly in 0.1 M PB.

  • Quenching & Permeabilization: Incubate samples in a blocking buffer (e.g., PBS containing 5% Normal Goat Serum, 1% BSA, and 0.1% saponin) for 30-60 minutes to block non-specific sites and permeabilize membranes.[11]

  • Primary Antibody: Incubate the samples with a validated primary antibody against AKAP1, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash samples extensively with blocking buffer (without the serum) to remove unbound primary antibody.

  • Secondary Antibody: Incubate with a gold-conjugated secondary antibody (e.g., 10 nm Goat anti-Rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash samples again to remove unbound secondary antibody.

  • Post-fixation: Post-fix the samples in 1% glutaraldehyde in 0.1 M PB for 10 minutes to stabilize the antibody-antigen complexes.

  • Standard Processing: Proceed with secondary fixation with osmium tetroxide, dehydration, and embedding as described in Protocol 1.

G Fix_Immuno Mild Primary Fixation (e.g., 4% PFA + 0.1% Glu) Block Blocking & Permeabilization (NGS/BSA/Saponin) Fix_Immuno->Block Pri_Ab Primary Antibody Incubation (anti-AKAP1) Block->Pri_Ab Wash_1 Wash Pri_Ab->Wash_1 Sec_Ab Gold-Conjugated Secondary Ab Incubation Wash_1->Sec_Ab Wash_2 Wash Sec_Ab->Wash_2 Post_Fix Glutaraldehyde Post-Fixation Wash_2->Post_Fix Process Standard EM Processing (OsO4, Dehydration, Embedding) Post_Fix->Process

Caption: Workflow for pre-embedding immunogold labeling of AKAP1.

AKAP1 Signaling at the Mitochondria

AKAP1 acts as a critical signaling hub on the outer mitochondrial membrane (OMM). It tethers PKA, which, upon activation by cAMP, phosphorylates and inhibits the fission-promoting protein Drp1. This leads to mitochondrial elongation and is considered a pro-survival mechanism.[7][8][9] Proper fixation is essential to visualize the components of this pathway in their correct subcellular locations.

G AKAP1-PKA Signaling Pathway at the Mitochondria cluster_Mito Mitochondrion cluster_Cyto OMM Outer Mitochondrial Membrane (OMM) AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors Drp1_active Drp1 (Active) PKA->Drp1_active phosphorylates cAMP cAMP cAMP->PKA activates Drp1_inactive p-Drp1 (Inactive) Drp1_active->Drp1_inactive Fission Mitochondrial Fission Drp1_active->Fission promotes Fusion Mitochondrial Elongation (Pro-Survival) Drp1_inactive->Fusion allows

Caption: AKAP1 anchors PKA to the OMM to regulate mitochondrial fission.

References

Validation & Comparative

Validating AKAP1 as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Kinase Anchoring Protein 1 (AKAP1) has emerged as a significant player in cancer biology. Localized to the outer mitochondrial membrane, AKAP1 functions as a critical scaffolding protein, orchestrating a signaling hub that regulates mitochondrial function, cellular metabolism, and cell survival pathways.[1][2][3] Its multifaceted role in tumor progression, metastasis, and resistance to chemotherapy has positioned it as a promising therapeutic target.[1][3][4] This guide provides a comprehensive comparison of targeting AKAP1 with existing therapeutic strategies, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

AKAP1 Signaling Pathways in Cancer

AKAP1 exerts its influence on cancer cells primarily through two key signaling axes: the Protein Kinase A (PKA) pathway and the mTOR pathway.

The AKAP1-PKA Axis

AKAP1 tethers PKA to the mitochondrial surface, creating a localized signaling domain.[1][2] This targeted PKA activity influences mitochondrial dynamics by phosphorylating key proteins such as Dynamin-related protein 1 (Drp1), a critical regulator of mitochondrial fission.[1][2][5] In some cancer contexts, this can protect malignant cells from apoptosis. Furthermore, a recently identified pathway involving the AKAP1/PKA-mediated phosphorylation of GRP75 at mitochondria-associated endoplasmic reticulum membranes has been shown to protect cancer cells from ferroptosis, a form of iron-dependent cell death.[6]

Diagram: AKAP1-PKA Signaling Pathway

AKAP1_PKA_Pathway AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors GRP75 GRP75 PKA->GRP75 Phosphorylates Drp1 Drp1 PKA->Drp1 Phosphorylates (Inhibits Fission) Ferroptosis Ferroptosis GRP75->Ferroptosis Inhibits Ferroptosis Mitochondria Mitochondria Drp1->Mitochondria Mitochondrial Fission Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: AKAP1 anchors PKA to the mitochondria, regulating fission and ferroptosis.

The AKAP1-mTOR Axis

Recent studies have revealed a critical link between AKAP1 and the mTOR signaling pathway, a central regulator of cell growth and proliferation. The oncogene Myc transcriptionally upregulates AKAP1.[7][8][9] AKAP1, in turn, interacts with and sequesters Sestrin2, a negative regulator of the mTORC1 complex, at the mitochondria.[7] This sequestration relieves the inhibition of mTORC1, leading to its activation and the promotion of tumor growth.[7][10]

Diagram: AKAP1-mTOR Signaling Pathway

AKAP1_mTOR_Pathway cluster_Mito Mitochondria Myc Myc Oncogene AKAP1 AKAP1 Myc->AKAP1 Upregulates Transcription Sestrin2 Sestrin2 AKAP1->Sestrin2 Sequesters at Mitochondria mTORC1 mTORC1 Sestrin2->mTORC1 Inhibits TumorGrowth Tumor Growth & Proliferation mTORC1->TumorGrowth Promotes

Caption: AKAP1, induced by Myc, promotes mTORC1 activity by sequestering Sestrin2.

Experimental Validation of AKAP1 as a Therapeutic Target

The therapeutic potential of targeting AKAP1 has been investigated in various cancer models. A key study in glioblastoma demonstrated that the genetic silencing of AKAP1 significantly impairs cancer cell growth and survival.

In Vitro Data: AKAP1 Depletion in Glioblastoma Cells
Experimental AssayCell LineTreatmentResultReference
Cell Viability U87MG (Glioblastoma)AKAP1 siRNA~50% reduction in cell viability after 72h[10]
Apoptosis U87MG (Glioblastoma)AKAP1 siRNAIncreased apoptosis (qualitative)[10]
Oxidative Metabolism U87MG (Glioblastoma)AKAP1 siRNASignificantly impaired[10]
In Vivo Data: AKAP1 Depletion in a Glioblastoma Xenograft Model
Animal ModelTreatmentResultReference
Orthotopic Mouse Xenograft (U87MG cells) AKAP1 shRNASignificant reduction in tumor volume and increased survival[10]

Comparison with Alternative Therapeutic Strategies

To objectively evaluate the potential of AKAP1 as a therapeutic target, it is essential to compare it with established and emerging cancer therapies that target related pathways.

mTOR Inhibitors (e.g., Everolimus, Temsirolimus)

Given AKAP1's role in activating the mTOR pathway, mTOR inhibitors represent a logical point of comparison.

Mechanism of Action: mTOR inhibitors, such as everolimus and temsirolimus, are allosteric inhibitors of mTORC1, blocking downstream signaling required for cell growth and proliferation.[5]

Performance Data:

TherapyCancer TypeEfficacyReference
Everolimus Glioblastoma (recurrent)Modest activity; 6-month progression-free survival of 12%[11]
Temsirolimus Glioblastoma (recurrent)Limited efficacy as a single agent[12]
AKAP1 Depletion Glioblastoma (preclinical)Significant inhibition of tumor growth[10]
Standard Chemotherapy (e.g., Cisplatin)

AKAP1 has been implicated in resistance to conventional chemotherapy, making it a potential target for combination therapies.

Mechanism of Action: Cisplatin is a platinum-based chemotherapy agent that forms DNA adducts, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7][9] Resistance can arise through various mechanisms, including increased DNA repair and inhibition of apoptosis.[1][13]

Performance Data & Rationale for Combination:

  • AKAP1 and Chemoresistance: Elevated AKAP1 levels have been associated with resistance to cisplatin in gastric cancer by preventing p53-mediated mitochondrial fission and subsequent apoptosis.[3]

  • Sensitization to Cisplatin: While direct quantitative data on AKAP1 knockdown sensitizing cells to cisplatin is emerging, studies on related pathways offer a strong rationale. For instance, inhibiting AMPK, a kinase involved in cellular energy sensing, significantly increases cisplatin-induced apoptosis in cancer cells.[4][14] Given AKAP1's role as a mitochondrial signaling hub, its inhibition is hypothesized to create a metabolic vulnerability that could enhance the efficacy of DNA-damaging agents like cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to validate AKAP1 as a therapeutic target.

Diagram: Experimental Workflow for Validating AKAP1 as a Therapeutic Target

Experimental_Workflow Start Start: Cancer Cell Line AKAP1_KD AKAP1 Knockdown (siRNA/shRNA) Start->AKAP1_KD Control Control (Scrambled siRNA/shRNA) Start->Control Proliferation Cell Proliferation Assay (e.g., MTT) AKAP1_KD->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo) AKAP1_KD->Apoptosis Xenograft In Vivo Xenograft Model AKAP1_KD->Xenograft Control->Proliferation Control->Apoptosis Control->Xenograft Analysis Data Analysis & Comparison Proliferation->Analysis Apoptosis->Analysis Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement Tumor_Measurement->Analysis

Caption: Workflow for in vitro and in vivo validation of AKAP1 as a cancer target.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15]

Protocol:

  • Cell Seeding: Plate cells (e.g., U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Transfect cells with AKAP1 siRNA or a scrambled control siRNA according to the manufacturer's protocol.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11][16]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells in a 96-well white-walled plate as described for the proliferation assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

In Vivo Xenograft Tumor Model

Principle: This model involves the subcutaneous or orthotopic injection of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of therapeutic interventions in a living organism.[4]

Protocol:

  • Cell Preparation: Culture and harvest cancer cells (e.g., U87MG) that have been stably transduced with a vector expressing either an shRNA targeting AKAP1 or a non-targeting control shRNA.

  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice). All procedures must be approved by an institutional animal care and use committee.

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of 1-5 million cells in a volume of 100-200 µL of a mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion and Future Directions

The evidence presented in this guide strongly supports the validation of AKAP1 as a promising therapeutic target in cancer. Its central role as a mitochondrial signaling hub, influencing both the PKA and mTOR pathways, provides multiple avenues for therapeutic intervention. Preclinical data demonstrates that targeting AKAP1 can effectively inhibit tumor growth.

Compared to existing therapies, targeting AKAP1 offers several potential advantages. It may provide a more potent anti-tumor effect than single-pathway inhibitors like mTOR inhibitors, and it holds the potential to overcome resistance to conventional chemotherapies.

Future research should focus on the development of small molecule inhibitors of AKAP1 and the exploration of their efficacy in a broader range of cancer types. Furthermore, comprehensive studies on the synergistic effects of AKAP1 inhibition with existing therapies will be crucial for translating this promising target into effective clinical treatments for cancer patients.

References

AKAP1 vs. SPHKAP: A Comparative Guide to their Roles in Regulating Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the powerhouses of the cell, are not static organelles but dynamic structures whose function is intricately regulated by a host of signaling molecules. Among these regulators are A-Kinase Anchoring Proteins (AKAPs), which compartmentalize protein kinase A (PKA) and other signaling enzymes to specific subcellular locations, including the mitochondria. This guide provides a detailed comparison of two key mitochondrial AKAPs, AKAP1 and SPHKAP, highlighting their distinct mechanisms in regulating mitochondrial function, supported by experimental data and detailed protocols.

At a Glance: Key Differences between AKAP1 and SPHKAP

FeatureAKAP1 (D-AKAP1, AKAP121, AKAP149)SPHKAP (SKIP)
Mitochondrial Localization Outer Mitochondrial Membrane (OMM)[1][2][3][4][5]Inner Mitochondrial Membrane (IMM) & Mitochondria-Associated Membranes (MAMs)[1][6]
PKA Subunit Preference Dual-specificity, binds both RI and RII subunits of PKA, with a higher affinity for RII[1][7]Specific for Type I (RI) subunits of PKA[8][9][10]
Primary Function Regulation of mitochondrial dynamics (fission/fusion)[3][4][11][12][13]Maintenance of cristae structure and organization of IMM protein complexes[14][15][16]
Key Interacting Partners PKA, Drp1, Src, PP1, PDE4, Siah2[1][3][5]PKA, Sphingosine Kinase 1 (SPHK1), ChChd3[1][6][8]
Primary Downstream Effect Phosphorylation and inhibition of Drp1 at Ser637, leading to decreased mitochondrial fission and increased fusion.[12][17][18]Phosphorylation of IMM proteins like ChChd3, influencing cristae morphology and stability.[14][19]

AKAP1: The Guardian of Mitochondrial Form and Fission

AKAP1 is a well-characterized scaffold protein anchored to the outer mitochondrial membrane (OMM)[1][2][3][4][5]. Its primary role in mitochondrial regulation is the control of mitochondrial dynamics—the balance between fission and fusion.

Signaling Pathway

AKAP1 acts as a signaling hub at the OMM. It tethers a multiprotein complex that includes PKA, the tyrosine kinase Src, and various phosphatases[1][5]. Upon stimulation by cyclic AMP (camp), anchored PKA phosphorylates Dynamin-related protein 1 (Drp1), a key GTPase required for mitochondrial fission, at serine 637[7][12][17]. This phosphorylation event inhibits the activity of Drp1, preventing its translocation to the mitochondria and subsequent constriction and division of the organelle[3][18]. The net result is a shift towards mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks. This process is crucial for cell survival, particularly under conditions of cellular stress, by preserving mitochondrial function and integrity.[1][3][11]

AKAP1_Signaling_Pathway AKAP1 AKAP1 PKA PKA AKAP1->PKA Drp1_cyto Drp1 (active) PKA->Drp1_cyto phosphorylates (inhibits) Drp1_mito Drp1 (inactive) p-Ser637 cAMP cAMP cAMP->PKA activates Drp1_cyto->Drp1_mito translocation (blocked)

AKAP1 signaling pathway at the outer mitochondrial membrane.
Quantitative Data on AKAP1 Function

Studies on AKAP1 have provided quantitative insights into its role in mitochondrial function. For instance, the deletion of AKAP1 has been shown to significantly decrease the phosphorylation of Drp1 at Ser637, leading to increased mitochondrial fission.

ParameterWild-TypeAKAP1 KnockoutFold ChangeReference
p-Drp1 (Ser637) / Total Drp11.0~0.4~2.5-fold decrease[12][17][18]
Mitochondrial Respiration (OCR)BaselineDecreasedVaries by study[20]
ATP ProductionBaselineDecreasedVaries by study[13]

SPHKAP: The Architect of Inner Mitochondrial Membrane Cristae

SPHKAP, also known as Sphingosine Kinase Interacting Protein (SKIP), is a more recently characterized mitochondrial AKAP with a distinct localization and function compared to AKAP1. It is primarily found at the inner mitochondrial membrane (IMM) and at contact sites between the mitochondria and the endoplasmic reticulum, known as mitochondria-associated membranes (MAMs)[1][6].

Signaling Pathway

SPHKAP is unique in its specific anchoring of the type I regulatory subunit (RI) of PKA[8][9][10]. At the IMM, SPHKAP is part of a complex that includes Sphingosine Kinase 1 (SPHK1) and the coiled-coil-helix-coiled-coil-helix domain-containing protein 3 (ChChd3)[1][8][14]. SPHK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a critical signaling lipid. The SPHKAP-PKA complex is thought to regulate the phosphorylation of IMM proteins, such as ChChd3, which are involved in maintaining the structure of mitochondrial cristae—the folds of the IMM that are the primary sites of oxidative phosphorylation[14][19]. By influencing cristae architecture, SPHKAP plays a crucial role in the efficiency of cellular respiration and ATP production. Its localization at MAMs also suggests a role in inter-organelle communication and calcium homeostasis.

SPHKAP_Signaling_Pathway SPHKAP SPHKAP PKA_RI PKA (RI) SPHKAP->PKA_RI anchors SPHK1 SPHK1 SPHKAP->SPHK1 ChChd3 ChChd3 PKA_RI->ChChd3 phosphorylates cristae Cristae Organization ChChd3->cristae maintains structure cAMP_IMS cAMP cAMP_IMS->PKA_RI activates

SPHKAP signaling pathway at the inner mitochondrial membrane.
Quantitative Data on SPHKAP Function

Direct quantitative data on the impact of SPHKAP on mitochondrial respiration and other functional parameters is less abundant in the literature compared to AKAP1. However, studies have demonstrated its crucial role in maintaining cristae integrity.

ParameterControl CellsSPHKAP Depleted CellsObservationReference
Cristae MorphologyOrganized, lamellarDisorganized, swollenDisruption of cristae structure[14]
ChChd3 PhosphorylationBaselineDecreasedReduced phosphorylation of key IMM protein[14][21]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

This protocol is used to determine if two proteins (e.g., AKAP1 and PKA, or SPHKAP and ChChd3) interact within the cell.

Methodology:

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The lysis buffer typically contains a mild detergent (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.

  • Pre-clearing: The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: An antibody specific to the "bait" protein (e.g., AKAP1) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against the "bait" protein and the suspected interacting "prey" protein (e.g., PKA).

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Bait-Specific Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb

Co-Immunoprecipitation (Co-IP) experimental workflow.
Western Blot for Phosphorylated Proteins

This protocol is used to quantify the phosphorylation status of a target protein (e.g., Drp1 at Ser637).

Methodology:

  • Protein Extraction and Quantification: Cells or tissues are lysed, and the total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Drp1 Ser637). A separate membrane is incubated with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Methodology:

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

  • Assay Medium: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium.

  • Mito Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure different parameters of mitochondrial respiration:

    • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF software calculates basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

AKAP1 and SPHKAP are both crucial for maintaining mitochondrial health, yet they achieve this through distinct mechanisms, localizations, and protein interactions. AKAP1 acts as a key regulator of mitochondrial dynamics at the OMM, primarily by controlling the fission machinery. In contrast, SPHKAP functions at the IMM and MAMs to maintain the structural integrity of the cristae, the sites of energy production. Understanding the differential roles of these two mitochondrial AKAPs provides valuable insights into the complex regulation of mitochondrial function and may open new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction.

References

A Comparative Analysis of AKAP1 Expression in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

A-Kinase Anchoring Protein 1 (AKAP1), also known as D-AKAP1, is a crucial scaffolding protein that orchestrates signaling complexes primarily on the outer mitochondrial membrane.[1][2] By tethering protein kinase A (PKA) and other signaling enzymes, AKAP1 plays a pivotal role in regulating mitochondrial function, cell survival, and metabolism.[1][3] Emerging evidence highlights a significant dysregulation of AKAP1 expression across a spectrum of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This differential expression underscores its potential as a prognostic biomarker and a therapeutic target.

This guide provides a comparative analysis of AKAP1 expression in healthy versus diseased tissues, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Comparative Expression of AKAP1

The expression of AKAP1 varies dramatically depending on the pathological context. While often protective in cardiovascular and neurological systems, its role in cancer is more complex and frequently associated with tumor progression.

AKAP1 in Cancer

In oncology, AKAP1 expression is frequently elevated in high-grade tumors compared to healthy tissue or low-grade lesions.[3][4] This upregulation is linked to enhanced tumor growth and poorer patient outcomes. High levels of AKAP1 have been observed in various cancers, including breast, prostate, lung, and glioblastoma.[4] Specifically, in hepatocellular carcinoma (HCC), AKAP1 expression is significantly increased in tumor tissues, correlating with larger tumor size, venous invasion, and late-stage disease.[5]

Disease StateTissue TypeMethodKey FindingReference
Hepatocellular Carcinoma Human LiverIHC64.6% (102/158) of HCC patients showed significantly increased AKAP1 in tumors vs. non-cancerous tissue.[5]
Human LiverRT-qPCRAKAP1 mRNA is significantly upregulated in tumor samples.[5]
Breast, Prostate, Lung Cancer Human TissuesIHCHigh AKAP1 levels in high-grade carcinomas; less pronounced staining in low-grade tumors.[3][4]
Glioblastoma (GBM) Human BrainIHC / ImmunoblotMarked immunostaining and expression of AKAP1 in high-grade GBM compared to low-grade astrocytoma.[4]
AKAP1 in Cardiovascular Disease

In contrast to its role in cancer, AKAP1 expression is generally downregulated in cardiovascular diseases, where it normally plays a cardioprotective role.[6][7] Conditions like pathological cardiac hypertrophy, heart failure, and ischemia are often associated with a reduction in AKAP1 levels.[8][9] This decrease impairs mitochondrial function and promotes cardiomyocyte apoptosis. For instance, pressure overload in animal models induces the downregulation of AKAP121 (the major cardiac isoform), exacerbating left ventricular hypertrophy and accelerating the progression toward heart failure.[6][9][10] Hypoxic conditions also trigger the rapid degradation of AKAP1.[7]

Disease StateTissue Type / ModelMethodKey FindingReference
Cardiac Hypertrophy Rat Model (Aortic Banding)Western BlotMyocardial levels of AKAP121 decrease in response to pressure overload.[9]
Heart Failure Mouse Model (TAC)Western BlotPressure overload induced the downregulation of AKAP121.[6][11]
Hypertension / Isoproterenol Exposure CardiomyocytesGene Transcription AnalysisPathological conditions lead to a decrease in AKAP1 gene transcription.[8]
AKAP1 in Neurological Disorders

In the nervous system, AKAP1 is critical for neuronal health, and its deficiency is implicated in neurodegenerative processes.[1][12] Reduced AKAP1 levels are associated with neuronal injury in conditions like ischemic stroke and glaucoma.[12][13] For example, glaucomatous insults, such as elevated intraocular pressure, lead to a significant reduction in AKAP1 protein expression in retinal ganglion cells.[12][14] Similarly, during hypoxic stress associated with ischemia, AKAP1 is rapidly degraded, which uncouples PKA signaling at the mitochondria and impairs neuronal survival.[15]

Disease StateTissue Type / ModelMethodKey FindingReference
Glaucoma Mouse Model (DBA/2J)ImmunohistochemistryElevated intraocular pressure triggers a significant reduction in AKAP1 protein expression in the retina.[13][14]
Alzheimer's Disease Mouse Model / Neuronal CultureEpifluorescence MicroscopyEndogenous AKAP1 was reduced in primary neurons treated with Aβ42 peptide and in the hippocampus of AD animal models.[14]
Ischemic Stroke Neurons (Hypoxic Stress)In vivo analysisAKAP1 is rapidly degraded via the E3 ubiquitin ligase Siah2 during hypoxic stress.[15]

Key Signaling Pathways Involving AKAP1

AKAP1 functions as a signaling hub, and its differential expression directly impacts downstream pathways critical to either disease progression or cellular protection.

AKAP1 in Cancer Progression (mTOR Pathway)

In many cancers, the proto-oncogene Myc transcriptionally upregulates AKAP1. AKAP1, in turn, supports tumor growth by modulating the mTOR pathway. It achieves this by binding to and sequestering Sestrin2, a negative regulator of mTORC1. This inhibition of an inhibitor leads to sustained mTOR activation, promoting cell growth and proliferation.[3]

G cluster_nucleus Nucleus cluster_mito Mitochondrion Myc Myc AKAP1 AKAP1 Myc->AKAP1 Upregulates Transcription Sestrin2 Sestrin2 AKAP1->Sestrin2 Sequesters & Inhibits mTORC1 mTORC1 Sestrin2->mTORC1 Inhibits TumorGrowth Tumor Growth & Proliferation mTORC1->TumorGrowth Promotes

AKAP1-mTOR signaling axis in cancer.
AKAP1 in Cardiac Hypertrophy (CaN/NFAT Pathway)

AKAP1 acts as a negative regulator of cardiac hypertrophy.[8] In healthy cardiomyocytes, AKAP1 sequesters the phosphatase Calcineurin (CaN). Under pathological stress, AKAP1 expression decreases, releasing active CaN. CaN then dephosphorylates the transcription factor NFAT, enabling its translocation to the nucleus where it activates genes responsible for hypertrophic growth.[8][10]

G cluster_healthy Healthy Cardiomyocyte cluster_diseased Diseased Cardiomyocyte AKAP1_H AKAP1 (High) CaN_H Calcineurin (CaN) AKAP1_H->CaN_H Sequesters NFAT_H NFAT-P (Inactive) AKAP1_D AKAP1 (Low) CaN_D Active CaN NFAT_D NFAT (Active) CaN_D->NFAT_D Dephosphorylates Nucleus Nucleus NFAT_D->Nucleus Translocates Stress Pathological Stress Stress->AKAP1_D GeneTx Hypertrophic Gene Transcription Nucleus->GeneTx

AKAP1's role in cardiac hypertrophy.
AKAP1 in Cell Survival (PKA/Drp1 Pathway)

In both cardiac and neuronal tissues, AKAP1 plays a vital pro-survival role by regulating mitochondrial dynamics.[1] AKAP1 anchors PKA to the mitochondrial surface, where PKA phosphorylates and inactivates Dynamin-related protein 1 (Drp1), a key driver of mitochondrial fission. This inhibition of fission prevents apoptosis. In disease states like ischemia, AKAP1 is degraded, leading to Drp1 dephosphorylation, excessive mitochondrial fission, and ultimately, cell death.[1][8][16]

G cluster_survival Cell Survival cluster_apoptosis Apoptosis AKAP1_S AKAP1 PKA_S PKA AKAP1_S->PKA_S Anchors Drp1_P Drp1-P (Inactive) PKA_S->Drp1_P Phosphorylates Mito_S Stable Mitochondria (Fusion) Drp1_P->Mito_S Prevents Fission AKAP1_A AKAP1 Degraded Drp1_A Drp1 (Active) Mito_A Mitochondrial Fission Drp1_A->Mito_A Promotes Apoptosis Cell Death Mito_A->Apoptosis Hypoxia Hypoxia / Ischemia Hypoxia->AKAP1_A

AKAP1's control of mitochondrial dynamics.

Experimental Protocols

Accurate quantification of AKAP1 expression is essential for research and clinical correlation. The following are standard methodologies cited in the literature.

General Experimental Workflow

The analysis of AKAP1 expression typically follows a workflow from sample collection through to data interpretation, utilizing one or more of the techniques detailed below.

G Sample Tissue Collection (Healthy vs. Diseased) Processing Sample Processing (e.g., FFPE, Lysis) Sample->Processing IHC Immunohistochemistry (Protein Localization) Processing->IHC WB Western Blot (Protein Quantification) Processing->WB qPCR RT-qPCR (mRNA Quantification) Processing->qPCR Analysis Data Analysis & Interpretation IHC->Analysis WB->Analysis qPCR->Analysis

References

A Comparative Analysis of A-Kinase Anchoring Protein 1 (AKAP1) Across Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-species comparison of the A-Kinase Anchoring Protein 1 (AKAP1) sequence, focusing on key structural domains and functional motifs. The information is intended for researchers, scientists, and drug development professionals interested in the evolutionary conservation and functional divergence of this crucial mitochondrial scaffolding protein.

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein that plays a pivotal role in cellular signaling by tethering protein kinase A (PKA) and other signaling molecules to the outer mitochondrial membrane.[1][2] This localization is critical for the regulation of mitochondrial function, dynamics, and overall cellular health.[1][3] Understanding the species-specific variations and conserved elements of AKAP1 is essential for translating findings from model organisms to human physiology and disease.

Quantitative Comparison of AKAP1 Protein Features

The following table summarizes the key features of the AKAP1 protein across selected species. Note that protein length and domain boundaries can vary slightly depending on the specific isoform and database annotation. The data presented here is based on representative sequences.

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Rat (Rattus norvegicus)Zebrafish (Danio rerio)
Alternative Names AKAP149, D-AKAP1, SAKAP84, PPP1R43[4][5]AKAP121, D-AKAP1[1][4]AKAP121[4]akap1
Representative Isoform Length (Amino Acids) ~856~835~834~749
Mitochondrial Targeting Domain ~1-30[1]PresentPresentPresent
PKA Binding Domain ~347-360[1]PresentPresentPresent
KH (K Homology) RNA-binding Domain Present[6]Present[7]PresentPresent
Tudor Domain Present[6]Present[7]PresentPresent

Experimental Protocols for Cross-Species Sequence Analysis

A systematic comparison of protein sequences across different species involves a multi-step bioinformatic workflow. The following protocol outlines the key experimental procedures for analyzing AKAP1 protein sequences.

Protein Sequence Retrieval
  • Objective: To obtain the amino acid sequences for AKAP1 from the species of interest.

  • Procedure:

    • Access a public protein sequence database such as NCBI GenPept or UniProt.

    • Use the gene name ("AKAP1") and the species name (e.g., "Homo sapiens", "Mus musculus") as search queries.

    • Identify the canonical or representative protein sequence for each species. It is crucial to note the accession numbers for reproducibility.

    • Download the sequences in FASTA format.

Multiple Sequence Alignment (MSA)
  • Objective: To align the retrieved AKAP1 sequences to identify regions of similarity and divergence.

  • Procedure:

    • Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee. These are available as web servers or standalone applications.

    • Upload the FASTA file containing the AKAP1 sequences from the different species.

    • Execute the alignment using default parameters, which can be adjusted later for refinement if necessary.

    • The output will show the amino acid sequences aligned in columns, with gaps introduced to maximize similarity. Conserved regions, including key domains, should be visibly aligned.

Identification and Annotation of Conserved Domains
  • Objective: To map the known functional domains onto the aligned sequences.

  • Procedure:

    • Use domain prediction tools like Pfam or SMART to identify the locations of the mitochondrial targeting sequence, PKA-binding domain, KH domain, and Tudor domain within each species' sequence.

    • Compare the domain locations with the results of the multiple sequence alignment to assess the degree of conservation within these functional regions. The K homology (KH) motif is highly conserved, with 97% identity between mouse and human and 86% between mouse and zebrafish.[7]

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships between the AKAP1 proteins from different species.

  • Procedure:

    • Use the multiple sequence alignment as input for phylogenetic analysis software (e.g., MEGA, PhyML).

    • Construct a phylogenetic tree using a method such as Neighbor-Joining or Maximum Likelihood.

    • The resulting tree will visually represent the evolutionary distances between the sequences, providing insights into the conservation of AKAP1 across the selected species.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of the cross-species comparison protocol.

G cluster_0 Data Acquisition cluster_1 Sequence Analysis cluster_2 Interpretation db Protein Databases (NCBI, UniProt) fasta FASTA Sequences (Human, Mouse, Rat, Zebrafish) db->fasta Retrieve Sequences msa Multiple Sequence Alignment (Clustal Omega, MUSCLE) fasta->msa domains Domain Annotation (Pfam, SMART) msa->domains Identify Conserved Regions phylo Phylogenetic Analysis (MEGA, PhyML) msa->phylo comparison Comparative Analysis (Conservation/Divergence) domains->comparison phylo->comparison G cluster_Mito Outer Mitochondrial Membrane AKAP1 AKAP1 PKA PKA AKAP1->PKA recruits Drp1 Drp1 PKA->Drp1 phosphorylates (inactivates) Fission_Inhibited Mitochondrial Fission Inhibited Drp1->Fission_Inhibited leads to cAMP cAMP Signal cAMP->PKA activates

References

A Comparative Guide to Inhibitors of A-Kinase Anchoring Protein 1 (AKAP1) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-Kinase Anchoring Protein 1 (AKAP1), a scaffold protein primarily located on the outer mitochondrial membrane (OMM), is a critical regulator of mitochondrial function and cellular signaling. By tethering Protein Kinase A (PKA) and other signaling molecules to the mitochondrial surface, AKAP1 orchestrates a "signalosome" that influences mitochondrial dynamics, metabolism, and cell survival pathways. Consequently, the inhibition of AKAP1 signaling has emerged as a promising therapeutic strategy for a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.

This guide provides an objective comparison of the primary methods used to inhibit the AKAP1 signaling pathway, supported by experimental data. We will explore three main strategies: genetic inhibition (knockout/knockdown), peptide-based disruption of the AKAP1-PKA interaction, and small molecule inhibition of associated kinases.

Comparison of AKAP1 Inhibition Strategies

The inhibition of the AKAP1 signaling pathway can be achieved through various approaches, each with distinct mechanisms and experimental implications. The following table summarizes the quantitative effects of these different inhibitory strategies on key cellular processes regulated by AKAP1.

Inhibition Strategy Target Effect on Drp1 Phosphorylation (Ser637) Effect on Mitochondrial Respiration Effect on Cell Viability/Apoptosis In Vivo Effects
Genetic Inhibition (AKAP1 Knockout/Knockdown) AKAP1 protein expressionDecreasedDecreased Complex II-dependent respiration[1]Increased apoptosis, particularly under stress conditions[2][3]Increased infarct size in ischemic stroke models[1][4]
Peptide Disruptors (e.g., Ht31, RI-STADs) AKAP1-PKA interactionBlocks PKA-induced phosphorylation of RhoA[5]Data not readily availableCan induce apoptosis in some contextsLimited in vivo data due to delivery challenges
Small Molecule Inhibitors (e.g., H-89) PKA catalytic activityDecreasedData not readily availableCan induce growth inhibition and apoptosis[6]Can attenuate experimental proliferative vitreoretinopathy[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

AKAP1_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane (OMM) cluster_Mitochondria Mitochondria AKAP1 AKAP1 PKA PKA AKAP1->PKA anchors Drp1_p Drp1 (p-Ser637) (Inactive) PKA->Drp1_p phosphorylates (inhibits fission) Drp1 Drp1 (Active) Drp1_p->Drp1 dephosphorylation (e.g., by Calcineurin) Mito_Fusion Mitochondrial Fusion (Elongated Morphology) Drp1_p->Mito_Fusion promotes Drp1->Drp1_p phosphorylation (by PKA) Mito_Fission Mitochondrial Fission (Fragmented Morphology) Drp1->Mito_Fission promotes Cell_Survival Cell Survival Mito_Fusion->Cell_Survival cAMP cAMP cAMP->PKA activates

Figure 1: AKAP1 Signaling Pathway at the Mitochondria.

Experimental_Workflow cluster_Inhibition AKAP1 Pathway Inhibition cluster_Assays Cellular & In Vivo Assays cluster_Analysis Data Analysis Inhibition_Method Genetic (Knockout/shRNA) Peptide (Ht31/RI-STAD) Small Molecule (H-89) Mito_Morphology Mitochondrial Morphology (Microscopy) Inhibition_Method->Mito_Morphology Mito_Respiration Mitochondrial Respiration (Seahorse Assay) Inhibition_Method->Mito_Respiration Drp1_Phos Drp1 Phosphorylation (Western Blot) Inhibition_Method->Drp1_Phos Apoptosis Apoptosis Assay (TUNEL/Caspase Activity) Inhibition_Method->Apoptosis In_Vivo In Vivo Models (e.g., Ischemia) Inhibition_Method->In_Vivo Data_Analysis Quantitative Comparison of Effects Mito_Morphology->Data_Analysis Mito_Respiration->Data_Analysis Drp1_Phos->Data_Analysis Apoptosis->Data_Analysis In_Vivo->Data_Analysis

Figure 2: General Experimental Workflow for Comparing AKAP1 Inhibitors.

Detailed Experimental Protocols

Genetic Inhibition: AKAP1 Knockdown using shRNA

Objective: To reduce the expression of AKAP1 in cultured cells to study the functional consequences.

Methodology:

  • shRNA Design and Cloning: Design short hairpin RNA (shRNA) sequences targeting the AKAP1 mRNA. Synthesize and clone these sequences into a suitable viral vector (e.g., lentiviral or retroviral vector) containing a reporter gene (e.g., GFP) for tracking transfection efficiency.

  • Viral Particle Production: Transfect the shRNA-containing plasmids into a packaging cell line (e.g., HEK293T) along with packaging and envelope plasmids to produce viral particles.

  • Transduction of Target Cells: Harvest the viral supernatant and use it to infect the target cells. The shRNA will be integrated into the host cell genome, leading to stable knockdown of AKAP1.

  • Validation of Knockdown: Assess the efficiency of AKAP1 knockdown by quantitative PCR (qPCR) to measure mRNA levels and by Western blotting to measure protein levels.[8][9][10]

Peptide-based Disruption: AKAP1-PKA Interaction Assay

Objective: To confirm the disruption of the AKAP1-PKA interaction by a peptide inhibitor (e.g., Ht31).

Methodology:

  • Cell Treatment: Treat cultured cells with the peptide inhibitor (e.g., cell-permeable Ht31) at various concentrations and for different durations.

  • Co-immunoprecipitation: Lyse the treated cells and perform co-immunoprecipitation using an antibody against either AKAP1 or the PKA regulatory subunit (RII).

  • Western Blot Analysis: Analyze the immunoprecipitates by Western blotting using antibodies against both AKAP1 and the PKA RII subunit. A decrease in the amount of the co-immunoprecipitated protein in the presence of the peptide indicates disruption of the interaction.[5]

Quantification of Mitochondrial Respiration

Objective: To measure the effect of AKAP1 pathway inhibition on mitochondrial oxygen consumption rate (OCR).

Methodology:

  • Cell Culture: Plate cells in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Inhibitor Treatment: Treat the cells with the desired inhibitor (AKAP1 shRNA, peptide disruptor, or small molecule inhibitor).

  • Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis: The analyzer measures real-time changes in OCR, allowing for the calculation of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Analysis of Mitochondrial Morphology

Objective: To visualize and quantify changes in mitochondrial morphology (fragmentation vs. fusion) following inhibition of the AKAP1 pathway.

Methodology:

  • Mitochondrial Staining: Treat cells with the inhibitor and then stain with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or express a mitochondrially-targeted fluorescent protein (e.g., mt-GFP).

  • Fluorescence Microscopy: Acquire images of the stained mitochondria using a confocal or high-resolution fluorescence microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. This can include measuring mitochondrial length, circularity, and the degree of branching to determine if mitochondria are in a more fragmented or fused state.[11][12][13][14]

Quantification of Apoptosis (TUNEL Assay)

Objective: To measure the extent of apoptosis induced by AKAP1 pathway inhibition.

Methodology:

  • Cell Treatment and Fixation: Treat cells with the inhibitor and a pro-apoptotic stimulus if necessary. Fix the cells with paraformaldehyde.

  • Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

  • TUNEL Labeling: Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) reaction. The TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: Visualize the labeled cells using fluorescence microscopy or quantify the percentage of apoptotic cells by flow cytometry.[2][6][15][16][17]

In Vivo Model of Ischemic Stroke

Objective: To assess the in vivo effect of AKAP1 inhibition on neuronal damage in a mouse model of stroke.

Methodology:

  • Middle Cerebral Artery Occlusion (MCAO): In anesthetized mice (e.g., AKAP1 knockout vs. wild-type), induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60 minutes).

  • Reperfusion: Remove the filament to allow for reperfusion of the ischemic territory.

  • Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 hours), sacrifice the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Image Analysis: Quantify the infarct volume by capturing images of the stained sections and using image analysis software.[1][4]

Conclusion

The inhibition of AKAP1 signaling offers a multifaceted approach to modulating mitochondrial function and cell fate. Genetic methods provide a powerful tool for studying the fundamental roles of AKAP1, while peptide-based disruptors allow for the specific interrogation of the AKAP1-PKA interaction. Small molecule inhibitors of associated kinases, such as PKA, offer a more readily applicable pharmacological approach, though with potential for off-target effects. The choice of inhibitor will depend on the specific research question, experimental system, and desired level of specificity. The experimental protocols provided herein offer a starting point for researchers to quantitatively compare the effects of these different inhibitory strategies and to further elucidate the therapeutic potential of targeting the AKAP1 signalosome.

References

Confirming the Role of AKAP1 in Mitophagy: A Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-Kinase Anchoring Protein 1 (AKAP1) is a scaffold protein strategically located on the outer mitochondrial membrane, where it acts as a crucial signaling hub.[1][2] By recruiting various signaling proteins, including Protein Kinase A (PKA), AKAP1 plays a pivotal role in regulating mitochondrial form and function, from energy metabolism to programmed cell death.[1][3] Emerging genetic evidence has solidified its involvement in mitochondrial quality control, particularly in the process of mitophagy—the selective degradation of damaged mitochondria.

This guide provides an objective comparison of experimental data from genetic studies to elucidate the precise role of AKAP1 in mitophagy. We will delve into the methodologies of key genetic experiments, present quantitative data from these studies, and visualize the complex signaling pathways involved.

Genetic Approaches to Studying AKAP1 Function

Genetic manipulation is a powerful tool to determine the function of a specific protein. The two primary methods used in the literature to study AKAP1's role in mitophagy are gene knockout using CRISPR-Cas9 and gene knockdown using small interfering RNA (siRNA).

Experimental Protocol 1: CRISPR-Cas9 Mediated AKAP1 Knockout

The CRISPR-Cas9 system allows for the permanent disruption of a target gene. This protocol outlines a general workflow for generating AKAP1 knockout (KO) cell lines or animal models.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Akap1 gene to improve knockout efficiency.[4] Selection should be based on specificity to avoid off-target effects.[4][5]

    • Synthesize the selected sgRNAs and the Cas9 nuclease. For cellular studies, these are often delivered together in an expression plasmid (e.g., pX458).[5]

  • Delivery into Cells/Embryos:

    • For Cell Lines: Transfect the Cas9/gRNA expression plasmid into the desired cell line (e.g., HEK293, U87MG, or primary neurons) using lipofection or electroporation.[6][7]

    • For Animal Models: Inject the Cas9 mRNA and gRNAs into single-cell embryos to generate a founder animal.[8][9]

  • Selection and Verification of Knockout:

    • Clonal Selection: For cell lines, select single cells (e.g., by limiting dilution or FACS sorting if a fluorescent reporter is used) to grow monoclonal colonies.[5][7]

    • Genotyping: Extract genomic DNA from the clones or tail biopsies from potential founder animals. Use PCR and Sanger sequencing to verify the presence of insertions or deletions (indels) at the target locus that result in a frameshift mutation and premature stop codon.[7]

    • Protein Validation: Perform a Western blot analysis to confirm the absence of AKAP1 protein expression in the knockout clones or tissues.[10]

Experimental Protocol 2: siRNA-Mediated AKAP1 Knockdown

siRNA offers a transient and more rapid method to reduce gene expression, making it useful for confirming phenotypes observed in knockout models.

  • siRNA Design and Preparation:

    • Select at least two pre-designed, validated siRNAs targeting different sequences of the AKAP1 mRNA to minimize off-target effects. A non-targeting or "scrambled" siRNA should be used as a negative control.[11]

    • Reconstitute the lyophilized siRNAs in RNase-free water to create a stock solution (e.g., 50 µM).[11][12]

  • Transfection:

    • Plate cells to be approximately 50-75% confluent on the day of transfection.[10]

    • Prepare two master mixes: one containing the siRNA diluted in serum-free medium and another containing a transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the two mixes and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form.[10]

    • Add the final mixture to the cells to achieve a final siRNA concentration typically in the range of 0.1 µM.[10]

  • Validation of Knockdown:

    • Incubate the cells for 24-72 hours post-transfection.[10]

    • Assess the efficiency of AKAP1 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blot analysis.[10][13]

Comparative Data from Genetic Studies

Genetic ablation of AKAP1 has been shown to significantly impact mitochondrial homeostasis and cellular responses to stress. The following tables summarize quantitative findings from studies using AKAP1 knockout models.

Table 1: Effect of AKAP1 Deletion on Mitochondrial Integrity and Mitophagy under Ischemic Stress

ParameterWild-Type (WT)AKAP1 Knockout (AKAP1-/-)ConditionSource
Mitochondrial Aberrations (%) ~5% (Sham)~15% (Sham)Myocardial Tissue[8]
~20% (MI)>40% (MI)Myocardial Tissue[8]
Mitophagosome Count (%) Low (Sham)Increased (Sham)Myocardial Tissue[8]
Moderate (MI)Significantly Increased (MI)Myocardial Tissue[8]
Infarct Size (% of Area at Risk) ~30%~50%Myocardial Infarction (MI)[8][9]
PINK1/Parkin Expression BaselineSignificantly IncreasedHyperoxia-induced Lung Injury[1]
p62 Protein Levels BaselineIncreasedMyocardial Infarction (MI)[8]

Table 2: Cellular and Functional Consequences of AKAP1 Deletion

ParameterWild-Type (WT)AKAP1 Knockout (AKAP1-/-)Model SystemSource
Cardiac Function NormalSignificantly Reduced after MIMouse Model of Myocardial Infarction[9][14]
Survival Rate HighSignificantly Reduced after MIMouse Model of Myocardial Infarction[9][14]
Apoptosis LowEnhanced after MIMouse Model of Myocardial Infarction[8]
Reactive Oxygen Species (ROS) BaselineIncreasedMouse Model of Myocardial Infarction[8][9]
Drp1 Phosphorylation (Ser637) HighDecreasedRetinal Ganglion Cells[15]

Visualizing AKAP1's Role in Mitophagy

Graphviz diagrams help to visualize the complex relationships and workflows described in these genetic studies.

AKAP1_Mitophagy_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_Cytosol Cytosol AKAP1 AKAP1 PKA PKA AKAP1->PKA Anchors Drp1_inactive Drp1-P (Inactive Fission) PKA->Drp1_inactive Phosphorylates (Inhibits) PINK1 PINK1 Parkin Parkin PINK1->Parkin Recruits & Activates Drp1_active Drp1 (Active Fission) Drp1_inactive->Drp1_active Dephosphorylation (AKAP1 Loss) Stress Mitochondrial Stress/ Damage Drp1_active->Stress Promotes Fission Mitophagosome Mitophagosome Formation Parkin->Mitophagosome Ubiquitinates Substrates Stress->PINK1 Stabilizes CRISPR_Workflow A 1. Design gRNA for Akap1 Gene B 2. Clone gRNA into Cas9 Vector A->B C 3. Transfect Cells or Inject Embryos B->C D 4. Select Clonal Cell Lines or Screen Founders C->D E 5. Genotype via PCR & Sequencing D->E F 6. Validate KO via Western Blot E->F G 7. Perform Mitophagy Assays (e.g., EM, WB for markers) F->G siRNA_Workflow A 1. Select AKAP1 siRNA & Scrambled Control B 2. Transfect Cells with siRNA-Lipid Complex A->B C 3. Incubate for 24-72 hours B->C D 4. Validate Knockdown (qRT-PCR, Western Blot) C->D E 5. Analyze Mitophagy & Cell Function D->E

References

Safety Operating Guide

Standard Operating Procedure for Chemical Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "Kafrp" does not correspond to a recognized substance in standard chemical databases. The following procedures are a general guideline for the safe disposal of laboratory chemicals. Always refer to the specific Safety Data Sheet (SDS) for the exact chemical you are handling before proceeding with any disposal protocol.

Immediate Safety and Hazard Identification

Before handling any chemical waste, it is crucial to identify its hazards. This information is found in the manufacturer's Safety Data Sheet (SDS). The Globally Harmonized System (GHS) pictograms are a key indicator of the primary hazards.

Table 1: GHS Hazard Pictograms and Corresponding Disposal Considerations

PictogramHazard ClassDisposal Consideration
alt text
ExplosiveRequires specialized disposal by Explosive Ordnance Disposal (EOD) or a qualified hazardous waste contractor. Do not attempt to move or dispose of without expert consultation.
alt text
FlammableCollect in a designated, sealed, and properly labeled flammable waste container. Store away from ignition sources.
alt text
OxidizerStore separately from flammable and combustible materials. Use designated and properly labeled containers.
alt text
Gas Under PressureReturn to supplier if possible. Otherwise, contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
alt text
CorrosiveNeutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. Collect in a designated, corrosion-resistant container.
alt text
Acute Toxicity (Fatal or Toxic)Must be disposed of as hazardous waste through your institution's EHS office. Do not dispose of down the drain.
alt text
Irritant, Skin Sensitizer, Acute Toxicity (Harmful)Collect in a designated hazardous waste container. Avoid drain disposal unless explicitly permitted by the SDS and local regulations.
alt text
Carcinogen, Mutagen, Reproductive ToxicityMust be disposed of as hazardous waste. Use designated and clearly labeled containers.
alt text
Hazardous to the Aquatic EnvironmentDo not dispose of down the drain. Collect for hazardous waste disposal to prevent environmental contamination.

General Disposal Workflow

The following diagram outlines the decision-making process for disposing of a chemical waste product in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Final Disposal start Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (e.g., drain, regular trash) per SDS & local regulations is_hazardous->non_hazardous No segregate Segregate by Hazard Class (e.g., flammable, corrosive, toxic) is_hazardous->segregate Yes container Use Approved, Labeled Waste Container segregate->container ehs_pickup Arrange for EHS Hazardous Waste Pickup container->ehs_pickup

Caption: Chemical Waste Disposal Decision Workflow.

Experimental Protocol: Example Neutralization of Corrosive Waste

This protocol is a generic example. Never attempt to neutralize a substance without consulting its SDS for information on reactivity and potential hazardous byproducts.

Objective: To neutralize an acidic (pH < 6.0) or basic (pH > 8.0) aqueous waste stream to a neutral pH (6.0-8.0) for safe disposal, in accordance with institutional and local regulations.

Materials:

  • Corrosive waste solution

  • Neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste)

  • pH indicator strips or calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid/base resistant gloves

  • Large beaker or container (at least 2x the volume of the waste)

Procedure:

  • Preparation: Don all required PPE. Place the waste container in a fume hood. Place the beaker on the stir plate and add the magnetic stir bar.

  • Dilution: Slowly pour the corrosive waste into the beaker. If the waste is concentrated, slowly add it to a large volume of cold water to dilute and dissipate heat.

  • Neutralization: Begin stirring the solution. Slowly add the appropriate neutralizing agent dropwise.

  • Monitoring: Periodically check the pH of the solution using a pH strip or meter.

  • Completion: Continue adding the neutralizing agent until the pH is stable within the 6.0-8.0 range.

  • Disposal: Once neutralized, the solution may be eligible for drain disposal. Confirm with your institution's EHS guidelines and the chemical's SDS before proceeding.

  • Documentation: Record the neutralization procedure, including the initial and final pH and the amount of neutralizing agent used, in your laboratory notebook.

Quantitative Data for Waste Management

The following table summarizes key data points you would find on a chemical's SDS that are critical for proper waste management.

Table 2: SDS Data for Disposal Assessment

ParameterExample Value (for Substance 'X')Significance for Disposal
pH (1% solution) 2.5Indicates corrosive (acidic) nature. Requires neutralization.
Flash Point 25°C (77°F)Indicates flammability. Must be collected as flammable waste.
Toxicity (LD50 Oral, Rat) 50 mg/kgHigh toxicity. Must be handled as acute toxic waste.
Aquatic Toxicity (LC50 Fish) < 1 mg/LHighly toxic to aquatic life. Prohibits drain disposal.
Reactive Hazards Reacts violently with waterProhibits drain disposal. Requires specialized handling to prevent uncontrolled reactions.

By following these guidelines and, most importantly, consulting the specific Safety Data Sheet for any chemical you handle, you can ensure the safe and compliant disposal of laboratory waste. This approach safeguards personnel, protects the environment, and maintains a high standard of laboratory safety.

Personal protective equipment for handling Kafrp

Author: BenchChem Technical Support Team. Date: November 2025

Information on "Kafrp" Cannot Be Located

Extensive searches for "this compound" have not yielded any results identifying it as a known chemical, material, or substance. This suggests that "this compound" may be one of the following:

  • A highly specialized or internal codename for a substance not in public databases.

  • A fictional or theoretical compound.

  • A significant typographical error.

Without a clear and accurate identification of the substance , it is impossible to provide the essential, specific, and reliable safety and handling information requested. The risks associated with providing generalized or speculative guidance for an unknown material are substantial and could compromise the safety of researchers, scientists, and drug development professionals.

Recommendations for Proceeding

To receive the necessary guidance on personal protective equipment, operational protocols, and disposal, please provide one of the following identifiers for the substance you are working with:

  • Correct Chemical Name: The systematic name according to IUPAC or other naming conventions.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Internal Reference ID: If this is a proprietary compound, please refer to your internal safety data sheets (SDS) or material safety data sheets (MSDS).

Once the substance is accurately identified, a detailed and reliable guide to its safe handling can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.